molecular formula C6H8NNaO4S B057364 Sodium 4-Aminobenzenesulfonate Hydrate CAS No. 123333-70-0

Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364
CAS No.: 123333-70-0
M. Wt: 213.19 g/mol
InChI Key: VDGKZGAQOPUDQL-UHFFFAOYSA-M
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Description

Sodium 4-Aminobenzenesulfonate Hydrate is a versatile and essential aniline derivative widely employed in chemical synthesis and materials research. Its core value lies in the bifunctional reactivity of its aromatic ring, which features both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonate group (-SO₃⁻). This unique structure makes it a fundamental precursor in the synthesis of azo dyes and pigments, where it acts as a diazonium salt component, coupling with various phenols and amines to produce a wide spectrum of colors with enhanced water solubility and substantive properties for textiles.

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKZGAQOPUDQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-70-0
Record name Sodium sulfanilate hydrate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-Aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of sodium 4-aminobenzenesulfonate hydrate. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical Properties

Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a versatile organic compound utilized in various chemical syntheses, including the manufacturing of dyes and sulfa drugs.[1] It is commonly available as a hydrate, most frequently as the dihydrate. Understanding its physical properties is crucial for its effective application and handling.

Data Presentation: A Summary of Physical Characteristics

The physical properties of this compound, along with its anhydrous form and the parent sulfanilic acid for comparative purposes, are summarized in the table below.

PropertySodium 4-Aminobenzenesulfonate DihydrateSodium 4-Aminobenzenesulfonate (Anhydrous)Sulfanilic Acid (Parent Compound)
Synonyms Sodium sulfanilate dihydrate, 4-Aminobenzenesulfonic acid sodium salt dihydrateSodium sulfanilate, Sodium 4-aminobenzenesulfonate4-Aminobenzenesulfonic acid, p-Anilinesulfonic acid
Molecular Formula C₆H₈NNaO₄S·2H₂OC₆H₆NNaO₃SC₆H₇NO₃S
Molecular Weight 231.20 g/mol 195.17 g/mol [2]173.19 g/mol [1]
Appearance White to off-white or pinkish crystalline powderWhite to off-white crystalline powder[3]Grayish-white flat crystals or white powder
Melting Point Decomposes upon heating288 °C (Decomposes)Decomposes at ~288 °C without melting[1]
Solubility in Water 170 g/LSoluble[3]12.51 g/L[1]
pKa 3.23 (for the anilinium ion, -NH₃⁺)[1]Not Applicable3.23[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting/Decomposition Point

The melting point of a pure substance is a characteristic physical property. For many organic salts, including this compound, a distinct melting point is not observed; instead, the compound decomposes upon heating. The following protocol, adapted from standard organic chemistry laboratory techniques, can be used to determine the decomposition temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end if it is not already.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated gradually, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected decomposition temperature is approached.

  • Observation: The sample is observed closely through a magnifying lens. The temperature at which the sample first shows signs of darkening, charring, or gas evolution is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted. This provides the decomposition range.

  • Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the results.

Determination of Aqueous Solubility

The solubility of a compound in a particular solvent is a fundamental physical property. The following protocol outlines a method for determining the aqueous solubility of this compound.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to remove any undissolved solid.

  • Analysis of the Saturated Solution: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is then determined.

  • Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates a logical workflow for the determination of the key physical properties of this compound.

Physical_Property_Workflow start Start: Characterization of This compound appearance Visual Inspection: Appearance (Color, Form) start->appearance mol_info Theoretical Calculation: Molecular Formula & Weight start->mol_info melting_point Thermal Analysis: Melting/Decomposition Point Determination start->melting_point solubility Solubility Assay: Aqueous Solubility Determination start->solubility pka Potentiometric Titration: pKa Determination start->pka data_compilation Data Compilation & Analysis appearance->data_compilation mol_info->data_compilation melting_point->data_compilation solubility->data_compilation pka->data_compilation end End: Final Physical Property Profile data_compilation->end

Caption: Workflow for Physical Property Determination.

References

Solubility of Sodium Sulfanilate Dihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O), a compound utilized in dye manufacturing and various pharmaceutical applications.[1] Due to the limited availability of comprehensive quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature, this guide presents the available data and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Quantitative Solubility Data

The solubility of a substance is a fundamental physicochemical property crucial for process development, formulation, and drug delivery. While sodium sulfanilate dihydrate is known to be highly soluble in water, specific quantitative data in common organic solvents is not extensively documented. The available data is summarized below.

SolventTemperature (°C)SolubilityReference
WaterNot Specified170 g/L[2][3][4]
WaterRoom Temperature23.12 g / 100 mLImplied from a synthesis procedure.

Note: The solubility of the related compound, sulfanilic acid, is reported to be low in ethanol and ether, suggesting that sodium sulfanilate dihydrate may also exhibit limited solubility in non-polar organic solvents.[5] A study on the growth of sodium sulfanilate dihydrate crystals mentions determining its solubility in acetone and water-acetone mixtures, however, the specific quantitative data was not available in the abstract.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following is a detailed methodology based on the widely accepted equilibrium shake-flask method.[7] This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[7]

2.1. Materials and Equipment

  • Sodium Sulfanilate Dihydrate (solute) of high purity

  • Organic solvent of choice (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

  • Preparation: Add an excess amount of sodium sulfanilate dihydrate to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. If the concentration does not change between these time points, equilibrium is considered to be achieved.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

  • Analysis: Accurately weigh the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range. Determine the concentration of sodium sulfanilate dihydrate in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: Calculate the solubility of sodium sulfanilate dihydrate in the organic solvent. The results can be expressed in various units such as g/100 mL, g/L, or mol/L.

2.3. Characterization of the Solid Phase

It is good practice to analyze the solid residue after the solubility experiment (e.g., by PXRD, DSC, or FTIR) to ensure that the solid has not undergone any phase changes or solvation during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess sodium sulfanilate dihydrate to a known volume of solvent in a vial B Seal vial and place in a thermostatic shaker A->B C Agitate at constant temperature until equilibrium is reached B->C D Allow excess solid to settle at constant temperature C->D E Withdraw supernatant using a pre-warmed syringe D->E F Filter the sample to remove undissolved solids E->F G Accurately weigh and dilute the filtrate F->G H Determine concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) G->H I Calculate solubility in desired units (g/L, mol/L, etc.) H->I

Caption: Workflow for determining the solubility of a solid in a liquid.

References

In-Depth Technical Guide: Sodium 4-Aminobenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular Weight and Characterization

This technical guide provides a comprehensive overview of sodium 4-aminobenzenesulfonate dihydrate, with a focus on its molecular weight and the experimental protocols for its determination. This compound, also known as sodium sulfanilate dihydrate, is a key intermediate in the synthesis of various pharmaceuticals and dyes.

Quantitative Data Summary

A precise understanding of the molecular properties of sodium 4-aminobenzenesulfonate dihydrate is crucial for its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀NNaO₅SPubChem[1]
Molecular Weight 231.20 g/mol PubChem, LGC Standards[1][2][3][4]
Exact Mass 231.01773788 DaPubChem[1]
CAS Number 6106-22-5PubChem, LGC Standards[1][2][3][4]

Experimental Protocols for Molecular Weight and Water Content Determination

The accurate determination of the molecular weight of a hydrated compound like sodium 4-aminobenzenesulfonate dihydrate relies on verifying its water content. The following are standard experimental protocols used for this purpose.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[5]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of sodium 4-aminobenzenesulfonate dihydrate into a clean, tared TGA crucible.

  • Analysis Parameters:

    • Heating Rate: A typical heating rate is 10-20 °C/min.[6]

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration, typically up to 250-300 °C for the removal of water of hydration.[7]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the organic part of the molecule.

  • Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the two water molecules. The percentage of weight loss can be used to calculate the number of water molecules in the hydrate.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8][9] The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[8][9]

Methodology:

  • Titrator Preparation: Prepare and standardize the Karl Fischer reagent using a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of sodium 4-aminobenzenesulfonate dihydrate and dissolve it in an appropriate anhydrous solvent, such as methanol.[8]

  • Titration: Titrate the sample solution with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.[8]

  • Calculation: The water content is calculated from the volume of titrant consumed and its water equivalence factor.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the determination of the molecular weight of a hydrate and a conceptual signaling pathway where a sulfonamide derivative might be involved.

cluster_0 Molecular Weight Determination of a Hydrate A Obtain Sample of Sodium 4-aminobenzenesulfonate Dihydrate B Thermogravimetric Analysis (TGA) A->B C Karl Fischer Titration A->C D Determine Mass of Anhydrous Salt B->D E Determine Mass of Water Removed B->E G Calculate Moles of Water C->G F Calculate Moles of Anhydrous Salt D->F E->G H Determine Mole Ratio (Water:Anhydrous Salt) F->H G->H I Confirm Hydrate Formula H->I J Calculate Theoretical Molecular Weight I->J

Caption: Experimental workflow for determining the molecular weight of a hydrate.

cluster_1 Hypothetical Sulfonamide Inhibitory Pathway Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Enzyme Target Enzyme (e.g., Dihydropteroate Synthase) Receptor->Enzyme Activates Product Essential Metabolite Enzyme->Product Catalyzes Reaction Substrate Substrate (e.g., PABA) Substrate->Enzyme Binds to Active Site Cellular_Response Inhibition of Cellular Growth/Survival Product->Cellular_Response Sulfonamide Sulfonamide Derivative (Competitive Inhibitor) Sulfonamide->Enzyme Competitively Binds

Caption: A conceptual signaling pathway illustrating competitive inhibition by a sulfonamide.

References

Synthesis Pathway of Sodium 4-aminobenzenesulfonate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for sodium 4-aminobenzenesulfonate hydrate, a versatile intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The synthesis of this compound is primarily a two-step process. The first step involves the electrophilic sulfonation of aniline to produce 4-aminobenzenesulfonic acid (sulfanilic acid). The second step is the neutralization of the resulting sulfanilic acid with a sodium base, followed by crystallization to yield the hydrated sodium salt.

The overall reaction can be summarized as follows:

Step 1: Sulfonation of Aniline C₆H₅NH₂ + H₂SO₄ → H₂N-C₆H₄-SO₃H + H₂O

Step 2: Neutralization and Hydration H₂N-C₆H₄-SO₃H + NaOH → H₂N-C₆H₄-SO₃Na + H₂O H₂N-C₆H₄-SO₃Na + xH₂O → H₂N-C₆H₄-SO₃Na·xH₂O

The most common hydrate form is the dihydrate, sodium 4-aminobenzenesulfonate dihydrate.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

This protocol is based on the classical method of aniline sulfonation.

Materials:

  • Aniline (freshly distilled)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline in small portions. The reaction is highly exothermic, so cool the flask in an ice-water bath during the addition to control the temperature.

  • Once the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 180-190°C.[3][4][5]

  • Maintain this temperature for 4 to 5 hours with continuous stirring. During this period, the initially formed aniline hydrogen sulfate rearranges to 4-aminobenzenesulfonic acid.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 200 mL of cold water while stirring. This will cause the crude sulfanilic acid to precipitate as a gray crystalline solid.

  • Collect the crude product by suction filtration using a Buchner funnel.

  • Wash the collected crystals with ice-cold water to remove any remaining impurities.

  • For further purification, the crude sulfanilic acid can be recrystallized from hot water. Dissolve the crude product in a minimal amount of boiling water, and then allow it to cool slowly to form purified crystals.

  • Collect the purified crystals by suction filtration and dry them in a desiccator.

Step 2: Synthesis of Sodium 4-aminobenzenesulfonate Dihydrate

This protocol describes the neutralization of sulfanilic acid and the subsequent crystallization of its dihydrate sodium salt.

Materials:

  • Purified 4-aminobenzenesulfonic acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Beaker

  • Hotplate with magnetic stirrer

  • pH meter or pH paper

  • Crystallization dish

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve the purified 4-aminobenzenesulfonic acid in a sufficient amount of deionized water. Gentle heating may be required to facilitate dissolution.

  • Slowly add a 10% aqueous solution of sodium carbonate or sodium hydroxide to the sulfanilic acid solution with continuous stirring until the pH of the solution reaches 7-8.[7] The sulfanilic acid will dissolve completely as it is converted to its more soluble sodium salt.

  • The balanced chemical reaction when using sodium carbonate is: 2 H₂N-C₆H₄-SO₃H + Na₂CO₃ → 2 H₂N-C₆H₄-SO₃Na + H₂O + CO₂

  • If the solution has any color impurities, a small amount of activated charcoal can be added, and the solution can be heated to boiling and then filtered hot to remove the charcoal.

  • Concentrate the resulting solution by gentle heating to about half of its original volume.

  • Allow the solution to cool slowly to room temperature in a crystallization dish. For better crystal formation, the dish can be partially covered and left undisturbed.

  • As the solution cools and the solvent evaporates, crystals of sodium 4-aminobenzenesulfonate dihydrate will form.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals at room temperature or in a desiccator to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of sulfanilic acid, the precursor to this compound. Data for the neutralization and crystallization step to the final product is less commonly reported in the literature.

ParameterValueReference
Step 1: Sulfanilic Acid Synthesis
Aniline to Sulfuric Acid Ratio (v/v)1:2[5]
Reaction Temperature180-190°C[3][4][5]
Reaction Time1-5 hours[3][5][6]
Reported Yield4.22% - 98%[8][9]
Purity of Recrystallized Product>99%[9]
Step 2: Sodium 4-aminobenzenesulfonate Dihydrate
Molecular FormulaC₆H₆NNaO₃S·2H₂O[2]
Molecular Weight231.20 g/mol [2]
Water Solubility170 g/L

Process Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway from aniline to this compound.

Synthesis_Pathway Aniline Aniline Sulfanilic_Acid 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) Aniline->Sulfanilic_Acid Sulfonation (180-190°C) Sulfuric_Acid Concentrated Sulfuric Acid Sulfuric_Acid->Sulfanilic_Acid Sodium_Salt Sodium 4-aminobenzenesulfonate Sulfanilic_Acid->Sodium_Salt Neutralization Sodium_Base Sodium Hydroxide or Sodium Carbonate Sodium_Base->Sodium_Salt Final_Product Sodium 4-aminobenzenesulfonate Hydrate Sodium_Salt->Final_Product Crystallization Water_Hydration Water (Hydration) Water_Hydration->Final_Product

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Neutralization and Crystallization start1 Mix Aniline and Conc. Sulfuric Acid react Heat at 180-190°C for 4-5 hours start1->react precipitate Pour into Cold Water react->precipitate filter1 Suction Filtration precipitate->filter1 purify Recrystallize from Hot Water filter1->purify product1 Purified Sulfanilic Acid purify->product1 dissolve Dissolve Sulfanilic Acid in Water product1->dissolve Use in Step 2 neutralize Add Sodium Base (NaOH/Na2CO3) to pH 7-8 dissolve->neutralize concentrate Concentrate Solution neutralize->concentrate crystallize Cool to Crystallize concentrate->crystallize filter2 Suction Filtration crystallize->filter2 dry Dry Crystals filter2->dry product2 Sodium 4-aminobenzenesulfonate Hydrate dry->product2

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic and Structural Analysis of Sodium Sulfanilate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and structural data available for sodium sulfanilate dihydrate (SSDH). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound. The guide consolidates key quantitative data, outlines detailed experimental methodologies for its acquisition, and presents visual workflows for clarity.

Quantitative Spectroscopic and Structural Data

The following sections summarize the key quantitative data for sodium sulfanilate dihydrate, presented in tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of sodium sulfanilate dihydrate reveals characteristic vibrational modes for the amino group (N-H), water of hydration (O-H), and the sulfonate group (S-O). The assignments for the fundamental stretching vibrations are detailed below.

Table 1: Infrared Vibrational Band Assignments for Sodium Sulfanilate Dihydrate

Vibrational Mode Band Position at 10 K (cm⁻¹) Band Position at Room Temp. (cm⁻¹)
O–D Stretch (Water 1) 2481 2490
O–D Stretch (Water 1) 2582 2577
O–D Stretch (Water 2) 2639 2634
O–D Stretch (Water 2) 2686 2682
N–D Stretch (Amine) 2419 2419
N–D Stretch (Amine) 2499 2501
N–H Stretch (Amine) 3350 3352
N–H Stretch (Amine) 3432 3431
O–H Stretch (Water) 3390 3390
O–H Stretch (Water) 3555 3550
O–H Stretch (Water) 3612 3608
O–H Stretch (Water) 3647 3644

Data sourced from a study on weakly bound hydrogen bonds in crystalline sodium sulfanilate dihydrate.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of sodium sulfanilate dihydrate is characterized by a strong absorption band in the ultraviolet region, making it suitable for analysis by UV-Vis spectroscopy.

Table 2: UV-Vis Absorption Data for Sodium Sulfanilate Dihydrate

Parameter Wavelength (nm) Solvent
UV Cutoff Wavelength ~243 -
Absorption Maximum ~248 Water

Data indicates good optical transparency in the visible region, a key requirement for nonlinear optical (NLO) materials.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Characteristics for the Sulfanilate Anion

Proton Environment Expected Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-H (ortho to -NH₂) 6.6 - 7.0 Doublet
Aromatic C-H (ortho to -SO₃⁻) 7.5 - 7.9 Doublet

Note: Chemical shift ranges are approximate and based on general principles for substituted benzene rings. The amino (-NH₂) and sulfonate (-SO₃⁻) groups exert strong, opposing electronic effects (donating and withdrawing, respectively), leading to a distinct AA'BB' splitting pattern for the aromatic protons.

Mass Spectrometry (MS)

Experimental mass spectra for sodium sulfanilate dihydrate are not commonly published. As a salt, the compound would dissociate in the electrospray ionization (ESI) source. Analysis is challenging due to the presence of a non-volatile sodium salt, which can cause ion suppression.[4] However, the expected ions can be predicted based on the structure.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sodium Sulfanilate Ions in ESI-MS

Ion Formula Calculated Exact Mass (Da) Expected m/z (ESI Mode)
Sulfanilate Anion [C₆H₆NO₃S]⁻ 172.0074 172.0074 (Negative)

| Sodium Cation | [Na]⁺ | 22.9898 | 22.9898 (Positive) |

X-Ray Crystallography

The crystal structure of sodium sulfanilate dihydrate has been determined by single-crystal X-ray diffraction.

Table 5: Crystallographic Data for Sodium Sulfanilate Dihydrate

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a 23.895(5) Å
b 10.101(2) Å
c 7.944(2) Å

The sodium atom exhibits a distorted octahedral coordination with oxygen atoms, and the amino group is notably distorted from a planar conformation, influenced by hydrogen bonding within the crystal lattice.

Experimental Protocols

This section provides detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard laboratory procedures.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method.

  • Sample Preparation :

    • Weigh approximately 1-2 mg of sodium sulfanilate dihydrate.

    • Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.

    • Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.

  • Pellet Formation :

    • Transfer a portion of the mixture to a pellet-forming die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Process the resulting spectrum by performing a background subtraction.

FTIR_Workflow start_end start_end process_step process_step data_step data_step decision_step decision_step start Start weigh Weigh Sample (1-2 mg) & KBr (200 mg) start->weigh grind Grind & Mix in Agate Mortar weigh->grind press Press Mixture into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data end End process_data->end

FTIR Analysis Workflow
Protocol: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a sample for ¹H NMR analysis in a deuterated solvent.

  • Sample Preparation :

    • Weigh 5-25 mg of sodium sulfanilate dihydrate directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) using a Pasteur pipette.

    • Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup :

    • Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.

    • Place the sample into the NMR spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time.

    • Acquire the Free Induction Decay (FID) data.

    • Process the FID using a Fourier transform.

    • Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., HDO at ~4.79 ppm in D₂O).

    • Integrate the signals to determine the relative ratios of different protons.

NMR_Workflow start_end start_end process_step process_step instrument_step instrument_step data_step data_step start Start prepare Dissolve 5-25 mg Sample in ~0.7 mL D₂O in NMR Tube start->prepare insert Insert Sample into Spectrometer prepare->insert lock_shim Lock & Shim Magnetic Field insert->lock_shim acquire Acquire FID Data lock_shim->acquire process Fourier Transform, Phase & Calibrate acquire->process integrate Integrate Spectrum process->integrate end End integrate->end

¹H NMR Analysis Workflow
Protocol: UV-Visible (UV-Vis) Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum of an aqueous solution of sodium sulfanilate dihydrate.

  • Solution Preparation :

    • Prepare a stock solution of sodium sulfanilate dihydrate of a known concentration (e.g., 1 mg/mL) in deionized water.

    • Perform serial dilutions to prepare a working solution with a concentration that results in an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

    • Select the "Spectrum" or "Scan" mode.

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent (deionized water) to be used as the reference blank.

    • Place the cuvette in the sample holder and record a baseline or "zero" spectrum. This corrects for absorbance from the cuvette and solvent.

    • Rinse the cuvette with the sample solution before filling it.

    • Fill the cuvette with the sodium sulfanilate dihydrate working solution and place it in the sample holder.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

UVVis_Workflow start_end start_end process_step process_step data_step data_step start Start prepare Prepare Aqueous Stock Solution start->prepare dilute Dilute to Working Concentration (Abs < 1.0) prepare->dilute blank Measure Baseline with Solvent Blank (DI Water) dilute->blank measure Measure Sample Absorbance Spectrum blank->measure analyze Identify λmax measure->analyze end End analyze->end

UV-Vis Spectroscopic Analysis Workflow

References

Navigating the Nuances of Commercial Sodium 4-Aminobenzenesulfonate: A Technical Guide to Purity Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the purity specifications for commercial-grade sodium 4-aminobenzenesulfonate (also known as sodium sulfanilate). Aimed at researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies for their determination, and typical impurity profiles encountered in commercial batches of this important chemical intermediate.

Introduction

Sodium 4-aminobenzenesulfonate is a versatile organic compound widely utilized as a key starting material and intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The purity of this reagent is of paramount importance as impurities can have a significant impact on the yield, purity, and safety profile of the final products. This guide delves into the critical purity and impurity specifications that ensure the suitability of sodium 4-aminobenzenesulfonate for its intended applications.

Purity and Impurity Specifications

The quality of commercial sodium 4-aminobenzenesulfonate is defined by a set of specifications that encompass its physical and chemical properties. While specifications may vary slightly between suppliers, a typical profile is summarized in the table below.

ParameterSpecificationTypical Value
Assay (on anhydrous basis) ≥ 98.0%99.0 - 101.0%
Appearance White to off-white crystalline powderConforms
Solubility Freely soluble in water; practically insoluble in ethanol.[1]Conforms
Water Content (Karl Fischer) ≤ 1.0% (for anhydrous) 15.0 - 17.0% (for dihydrate)Varies with grade
Aniline ≤ 0.02%< 0.01%
Sulfanilic Acid ≤ 0.5%< 0.2%
pH (1% solution in water) 6.0 - 8.07.2
Insoluble Matter ≤ 0.1%< 0.05%

Analytical Methodologies: Experimental Protocols

Accurate and precise analytical methods are essential for the verification of sodium 4-aminobenzenesulfonate purity. The following sections detail the experimental protocols for the key analytical tests.

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the simultaneous determination of the assay of sodium 4-aminobenzenesulfonate and its organic impurities, such as aniline and residual sulfanilic acid.

Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of each component is determined by UV detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid in the mobile phase.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of sodium 4-aminobenzenesulfonate in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sodium 4-aminobenzenesulfonate sample in the mobile phase to a concentration within the linear range of the assay.

  • Procedure: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times.

  • Calculation: Calculate the assay and impurity content by comparing the peak areas in the sample chromatogram to those of the standards.

Water Content Determination by Karl Fischer Titration

The water content in sodium 4-aminobenzenesulfonate is a critical parameter and is accurately determined by Karl Fischer titration.

Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol. The endpoint is detected potentiometrically.

Experimental Protocol:

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent (single-component or two-component systems).

  • Solvent: Anhydrous methanol or a suitable Karl Fischer solvent.

  • Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

  • Sample Preparation: Accurately weigh a suitable amount of the sodium 4-aminobenzenesulfonate sample and transfer it to the titration vessel containing the solvent.

  • Procedure: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Assay by Titrimetry (Alternative Method)

A traditional but reliable method for determining the assay of sodium 4-aminobenzenesulfonate is through a diazotization titration.

Principle: The primary aromatic amine group of sodium 4-aminobenzenesulfonate reacts quantitatively with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected potentiometrically or with a suitable indicator.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 M Sodium Nitrite solution.

    • Hydrochloric Acid.

    • Potassium Bromide.

  • Sample Preparation: Accurately weigh a quantity of the sodium 4-aminobenzenesulfonate sample and dissolve it in water.

  • Procedure:

    • Add hydrochloric acid and potassium bromide to the sample solution and cool the mixture in an ice bath to 0-5 °C.

    • Titrate slowly with the standardized 0.1 M sodium nitrite solution.

    • Determine the endpoint using a potentiometric electrode system or an external indicator like starch-iodide paper.

  • Calculation: The percentage of sodium 4-aminobenzenesulfonate is calculated from the volume of sodium nitrite solution consumed.

Workflow for Purity Assessment

The logical flow for the comprehensive purity assessment of a commercial batch of sodium 4-aminobenzenesulfonate is depicted in the following diagram.

Purity_Assessment_Workflow cluster_sampling 1. Sample Reception & Preparation cluster_testing 2. Analytical Testing cluster_evaluation 3. Data Evaluation & Release Start Receive Commercial Batch Prep Homogenize and Prepare Sample Start->Prep Appearance Visual Appearance Prep->Appearance Solubility Solubility Test Prep->Solubility pH pH Measurement Prep->pH HPLC HPLC Analysis (Assay & Impurities) Prep->HPLC KF Karl Fischer Titration (Water Content) Prep->KF Insoluble Insoluble Matter Test Prep->Insoluble Compare Compare Results to Specifications Appearance->Compare Solubility->Compare pH->Compare HPLC->Compare KF->Compare Insoluble->Compare Decision Decision: Pass/Fail Compare->Decision CoA Generate Certificate of Analysis Decision->CoA Pass Rejection Rejection Decision->Rejection Fail Release Release Batch CoA->Release

Workflow for Purity Assessment of Sodium 4-Aminobenzenesulfonate.

Conclusion

The stringent control of purity and impurity levels in commercial sodium 4-aminobenzenesulfonate is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This guide has provided an in-depth overview of the typical specifications and the detailed analytical methodologies used to verify them. Adherence to these quality control measures is essential for researchers and manufacturers to ensure the consistency and reliability of this vital chemical intermediate.

References

An In-depth Technical Guide on the Safety and Handling of Sodium 4-aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium 4-aminobenzenesulfonate hydrate (CAS No. 123333-70-0), also known as sodium sulfanilate hydrate. The following sections detail toxicological data, personal protective equipment, first aid procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is soluble in water.[2] Due to its hygroscopic nature, it is sensitive to moisture and should be stored accordingly.[1]

PropertyDataReference
Synonyms Sodium sulfanilate hydrate, 4-Aminobenzenesulfonic acid sodium salt hydrate[1]
CAS Number 123333-70-0[1]
Molecular Formula C₆H₆NNaO₃S · xH₂O[1]
Appearance White to almost white powder[1]
Solubility Soluble in water[2]

Section 2: Toxicological Data

Quantitative toxicological data for this compound is limited. Much of the available information is for the parent compound, sulfanilic acid.

MetricResultSpeciesMethodReference
Acute Oral Toxicity (LD50) > 2000 mg/kg (for Sulfanilic acid)RatOECD Test Guideline 423
Acute Dermal Toxicity (LD50) > 2000 mg/kg (for Sulfanilic acid)RatOECD Test Guideline 402
Skin Corrosion/Irritation Not irritating (for sodium salt)
Serious Eye Damage/Irritation Causes serious eye irritation (for Sulfanilic acid)
Skin Sensitization May cause an allergic skin reaction[3]
Germ Cell Mutagenicity Not mutagenic (in Salmonella-mammalian microsome test for sulfanilic acid and its sodium salt)[4]
Carcinogenicity No data available

Section 3: Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H317: May cause an allergic skin reaction.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Signal Word: Warning[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

    • P362: Take off contaminated clothing and wash before reuse.[3]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 4: Experimental Protocols

4.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) This method involves the administration of the test substance to a small group of animals (typically rodents) in a stepwise procedure. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial test determines the next step: either dosing at a higher or lower fixed dose or ceasing the test. Observations of the animals are made for a period of up to 14 days, noting any signs of toxicity and mortality.[5]

4.2 Acute Dermal Toxicity - OECD Test Guideline 402 This guideline is used to assess the toxic effects of a substance applied to the skin. The test substance is applied uniformly to a shaved area of the skin of the test animals (usually rats, rabbits, or guinea pigs) for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days.[6][7]

4.3 Skin Irritation/Corrosion - OECD Test Guideline 404 This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The area is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.

4.4 Eye Irritation/Corrosion - OECD Test Guideline 405 This method assesses the potential of a substance to produce irritation or damage to the eye. The test substance is applied to one eye of an experimental animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.

4.5 Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay) The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance. An increase in lymphocyte proliferation above a certain threshold indicates that the substance has sensitizing properties.

4.6 Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471 This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[2]

Section 5: Safety and Handling

5.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]

  • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use a proper glove removal technique.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved particulate respirator.

5.2 Handling

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[9]

  • Wash hands thoroughly after handling.[3]

5.3 Storage

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool place.

  • The substance is hygroscopic and may be sensitive to light and air.

Section 6: Emergency Procedures

6.1 First Aid Measures

FirstAid cluster_exposure Route of Exposure cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation Move Move to fresh air. Inhalation->Move Skin Skin Contact RinseSkin Wash with plenty of soap and water. Skin->RinseSkin Eye Eye Contact RinseEye Rinse cautiously with water for several minutes. Eye->RinseEye Ingestion Ingestion RinseMouth Rinse mouth. Ingestion->RinseMouth Rest Keep comfortable for breathing. Move->Rest CallPoisonCenter Call a POISON CENTER or doctor if you feel unwell. Rest->CallPoisonCenter RemoveClothing Take off contaminated clothing. RinseSkin->RemoveClothing GetMedicalAdvice Get medical advice/attention if irritation or rash occurs. RemoveClothing->GetMedicalAdvice RemoveLenses Remove contact lenses, if present and easy to do. RinseEye->RemoveLenses ContinueRinsing Continue rinsing. RemoveLenses->ContinueRinsing GetEyeMedicalAdvice Get medical advice/attention if eye irritation persists. ContinueRinsing->GetEyeMedicalAdvice DrinkWater Drink plenty of water. RinseMouth->DrinkWater GetIngestionMedicalAdvice Get medical attention if symptoms occur. DrinkWater->GetIngestionMedicalAdvice

Caption: First Aid Procedures for this compound Exposure.

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

6.2 Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SpillResponse start Accidental Spill Detected evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (Prevent entry into drains) ppe->contain cleanup Clean up spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a closed, suitable container decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for Handling an Accidental Spill.

6.3 Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, sulfur oxides).

  • Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.

Section 7: Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.

References

Thermal Stability of Sodium Sulfanilate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O). Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key intermediate in the synthesis of various sulfonamides, dyes, and optical brightening agents. A thorough understanding of its thermal behavior is critical for ensuring safe handling, optimizing manufacturing processes, and guaranteeing the stability of final products. This document collates available data on its thermal decomposition, outlines typical experimental methodologies for its analysis, and presents a model for its thermal degradation pathway.

Executive Summary

Sodium sulfanilate dihydrate is a crystalline solid that exhibits a two-stage thermal decomposition process. The initial stage involves the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. Current literature indicates that the compound is thermally stable up to 184°C, a crucial parameter for its application in various thermal processes. This guide provides a detailed analysis of these decomposition steps.

Quantitative Thermal Analysis Data

The thermal decomposition of sodium sulfanilate dihydrate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data derived from these analyses.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Theoretical Weight Loss (%)Enthalpy Change (ΔH)
Dehydration~50-100Not specified~15.615.59Endothermic
Decomposition>184Not specifiedNot specified-Exothermic

Note: The precise onset and peak temperatures for dehydration and decomposition, the measured weight loss for decomposition, and the enthalpy changes are not consistently reported across publicly available literature. The values for dehydration are estimated based on typical behavior for hydrated salts and the theoretical water content. The decomposition onset is reported as the stability limit.

Experimental Protocols

The data presented in this guide is typically obtained through the following standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the dehydration and decomposition of sodium sulfanilate dihydrate.

Methodology:

  • A small, accurately weighed sample of sodium sulfanilate dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

  • The instrument continuously records the mass of the sample as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature, from which the temperatures of dehydration and decomposition can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in sodium sulfanilate dihydrate, determining whether they are endothermic or exothermic.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow versus temperature. Endothermic events (like dehydration) appear as downward peaks, while exothermic events (like decomposition) show upward peaks. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Visualization of Experimental and Logical Processes

To better illustrate the workflow and the decomposition pathway, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Sodium Sulfanilate Dihydrate Weighing Accurate Weighing Sample->Weighing Crucible Placement in TGA/DSC Pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Curve Weight Loss vs. Temperature TGA->TGA_Curve DSC_Curve Heat Flow vs. Temperature DSC->DSC_Curve Analysis Determine Transition Temperatures, Weight Loss %, Enthalpy TGA_Curve->Analysis DSC_Curve->Analysis Report Report Analysis->Report Final Report

Caption: Experimental workflow for the thermal analysis of sodium sulfanilate dihydrate.

DecompositionPathway Start Sodium Sulfanilate Dihydrate (C₆H₆NNaO₃S·2H₂O) Anhydrous Anhydrous Sodium Sulfanilate (C₆H₆NNaO₃S) Start->Anhydrous Dehydration (~50-184°C) Endothermic Water 2 H₂O(g) Start->Water Loss of Water Decomposition Decomposition Products Anhydrous->Decomposition Decomposition (>184°C) Exothermic

Caption: Logical relationship of the thermal decomposition of sodium sulfanilate dihydrate.

Conclusion

The thermal stability of sodium sulfanilate dihydrate is characterized by a distinct two-step process: an initial endothermic dehydration followed by an exothermic decomposition of the resulting anhydrous salt. The material is stable up to 184°C, which is a critical processing parameter. For more detailed quantitative analysis, particularly regarding the precise decomposition pathway and associated enthalpy changes, further investigation using advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is recommended. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

Understanding the Zwitterionic Nature of Sulfanilic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanilic acid and its sodium salt are versatile compounds with significant applications in various scientific fields, including the synthesis of pharmaceuticals. A core characteristic that dictates their chemical behavior and utility is their zwitterionic nature. This technical guide provides an in-depth exploration of the zwitterionic properties of sulfanilic acid and its sodium salt. It includes a comprehensive review of their structure, physicochemical properties, and the experimental methodologies used for their characterization. Furthermore, this guide elucidates the critical role of sulfanilic acid's zwitterionic form in the synthesis of sulfanilamide and the mechanism of action of sulfa drugs.

The Zwitterionic Character of Sulfanilic Acid and its Sodium Salt

Sulfanilic acid (4-aminobenzenesulfonic acid) is an amphoteric compound, possessing both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In the solid state and in aqueous solutions near neutral pH, the acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in the formation of a zwitterion, or inner salt.[1][2] This dipolar ion has a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻), while the overall molecule remains electrically neutral.[3] This zwitterionic structure is the more stable form of sulfanilic acid.[4]

The high melting point (decomposes at ~288 °C) and low solubility in organic solvents are strong indicators of the zwitterionic nature of sulfanilic acid, as these properties are characteristic of ionic compounds.[1][2]

The sodium salt of sulfanilic acid is formed by the reaction of sulfanilic acid with a sodium base. In this salt, the sodium ion replaces the proton on the ammonium group of the zwitterion, resulting in sodium 4-aminobenzenesulfonate. In aqueous solution, this salt dissociates to yield sodium ions (Na⁺) and the 4-aminobenzenesulfonate anion (H₂N-C₆H₄-SO₃⁻). The extent to which the amino group is protonated to reform the zwitterion is dependent on the pH of the solution.

Physicochemical Data

Quantitative data is crucial for understanding the behavior of sulfanilic acid and its sodium salt in different environments. The following tables summarize key physicochemical properties.

Table 1: pKa Values of Sulfanilic Acid

Functional GrouppKa ValueTemperature (°C)Reference
-SO₃H~1.25Not Specified[4]
-NH₃⁺3.2325[1]

Table 2: Solubility Data

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference
Sulfanilic AcidWater201.0[5]
Sulfanilic AcidWater301.45[5]
Sulfanilic AcidWater401.94[5]
Sulfanilic AcidWater95Readily soluble[6]
Sulfanilic AcidEthanol-Insoluble[5]
Sulfanilic AcidDiethyl Ether-Insoluble[5]
Sulfanilic AcidBenzene-Insoluble[4]
Sodium Sulfanilate DihydrateWater2517.0[7]

pH-Dependent Equilibrium

The ionic form of sulfanilic acid in an aqueous solution is highly dependent on the pH. The following diagram illustrates the equilibrium between the cationic, zwitterionic, and anionic forms.

G Cationic Cationic Form (Low pH) H₃N⁺-C₆H₄-SO₃H Zwitterion Zwitterionic Form (Isoelectric Point) H₃N⁺-C₆H₄-SO₃⁻ Cationic->Zwitterion +OH⁻ -H₂O Zwitterion->Cationic +H₃O⁺ Anionic Anionic Form (High pH) H₂N-C₆H₄-SO₃⁻ Zwitterion->Anionic +OH⁻ -H₂O Anionic->Zwitterion +H₃O⁺

Caption: pH-dependent equilibrium of sulfanilic acid.

Experimental Protocols for Characterization

The zwitterionic nature of sulfanilic acid and its sodium salt can be confirmed through various experimental techniques.

G cluster_0 Experimental Workflow Start Sample Preparation (Sulfanilic Acid or its Sodium Salt) Titration Potentiometric Titration Start->Titration NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR XRay X-ray Crystallography Start->XRay pKa pKa Titration->pKa Determine pKa values Structure Structure NMR->Structure Elucidate structure in solution SolidState SolidState XRay->SolidState Determine solid-state structure

Caption: Workflow for zwitterion characterization.

Potentiometric Titration

Objective: To determine the pKa values of the acidic and basic groups, providing evidence for the zwitterionic equilibrium.

Materials:

  • Sulfanilic acid

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

  • Distilled or deionized water

Procedure:

  • Preparation of Sulfanilic Acid Solution: Accurately weigh approximately 0.1 g of sulfanilic acid and dissolve it in 100 mL of distilled water in a beaker. Gentle heating may be required to aid dissolution.

  • Titration with NaOH:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH.

    • Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

    • Continue the titration until the pH shows a significant and stable increase, well past the equivalence point.

  • Titration with HCl:

    • Prepare another solution of sulfanilic acid as in step 1.

    • Titrate this solution with 0.1 M HCl, following the same procedure as in step 2, until the pH is consistently low.

  • Data Analysis:

    • Plot a graph of pH versus the volume of titrant (NaOH and HCl separately).

    • Determine the equivalence points from the inflection points of the titration curves. The first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.

    • The pKa values can be determined from the pH at the half-equivalence points. The pKa of the -NH₃⁺ group will be determined from the titration with NaOH, and the pKa of the -SO₃H group will be determined from the titration with HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the chemical shifts of protons and carbons in sulfanilic acid at different pH values, which reflect the protonation state of the functional groups.

Materials:

  • Sulfanilic acid or its sodium salt

  • Deuterated water (D₂O)

  • Deuterated HCl (DCl) and sodium deuteroxide (NaOD) solutions for pH adjustment

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples by dissolving a small amount of sulfanilic acid or its sodium salt in D₂O in separate NMR tubes.

    • Adjust the pD (the equivalent of pH in D₂O) of each sample to different values (e.g., acidic, neutral, and basic) using DCl and NaOD.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • Analyze the chemical shifts of the aromatic protons and carbons, as well as any observable protons on the amino group.

    • Changes in the chemical shifts, particularly of the carbons and protons adjacent to the amino and sulfonate groups, with varying pD will indicate changes in the protonation state of these groups, confirming the zwitterionic equilibrium.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of sulfanilic acid or its sodium salt in the solid state, providing direct evidence of the zwitterionic form.

Materials:

  • High-purity sulfanilic acid or its sodium salt

  • Suitable solvent for crystallization (e.g., water)

  • Crystallization vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent may also be employed.

    • Select a single crystal of suitable size and quality for analysis.

  • Data Collection:

    • Mount the crystal on the goniometer head of the X-ray diffractometer.

    • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

    • The refined structure will show the location of all atoms, including the hydrogen atoms on the ammonium group, confirming the zwitterionic nature.

Role in Drug Development: The Case of Sulfa Drugs

Sulfanilic acid is a key precursor in the synthesis of sulfanilamide, the parent compound of the sulfa class of antibacterial drugs.[8][9]

Synthesis of Sulfanilamide from Sulfanilic Acid

The synthesis of sulfanilamide from aniline typically proceeds via sulfanilic acid as an intermediate. A common laboratory synthesis involves the protection of the amino group of aniline by acetylation, followed by chlorosulfonation, amination, and finally, deprotection. The zwitterionic nature of the intermediate sulfanilic acid influences its reactivity and purification.

G Aniline Aniline Acetanilide Acetanilide (Protection) Aniline->Acetanilide Acetic Anhydride Chlorosulfonated p-Acetamidobenzenesulfonyl chloride Acetanilide->Chlorosulfonated Chlorosulfonic Acid Sulfonamide p-Acetamidobenzenesulfonamide Chlorosulfonated->Sulfonamide Ammonia Sulfanilamide Sulfanilamide (Deprotection) Sulfonamide->Sulfanilamide Acid Hydrolysis

Caption: Synthesis pathway of Sulfanilamide.

Mechanism of Action of Sulfa Drugs

Sulfa drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[10][11] This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial cofactor for DNA and RNA synthesis.[10]

The antibacterial activity of sulfanilamide stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[12][13] Sulfanilamide mimics PABA and binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.[3][10] Humans are not affected by sulfa drugs because they obtain folic acid from their diet and do not possess the DHPS enzyme.[10]

The zwitterionic nature of the precursor, sulfanilic acid, while not directly involved in the final drug-enzyme interaction, is fundamental to the synthesis of the sulfanilamide scaffold that enables this competitive inhibition.

G cluster_0 Normal Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfanilamide PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Binds to active site FolicAcid Folic Acid Synthesis (Essential for Bacterial Growth) DHPS->FolicAcid Catalyzes reaction Sulfanilamide Sulfanilamide (Sulfa Drug) DHPS_inhibited Dihydropteroate Synthase (Enzyme) Sulfanilamide->DHPS_inhibited Competitively binds to active site NoFolicAcid Folic Acid Synthesis Blocked (Bacterial Growth Inhibited) DHPS_inhibited->NoFolicAcid Inhibits reaction

Caption: Competitive inhibition by Sulfanilamide.

Conclusion

The zwitterionic nature of sulfanilic acid and its sodium salt is a fundamental aspect of their chemistry, profoundly influencing their physical properties and reactivity. This characteristic is not only demonstrable through various analytical techniques but also plays a crucial role in the synthesis of important pharmaceuticals like sulfa drugs. A thorough understanding of this zwitterionic behavior is therefore essential for researchers and professionals in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Using Sodium 4-aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] These dyes are widely used in the textile, food, and pharmaceutical industries due to their intense colors, good fastness properties, and straightforward synthesis.[2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol or an aromatic amine.[4][5]

Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate, is a common starting material for the synthesis of various azo dyes.[6] The sulfonic acid group imparts water solubility to the resulting dye, a desirable property for many dyeing applications. This document provides detailed protocols and application notes for the synthesis of an exemplary azo dye, Methyl Orange, using sodium 4-aminobenzenesulfonate.

Reaction Principle

The synthesis of Methyl Orange from sodium 4-aminobenzenesulfonate involves two primary reactions:

  • Diazotization: The primary aromatic amine (sulfanilic acid, generated in situ from its sodium salt) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[5][7] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]

  • Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, in this case, N,N-dimethylaniline.[2][4] The coupling reaction is pH-dependent and typically occurs at the para-position of the activated aromatic ring of the coupling agent.[4]

Quantitative Data Summary

The following tables summarize the reactants and their quantities for the synthesis of Methyl Orange, as well as the typical characterization data for the final product.

Table 1: Reactant Quantities for Methyl Orange Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (approx.)QuantityReference
Sulfanilic acid (or its sodium salt)C₆H₇NO₃S173.190.01 - 0.051.1 g - 10.8 g[8][10][11]
Sodium Carbonate (anhydrous)Na₂CO₃105.990.01 - 0.0340.35 g - 3.6 g[6][10][11]
Sodium NitriteNaNO₂69.000.01 - 0.0650.5 g - 4.5 g[8][10][11]
Concentrated Hydrochloric AcidHCl36.46-1.3 mL - 15 mL[8][11]
N,N-dimethylanilineC₈H₁₁N121.180.01 - 0.050.8 mL - 7.43 mL[6][8][11]
Glacial Acetic AcidCH₃COOH60.05-0.7 mL - 3.0 mL[6][11]
Sodium HydroxideNaOH40.00-30 mL (1M) - 90 mL (10%)[8][10]

Table 2: Characterization Data for Synthesized Azo Dyes from Sulfanilic Acid

Azo DyeCoupling Componentλmax (nm)SolventMelting Point (°C)FTIR (N=N stretch, cm⁻¹)Reference
Dye 1Beta-oxynaphthoic acid471Ethanol298-3001677.3[12][13]
Dye 21-naphthol509Ethanol-1677.0[12][13]
Monoazo Dye3-aminophenol435DMSO222-224-[14]
Diazo Dye3-aminophenol & N,N-dimethylaniline450DMSO118-120-[14]
Dye from ChloroquineChloroquine diphosphate----[15]

Experimental Protocols

This section provides a detailed protocol for the synthesis of Methyl Orange, a representative azo dye derived from sodium 4-aminobenzenesulfonate.

Protocol 1: Synthesis of Methyl Orange

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

  • Beakers (50 mL, 250 mL, 600 mL)

  • Erlenmeyer flask (50 mL, 125 mL)

  • Graduated cylinders

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

  • pH paper (or pH meter)

Procedure:

Part A: Diazotization of Sulfanilic Acid [11]

  • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gentle boiling.

  • Cool the resulting solution of sodium sulfanilate under tap water.

  • Add 0.5 g of sodium nitrite to the cooled solution and stir until it is completely dissolved.

  • In a separate 200 mL beaker, place approximately 8 g of crushed ice and add 1.3 mL of concentrated hydrochloric acid.

  • Slowly pour the sodium sulfanilate/sodium nitrite solution into the ice-cold hydrochloric acid solution with constant stirring. A fine, powdery precipitate of the diazonium salt should form within a few minutes. Keep this suspension cold in an ice bath for the next step.

Part B: Azo Coupling with N,N-dimethylaniline [11]

  • In a test tube, prepare the coupling agent solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

  • Add the N,N-dimethylaniline acetate solution dropwise to the cold suspension of the diazonium salt from Part A, while continuously stirring.

  • A reddish-purple mass should begin to form. Continue stirring the mixture thoroughly.

  • Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture. The color should change to a uniform orange as the sodium salt of Methyl Orange precipitates.[6]

  • Heat the mixture gently, just to the boiling point, to dissolve most of the precipitate.

  • Add approximately 2 g of sodium chloride to the hot solution to salt out the product, which decreases its solubility.[6]

  • Allow the beaker to cool to room temperature, and then place it in an ice bath to complete the crystallization of the Methyl Orange.

Part C: Isolation and Purification

  • Collect the precipitated Methyl Orange by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold water.

  • Recrystallize the crude product from hot water for purification.[6]

  • Allow the purified product to air dry completely and determine its mass and melting point.

Visualizations

Chemical Reaction Pathway

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling sulfanilic_acid Sodium 4-aminobenzenesulfonate diazonium_salt 4-Sulfobenzenediazonium Chloride sulfanilic_acid->diazonium_salt 0-5 °C na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt azo_dye Methyl Orange diazonium_salt->azo_dye pH adjustment coupling_agent N,N-dimethylaniline coupling_agent->azo_dye naoh Sodium Hydroxide (NaOH) naoh->azo_dye

Caption: Chemical reaction pathway for Methyl Orange synthesis.

Experimental Workflow

Experimental_Workflow start Start dissolve_sulfanilic Dissolve Sulfanilic Acid in Na₂CO₃ solution start->dissolve_sulfanilic cool_solution Cool the solution dissolve_sulfanilic->cool_solution add_nano2 Add NaNO₂ cool_solution->add_nano2 diazotization Diazotization: Add sulfanilate solution to HCl add_nano2->diazotization prepare_hcl Prepare ice-cold HCl prepare_hcl->diazotization coupling Azo Coupling: Add coupling agent to diazonium salt diazotization->coupling prepare_coupling Prepare N,N-dimethylaniline acetate solution prepare_coupling->coupling add_naoh Add NaOH solution coupling->add_naoh heat_dissolve Heat to dissolve add_naoh->heat_dissolve salt_out Salt out with NaCl heat_dissolve->salt_out cool_crystallize Cool to crystallize salt_out->cool_crystallize filter Vacuum Filter cool_crystallize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End dry->end

Caption: Experimental workflow for azo dye synthesis.

References

Application Note: Protocol for the Diazotization of Sodium Sulfanilate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a cornerstone reaction in organic synthesis that transforms a primary aromatic amine into a diazonium salt.[1][2][3] This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C).[4][5] The resulting diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium moiety (N₂).[6]

This application note provides a detailed protocol for the diazotization of sodium sulfanilate (or sulfanilic acid) to produce 4-diazobenzenesulfonic acid. This product is a key intermediate in the synthesis of azo dyes and is also used as a reagent in biochemical assays, such as for the determination of bilirubin, phenols, and amines.[7][8][9] The protocol emphasizes safety, reproducibility, and clear data presentation.

Reaction Principle

The primary amino group of sulfanilic acid is converted into a diazonium salt by reaction with nitrous acid. The nitrous acid is formed in the reaction mixture from sodium nitrite and a strong acid.[4][10] The reaction is performed at low temperatures to ensure the stability of the diazonium salt, as these compounds can be unstable and potentially explosive if isolated in a dry state.[1][11] The resulting 4-diazobenzenesulfonic acid is generally more stable than many other diazonium salts and can be kept in a cold suspension for a few hours before use.[12]

Materials and Reagents

  • Sulfanilic acid dihydrate (or anhydrous sodium sulfanilate)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled or deionized water

  • Ice

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Starch-iodide paper (for testing for excess nitrous acid)

Quantitative Data

The following table summarizes the reagent quantities and molar equivalents for a typical laboratory-scale synthesis based on 0.05 moles of sulfanilic acid.

ReagentMolecular Weight ( g/mol )Mass / VolumeMolesMolar Ratio (relative to Sulfanilic Acid)Reference
Sulfanilic Acid Dihydrate209.2110.5 g0.051.0[12]
Anhydrous Sodium Carbonate105.992.65 g0.0250.5[12]
Sodium Nitrite69.003.7 g0.054~1.08[12]
Concentrated Hydrochloric Acid36.46 (for HCl)10 mL~0.12~2.4[12]
Water (for Na₂CO₃ solution)18.02100 mL--[12]
Ice-~50 g--[12]

Experimental Protocol

This protocol is adapted from established procedures for the preparation of 4-diazobenzenesulfonic acid.[12]

1. Preparation of Sodium Sulfanilate Solution: a. In a 250 mL beaker, combine 10.5 g (0.05 mol) of sulfanilic acid dihydrate and 2.65 g (0.025 mol) of anhydrous sodium carbonate. b. Add 100 mL of distilled water. c. Heat the mixture to boiling while stirring to completely dissolve the solids. d. Cool the resulting clear solution to room temperature, and then further cool in an ice bath.

2. Diazotization Reaction: a. To the cold sodium sulfanilate solution, add 3.7 g (~0.054 mol) of sodium nitrite. Stir until the sodium nitrite is completely dissolved. Maintain the cold temperature. b. In a separate, larger beaker (e.g., 600 mL), place approximately 50 g of crushed ice and add 10 mL of concentrated hydrochloric acid. c. With vigorous stirring, pour the cold sodium sulfanilate/nitrite solution into the ice/acid mixture. d. A fine, white precipitate of 4-diazobenzenesulfonic acid should form within one to two minutes.[12]

3. Handling and Use: a. The resulting powdery white suspension is the 4-diazobenzenesulfonic acid product. b. Do not collect the solid by filtration unless it is to be used immediately. The diazonium salt is unstable when dry.[11] c. The cold suspension should be used directly for subsequent reactions, such as azo coupling.[12] It can be stored in the cold for a few hours.[12] d. Optional: To ensure the reaction is complete, a drop of the reaction mixture can be tested on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that sufficient nitrite was used.[13]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Diazonium salts, especially in the dry state, are potentially explosive and should be handled with extreme caution.[1][11] Never allow the product to dry unless following a specific procedure that accounts for its instability.

  • The product is irritating to the skin and respiratory system.[11]

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Figure 1: Chemical Pathway for Diazotization of Sulfanilic Acid cluster_reactants Reactants cluster_product Product sulfanilic Sulfanilic Acid (in Sodium Carbonate Solution) diazonium 4-Diazobenzenesulfonic Acid (p-Sulfophenyldiazonium) sulfanilic->diazonium  0-5 °C   reagents + NaNO₂ + HCl (in situ)

Caption: Figure 1: Chemical Pathway for Diazotization of Sulfanilic Acid.

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Diazotization A 1. Dissolve Sulfanilic Acid & Na₂CO₃ in water with heating B 2. Cool Solution in Ice Bath A->B C 3. Add & Dissolve Sodium Nitrite B->C E 5. Pour Amine/Nitrite Solution into Acid/Ice Mixture C->E D 4. Prepare HCl & Ice Mixture D->E F 6. Formation of White Precipitate (4-Diazobenzenesulfonic Acid) E->F G 7. Use Suspension Immediately for Coupling Reaction F->G

Caption: Figure 2: Experimental Workflow for Diazotization.

References

Application Notes and Protocols: Sodium 4-aminobenzenesulfonate Hydrate as a Standard for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate, as a standard in High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocols herein cover the preparation of standard solutions and a validated Reverse-Phase HPLC (RP-HPLC) method for quantitative analysis.

Introduction

Sodium 4-aminobenzenesulfonate is a salt of an aromatic sulfonic acid.[1][2] It is a white to light yellow crystalline powder, soluble in water, and may be hygroscopic.[1] Its chemical stability and distinct UV absorbance make it a suitable candidate for use as an external standard in HPLC for the quantification of related compounds or as a reference for method development and validation. This document outlines the necessary procedures for its effective use.

Physicochemical Properties

  • Chemical Name: this compound[3]

  • Synonyms: Sodium sulfanilate hydrate, 4-aminobenzenesulfonic acid sodium salt hydrate[4][5]

  • CAS Number: 123333-70-0 (hydrate), 515-74-2 (anhydrous)[3][4]

  • Molecular Formula: C₆H₆NNaO₃S·xH₂O[4]

  • Molecular Weight: 195.17 g/mol (anhydrous basis)[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for Sodium 4-aminobenzenesulfonate, based on data for sulfanilic acid and analogous aromatic sulfonate compounds.

ParameterTypical Value
Linearity Range 5 - 200 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 mg/L
Limit of Quantification (LOQ) 0.50 mg/L (estimated)
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Note: Data is compiled from studies on sulfanilic acid and similar aromatic sulfonates and serves as a strong indicator of expected performance.[1][4]

Experimental Protocols

Preparation of Standard Stock Solution (1000 mg/L)
  • Weighing: Accurately weigh approximately 100 mg of this compound reference standard into a clean, dry 100 mL volumetric flask.

  • Dissolution: Add approximately 50 mL of HPLC-grade water to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with HPLC-grade water.

  • Mixing: Stopper the flask and invert it several times to ensure homogeneity. This is the Standard Stock Solution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 5, 25, 50, 100, 150, 200 mg/L).

HPLC Method Protocol

A reverse-phase HPLC method is suitable for the analysis of Sodium 4-aminobenzenesulfonate.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Bondapak C18, 4.6 x 150 mm, 5 µm, or equivalent.[1]

  • Mobile Phase: A mixture of methanol and water (pH 2.9, adjusted with 0.01 mol/L phosphoric acid) in a 1:4 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 244 nm.[1]

  • Run Time: Approximately 5 minutes.

Diagrams

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standards prep_standard->prep_working inject Inject Standards & Sample prep_working->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject chrom_separation Chromatographic Separation inject->chrom_separation detection UV Detection at 244 nm chrom_separation->detection get_chromatogram Obtain Chromatograms detection->get_chromatogram integrate_peaks Integrate Peak Areas get_chromatogram->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify

Caption: Workflow for HPLC analysis using this compound standard.

Logical Relationship for Method Validation

Validation_Relationship cluster_params Validation Parameters cluster_outcome Outcome Linearity Linearity & Range Validated_Method Validated HPLC Method Linearity->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Specificity Specificity Specificity->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

References

Application Note: Analysis of Sodium 4-Aminobenzenesulfonate by Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sodium 4-aminobenzenesulfonate. This method is applicable for the determination of the compound in various samples and is particularly useful for researchers, scientists, and professionals in the field of drug development and quality control. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an organic compound used in a variety of industrial applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. Reverse phase HPLC is a widely adopted technique for the analysis of such polar compounds, offering excellent separation and quantification capabilities. This document provides a comprehensive protocol for the analysis of sodium 4-aminobenzenesulfonate using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. Specific examples include Waters Bondapak C18 or equivalent.[2][3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Sodium 4-aminobenzenesulfonate reference standard

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of sodium 4-aminobenzenesulfonate. These parameters may be optimized depending on the specific instrumentation and column used.

ParameterConditionSource
Stationary Phase C18, 5 µm[2][3]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v) or Methanol:Water (pH 2.9 with Phosphoric Acid) (1:4, v/v)[2][3][4]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 244 nm[2][3]
Column Temperature Ambient or 30 °C
Injection Volume 20 µL

Protocols

Preparation of Mobile Phase
  • Methanol-Water Mobile Phase:

    • Prepare a 0.01 M phosphoric acid solution in HPLC-grade water.

    • Adjust the pH of the phosphoric acid solution to 2.9.

    • Mix methanol and the pH-adjusted water in a 1:4 (v/v) ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Acetonitrile-Water Mobile Phase:

    • Add 1 mL of phosphoric acid to 1 L of HPLC-grade water to prepare a 0.1% phosphoric acid solution.

    • Mix acetonitrile and the 0.1% phosphoric acid solution in a 50:50 (v/v) ratio.

    • Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of sodium 4-aminobenzenesulfonate reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and dilute to the mark. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5 - 200 mg/L).[2][3]

Sample Preparation
  • Accurately weigh a sample containing sodium 4-aminobenzenesulfonate.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas corresponding to sodium 4-aminobenzenesulfonate.

Data Presentation

The following table summarizes the performance characteristics of a typical RP-HPLC method for sodium 4-aminobenzenesulfonate.

ParameterResultSource
Linear Range 5 - 200 mg/L[2][3]
Detection Limit (S/N = 3) 0.15 mg/L[2][3]
Retention Time Approximately 3 minutes (can vary based on exact conditions)[2][3]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase->HPLC_System Standard_Solution Standard Solution Preparation Injection Injection of Standards & Samples Standard_Solution->Injection Sample_Solution Sample Solution Preparation Sample_Solution->Injection HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the RP-HPLC analysis of sodium 4-aminobenzenesulfonate.

HPLC_System_Components Solvent_Reservoir Mobile Phase Reservoir Pump HPLC Pump Solvent_Reservoir->Pump Isocratic Elution Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Sample Introduction Detector UV-Vis Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal

Caption: Key components and their logical relationship in the HPLC system.

Conclusion

The reverse phase HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of sodium 4-aminobenzenesulfonate. The method demonstrates good linearity and a low detection limit, making it suitable for routine analysis in a quality control or research laboratory. The provided protocols and chromatographic conditions can be readily implemented and adapted for various analytical needs.

References

Application of Sodium Sulfanilate in Quantitative Nitrite Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nitrite (NO₂⁻) is crucial in a multitude of fields, including environmental monitoring, food and beverage quality control, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Therefore, the precise measurement of nitrite serves as an indirect indicator of NO production. The most widely employed method for nitrite determination is the Griess test, a colorimetric assay developed by Peter Griess in 1858.[1] This method relies on a two-step diazotization reaction where sulfanilamide (or its sodium salt, sodium sulfanilate) reacts with nitrite in an acidic medium to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo dye.[1][2][3] The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically.[1][2][4]

Principle of the Method

The quantitative analysis of nitrite using sodium sulfanilate is based on the Griess diazotization reaction. The process can be summarized in two key steps:

  • Diazotization: In an acidic solution, nitrite ions (NO₂⁻) react with sulfanilamide to form a diazonium salt.[1][2][5]

  • Azo Coupling: The newly formed diazonium salt is then coupled with a coupling agent, typically N-(1-naphthyl)ethylenediamine (NED), to form a colored azo dye.[1][2][3]

The resulting azo dye exhibits a strong absorbance at a specific wavelength, typically between 540 and 550 nm, which allows for its quantification using a spectrophotometer.[3][4][6]

Signaling Pathway and Chemical Reactions

The chemical reactions underlying the Griess test are a classic example of electrophilic aromatic substitution. The following diagram illustrates the reaction pathway.

Griess_Reaction cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt + Sulfanilamide, H⁺ H+ Acidic Medium (H⁺) Sulfanilamide Sulfanilamide Azo_Dye Magenta Azo Dye Diazonium_Salt->Azo_Dye + NED NED N-(1-naphthyl)ethylenediamine (NED) Spectrophotometer Measure Absorbance (540-550 nm) Azo_Dye->Spectrophotometer

Caption: The two-step reaction mechanism of the Griess test for nitrite detection.

Quantitative Data Summary

The performance of the Griess assay for nitrite quantification can vary depending on the specific protocol and reagents used. The following table summarizes key quantitative parameters from various sources.

ParameterSulfanilamide-based MethodSulfanilic Acid-based MethodNotes
Wavelength of Max. Absorbance (λmax) 540 nm[6]548 nm[2]The exact wavelength can vary slightly depending on the specific coupling agent and reaction conditions.
Linear Range 0.003 - 0.7 mg/L[7]0.2 - 8.0 µg/mL[8]The linear range is dependent on the path length of the cuvette and the specific concentrations of the Griess reagents.
Limit of Detection (LOD) 1 nmol/well1.0 µM[2]The detection limit can be influenced by the purity of the reagents and the sensitivity of the spectrophotometer.
Molar Absorptivity (ε) 4.63 x 10⁴ L·mol⁻¹·cm⁻¹[7]1.03 x 10⁴ L·mol⁻¹·cm⁻¹[8]A higher molar absorptivity indicates a greater sensitivity of the assay.
Recovery 99.5% - 101.6%[7]Not specifiedRecovery studies are essential for validating the accuracy of the method in complex sample matrices.
Relative Standard Deviation (RSD) 2.1%[7]Not specifiedThe RSD provides a measure of the precision and reproducibility of the assay.

Experimental Protocols

Reagent Preparation

1. Sulfanilamide Solution (0.5% w/v):

  • Dissolve 0.5 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid or 1:1 (v/v) hydrochloric acid.[6]

  • Store the solution in a dark bottle at 4°C.

2. N-(1-naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v):

  • Dissolve 0.1 g of NED in 100 mL of deionized water.[2]

  • Store this solution in a dark bottle at 4°C and protect it from air oxidation.[2]

3. Griess Reagent:

  • For immediate use, mix equal volumes of the sulfanilamide solution and the NED solution.[2][3]

  • It is recommended to prepare the Griess reagent fresh before each assay.

4. Nitrite Standard Stock Solution (e.g., 1 mM):

  • Dry sodium nitrite (NaNO₂) in a desiccator for 24 hours.[6]

  • Accurately weigh 69.0 mg of dried sodium nitrite and dissolve it in 1 L of deionized water. This yields a 1 mM stock solution.

  • Store in an amber bottle at 4°C.

5. Nitrite Standard Working Solutions:

  • Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Use deionized water or the same buffer as the samples for dilutions.

Sample Preparation
  • Aqueous Samples (e.g., water, cell culture media): Samples can often be used directly. If necessary, centrifuge to remove any particulate matter.

  • Biological Samples (e.g., serum, plasma, tissue homogenates): Deproteinization is often necessary to prevent interference.[3] This can be achieved by ultrafiltration or by precipitation with zinc sulfate.[6] Urine samples may require dilution.[3]

Assay Protocol (96-well Plate Format)

The following diagram outlines the general workflow for the quantitative analysis of nitrite using the Griess assay.

Assay_Workflow Start Start Prepare_Reagents Prepare Griess Reagent and Nitrite Standards Start->Prepare_Reagents Sample_Preparation Prepare Samples (Dilute/Deproteinize as needed) Prepare_Reagents->Sample_Preparation Pipette_Standards Pipette Standards and Samples into 96-well plate Sample_Preparation->Pipette_Standards Add_Griess Add Griess Reagent to each well Pipette_Standards->Add_Griess Incubate Incubate at Room Temperature (10-30 minutes, protected from light) Add_Griess->Incubate Measure_Absorbance Measure Absorbance at 540-550 nm Incubate->Measure_Absorbance Analyze_Data Generate Standard Curve and Calculate Nitrite Concentration Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for nitrite quantification using the Griess reagent.

Detailed Steps:

  • Pipette Standards and Samples: Add 50 µL of each nitrite standard and sample into separate wells of a clear, flat-bottom 96-well plate.

  • Add Griess Reagent: Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubate: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for color development.[3]

  • Measure Absorbance: Measure the absorbance of each well at a wavelength between 540 nm and 550 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot the corrected absorbance values for the nitrite standards against their corresponding concentrations to generate a standard curve.

    • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Conclusion

The use of sodium sulfanilate in the Griess assay provides a reliable, sensitive, and cost-effective method for the quantitative analysis of nitrite.[3] This technique is widely applicable across various scientific disciplines. Adherence to proper reagent preparation, sample handling, and standardized protocols is essential for obtaining accurate and reproducible results. The information and protocols provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this fundamental analytical method in their work.

References

Application Notes and Protocols: Synthesis of Sulfonated Azo Dyes Using Sodium 4-Aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a pivotal starting material in the synthesis of a wide array of sulfonated azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for their vibrant colors.[2][3] The inclusion of the sulfonate group (–SO₃H) from the parent molecule imparts significant water solubility to the final dye. This property is crucial for their application in dyeing hydrophilic textile fibers such as wool, silk, and nylon.[4] The synthesis is a classic example of electrophilic aromatic substitution and involves a two-step process: diazotization of the 4-aminobenzenesulfonate followed by an azo coupling reaction with an electron-rich aromatic compound.[2][5] These dyes are not only used in the textile industry but also as pH indicators, biological stains, and pigments.[6][7]

General Reaction Mechanism

The synthesis of sulfonated azo dyes from sodium 4-aminobenzenesulfonate proceeds through two fundamental steps:

  • Diazotization: The primary aromatic amine group of 4-aminobenzenesulfonate is converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[8]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a nucleophilic, electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[2][5] The diazonium ion attacks the activated aromatic ring, typically at the para position, to form the stable azo linkage and produce the final colored dye.[2][5] The pH of the coupling reaction is important and must be controlled; mildly acidic or neutral conditions are often optimal.[5]

G General Reaction Pathway for Sulfonated Azo Dyes cluster_start Reactants cluster_process Reaction Steps cluster_end Product A Sodium 4-Aminobenzenesulfonate (from Sulfanilic Acid) P1 Step 1: Diazotization A->P1 NaNO₂, HCl 0-5 °C B Coupling Agent (e.g., 2-Naphthol) P2 Step 2: Azo Coupling B->P2 P1->P2 Diazonium Salt Intermediate C Sulfonated Azo Dye P2->C

Caption: General reaction pathway for the synthesis of sulfonated azo dyes.

Experimental Protocols

Safety Precautions: Sulfanilic acid can cause skin and eye irritation.[9] Azo dyes are intensely colored and will stain skin and clothing. Diazonium salts can be explosive when isolated and allowed to dry completely. Always keep them in solution or as a wet paste and handle them at low temperatures. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of Orange Azo Dye from 2-Naphthol

This protocol details the synthesis of a vibrant orange dye by coupling diazotized sulfanilic acid with 2-naphthol.

Part A: Preparation of the Diazonium Salt

  • In a 25 mL Erlenmeyer flask ("Flask B"), dissolve 0.49 g of sulfanilic acid and 0.13 g of anhydrous sodium carbonate in 5 mL of water.[10] Warm the mixture in a hot water bath until a clear solution is obtained.[10]

  • In a separate small test tube ("Test Tube C"), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.[10]

  • Once the sulfanilic acid solution in Flask B is fully dissolved, remove it from the heat and pour the sodium nitrite solution from Test Tube C into it all at once.

  • In another test tube ("Test Tube A"), place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.[10]

  • Add the contents from Flask B to the cold HCl in Test Tube A. Cool the resulting mixture in an ice-water bath until a fine white precipitate of the diazonium salt is formed.[1] Keep this suspension in the ice bath for the next step.

Part B: The Coupling Reaction

  • In a 25 mL round-bottom flask (RBF), dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M sodium hydroxide (NaOH) solution.[10] Add a magnetic stir bar and cool the flask in an ice-water bath.

  • While stirring, slowly add the cold diazonium salt suspension from Part A to the 2-naphthol solution in the RBF.[10] An intense orange-red dye should form immediately.[2]

  • Continue to stir the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[8][10]

Part C: Isolation and Purification

  • Remove the RBF from the ice bath and heat the mixture until it begins to boil.

  • Add approximately 1 g of sodium chloride (NaCl) to "salt out" the dye, increasing its precipitation from the solution. Continue heating until the NaCl dissolves.

  • Stop heating and allow the mixture to cool to room temperature, then chill it thoroughly in an ice-water bath for 15 minutes.[10]

  • Collect the solid orange dye by vacuum filtration using a Büchner funnel.[10]

  • Wash the solid product with a small amount of saturated NaCl solution to remove impurities.[10]

  • Allow the product to air dry completely on the filter paper.

Protocol 2: Synthesis of Methyl Orange Indicator

This protocol describes the synthesis of Methyl Orange, a well-known acid-base indicator, by coupling diazotized sulfanilic acid with N,N-dimethylaniline.[1][9]

Part A: Preparation of the Diazonium Salt of Sulfanilic Acid

  • Follow steps 1-5 from Part A of Protocol 1 to prepare the cold suspension of the diazonium salt.[1]

Part B: The Coupling Reaction

  • In a small test tube, mix four drops of N,N-dimethylaniline with two drops of glacial acetic acid.[1]

  • Transfer this solution to the 25 mL Erlenmeyer flask containing the cold diazonium salt suspension from Part A.[1]

  • Stir the mixture vigorously with a glass stirring rod. A red precipitate of helianthin should form.[1]

  • Keep the flask in the ice bath for an additional 10 minutes.[1]

Part C: Conversion to Methyl Orange and Isolation

  • While still in the ice bath, slowly add 1.5 mL of 10% sodium hydroxide solution to the flask. The color should change as the sodium salt (Methyl Orange) is formed.[1]

  • Remove the flask from the ice bath and heat the mixture to boiling to dissolve the precipitate.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the Methyl Orange.

  • Collect the orange crystals by vacuum filtration and wash them with a minimal amount of cold water.

  • Allow the product to air dry.

Data Presentation

The following tables summarize the quantitative data for the described protocols.

Table 1: Reagent Quantities for Azo Dye Synthesis

ReagentProtocol 1 (Orange Dye)Protocol 2 (Methyl Orange)
Sulfanilic Acid0.49 g (2.8 mmol)[10]~0.2 g (see note)[1]
Sodium Carbonate0.13 g[10]0.6 g (for 0.2g acid)[1]
Sodium Nitrite0.2 g[10]0.08 g (for 0.2g acid)[1]
Conc. Hydrochloric Acid~0.5 mL5 drops[1]
2-Naphthol0.38 g (2.6 mmol)[10]N/A
N,N-DimethylanilineN/A4 drops[1]
2.5 M NaOH2 mLN/A
10% NaOHN/A1.5 mL[1]
Glacial Acetic AcidN/A2 drops[1]
Sodium Chloride (for salting out)1 gN/A

Note: Quantities for Protocol 2 are based on an initial amount of 0.2 g of sulfanilic acid as described in the cited literature.[1]

Table 2: Reaction Conditions

ParameterProtocol 1 (Orange Dye)Protocol 2 (Methyl Orange)
Diazotization Temperature0 - 5 °C[11]0 - 5 °C (in ice bath)[1]
Coupling Temperature0 - 5 °C (in ice bath)0 - 5 °C (in ice bath)[1]
Coupling pHAlkaline (NaOH)Acidic (Acetic Acid), then Basic (NaOH)[1]
Isolation MethodSalting out with NaCl, filtrationCrystallization, filtration[1]

Experimental Workflow Visualization

G General Experimental Workflow for Azo Dye Synthesis start Start dissolve_amine Dissolve Sulfanilic Acid with Na₂CO₃ in H₂O start->dissolve_amine cool_amine Cool Amine Solution in Ice Bath (0-5 °C) dissolve_amine->cool_amine diazotization Form Diazonium Salt (Combine Amine, Nitrite, and Acid) cool_amine->diazotization prepare_nitrite Prepare aq. NaNO₂ Solution prepare_nitrite->diazotization coupling Slowly add Diazonium Salt to Coupling Agent Solution with stirring diazotization->coupling prepare_coupler Prepare Coupling Agent Solution (e.g. 2-Naphthol in NaOH) prepare_coupler->coupling isolate Isolate Crude Product via Vacuum Filtration coupling->isolate wash_dry Wash with Saturated NaCl and Air Dry isolate->wash_dry end End: Purified Azo Dye wash_dry->end

Caption: A generalized workflow for the laboratory synthesis of sulfonated azo dyes.

References

Application Notes: Preparation and Use of 4-Sulfobenzenediazonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of sodium 4-aminobenzenesulfonate (sodium sulfanilate) is a cornerstone reaction in synthetic organic chemistry, yielding 4-sulfobenzenediazonium chloride. This diazonium salt is a highly versatile intermediate, primarily utilized in the synthesis of azo dyes, which are of immense industrial importance.[1] The reaction involves treating the primary aromatic amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][3][4] Due to the inherent instability of most diazonium salts, this reaction must be conducted at low temperatures (0–5 °C) to prevent decomposition.[2][5][6] The resulting 4-sulfobenzenediazonium salt is typically not isolated as a solid due to its explosive nature but is used directly in solution for subsequent coupling reactions.[5][6][7]

Applications in Research and Drug Development

Beyond their use as dyes and indicators like Methyl Orange, diazonium salts are crucial for various organic transformations.[1][8][9][10] The diazonium group (-N₂⁺) is an excellent leaving group (displaced as nitrogen gas) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions.[3][4] This allows for the introduction of functionalities such as halides, cyano, hydroxyl, and hydrogen onto the aromatic ring.[4] In drug development, these reactions enable the synthesis of complex aromatic compounds and pharmaceutical intermediates.[11][12] The specific diazonium salt derived from sulfanilic acid is also studied for creating novel triazenes with potential anti-inflammatory activities.[13][14]

Experimental Data and Protocols

Quantitative Data for Diazotization

The following table summarizes the typical molar ratios and quantities of reagents used in the preparation of 4-sulfobenzenediazonium chloride. The protocol is scalable, but careful temperature control is critical regardless of the scale.

ReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumeRoleReference
Sulfanilic Acid173.192.80.49 gStarting Amine[15]
Sodium Carbonate105.991.20.13 gBase (to dissolve sulfanilic acid)[15]
Sodium Nitrite69.002.90.20 gNitrous Acid Precursor[15]
Conc. Hydrochloric Acid36.46~5.80.5 mLAcid Catalyst
Water18.02-~6.5 mLSolvent[15]
Ice--As neededCoolant[7][15]

Detailed Experimental Protocol

This protocol details the preparation of a 4-sulfobenzenediazonium chloride suspension for immediate use in subsequent coupling reactions.

Materials and Reagents:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Equipment:

  • 25 mL Erlenmeyer flasks or test tubes

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Ice bath

  • Filter paper (if isolation is attempted, though not recommended)

Procedure:

  • Preparation of Sodium Sulfanilate Solution:

    • In a 25 mL Erlenmeyer flask, combine 0.49 g of sulfanilic acid, 0.13 g of anhydrous sodium carbonate, and 5 mL of distilled water.[15]

    • Gently warm the mixture in a water bath until all solids have dissolved to form a clear solution of sodium sulfanilate.[15]

    • Allow the solution to cool to room temperature.

  • Introduction of Nitrite:

    • To the cooled sodium sulfanilate solution, add 0.2 g of sodium nitrite dissolved in 1 mL of water.[15]

    • Stir until the sodium nitrite has completely dissolved.

  • Diazotization Reaction:

    • In a separate beaker, add approximately 0.5 mL of concentrated hydrochloric acid to a small amount of crushed ice (around 3-5 g).[15]

    • Thoroughly cool the flask containing the sodium sulfanilate and sodium nitrite mixture in an ice-water bath for at least 10 minutes.[9]

    • Slowly, and with continuous swirling or stirring, add the cold sulfanilate/nitrite solution to the ice/HCl mixture.[7][15]

    • Maintain the temperature below 5 °C throughout the addition.[5][6]

    • A fine, white precipitate of 4-sulfobenzenediazonium chloride (as its zwitterion, 4-diazobenzenesulfonic acid) will form.[7][9]

  • Use of the Diazonium Salt:

    • The resulting suspension should be kept in the ice bath.

    • It is crucial to use this suspension immediately for any subsequent coupling reaction, as the diazonium salt is unstable and will decompose over time.[6][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the diazonium salt from sodium 4-aminobenzenesulfonate.

DiazotizationWorkflow start Start: Reagents reagents Sulfanilic Acid Sodium Carbonate Water start->reagents step1 1. Dissolve with gentle heat reagents->step1 solution1 Clear Solution of Sodium Sulfanilate step1->solution1 reagent_na_no2 Add Sodium Nitrite (NaNO2) Solution solution1->reagent_na_no2 step2 2. Cool mixture in ice bath (0-5 °C) reagent_na_no2->step2 step3 3. Add mixture slowly to acid solution (< 5 °C) step2->step3 reagent_hcl Prepare HCl on Ice reagent_hcl->step3 product Product: Suspension of 4-Sulfobenzenediazonium Chloride step3->product end Use Immediately for Coupling Reaction product->end

Caption: Workflow for the diazotization of sodium 4-aminobenzenesulfonate.

Safety and Handling Precautions

The preparation and handling of diazonium salts require strict adherence to safety protocols due to their potential hazards.

  • Chemical Hazards:

    • Sulfanilic Acid: May cause skin, eye, and respiratory irritation.[8][10][16] May cause sensitization by skin contact.[8][10]

    • Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.[8]

    • Sodium Nitrite: Toxic if swallowed and is an oxidizing agent.

    • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat.[5][6] For this reason, they should never be isolated unless specific, proven stabilization methods are used.

  • Cardinal Safety Rules for Diazotization:

    • Low Temperature: Always keep the reaction temperature below 5 °C to minimize decomposition of the diazonium salt and prevent side reactions.[2][5]

    • No Isolation: Do not attempt to isolate the solid diazonium salt. Use the resulting cold suspension or solution directly.[5][7]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves at all times.[8][16][17]

    • Ventilation: Work in a well-ventilated area or a chemical fume hood.[17]

    • Quenching: Before disposal, any excess diazonium salt should be quenched (decomposed) by adding a suitable reagent, such as sulfamic acid, to neutralize the remaining nitrous acid.

References

Application Notes and Protocols: Sodium Sulfanilate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfanilate, the sodium salt of sulfanilic acid, is a versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its chemical structure, featuring a primary aromatic amine and a sulfonic acid salt, allows for its use as a foundational building block for various drug classes. This document provides detailed application notes and experimental protocols for the use of sodium sulfanilate in the synthesis of key pharmaceuticals, with a focus on sulfa drugs, azo compounds, and other derivatives with therapeutic potential.

The primary application of sodium sulfanilate in pharmaceutical synthesis is in the production of sulfonamides, a class of synthetic antimicrobial agents. These drugs function as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt bacterial metabolism, exhibiting a bacteriostatic effect.[1][2][3][4] Beyond their antibacterial properties, sulfonamide derivatives have been developed as diuretics, antimalarials, and antithyroid agents.[1]

This document will detail the synthesis of sulfanilamide, the parent compound of sulfa drugs, and the synthesis of Prontosil, the first commercially available antibacterial sulfonamide. Furthermore, it will explore the derivatization of the sulfanilamide scaffold to create compounds with other therapeutic applications, such as carbonic anhydrase inhibitors and antidiabetic agents.

Mechanism of Action: Sulfonamides and Folic Acid Synthesis Inhibition

Sulfonamides exert their antimicrobial effect by interfering with the bacterial synthesis of tetrahydrofolate (THF), the biologically active form of folic acid. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, unlike mammalian cells.[1][2][4] This metabolic pathway provides a selective target for antimicrobial therapy. The key step inhibited by sulfonamides is the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate (DHP-pp), catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][3] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, leading to the depletion of dihydrofolic acid (DHF) and subsequently THF. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.

Folic_Acid_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition Pteridine Pteridine Precursor DHP_pp Dihydropteroate Pyrophosphate Pteridine->DHP_pp PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_pp->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides Essential for DNA, RNA, and Protein Synthesis Sulfonamide Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

Experimental Protocols

Synthesis of Sulfanilamide via Sodium Sulfanilamide Intermediate

While a direct, one-step synthesis of sulfanilamide from sodium sulfanilate is not the most common laboratory preparation, a high-yield industrial method involves the formation of sodium sulfanilamide as a key intermediate. The following protocol is adapted from a patented method that achieves high purity and yield.[5][6] The overall process starts from acetanilide, which is converted to p-acetamidobenzenesulfonyl chloride, then to p-acetamidobenzenesulfonamide. The final steps involve the hydrolysis of the acetamido group to form sodium sulfanilamide, followed by neutralization to yield sulfanilamide.

Workflow for Sulfanilamide Synthesis:

Sulfanilamide_Synthesis_Workflow cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Alkaline Hydrolysis cluster_2 Step 3: Neutralization and Isolation A p-Acetamidobenzenesulfonyl Chloride C Reaction at 55°C for 2 hours A->C B Ammonium Hydroxide B->C D p-Acetamidobenzenesulfonamide C->D E p-Acetamidobenzenesulfonamide G Reaction at 90°C for 2 hours E->G F Sodium Hydroxide (30%) F->G H Sodium Sulfanilamide G->H I Sodium Sulfanilamide K Neutralize to pH 6.8 I->K J Hydrochloric Acid (30%) J->K L Concentrate, Cool to 20°C, Filter, and Dry K->L M Sulfanilamide Product L->M

Workflow for the Synthesis of Sulfanilamide.

Protocol:

  • Materials:

    • p-Acetamidobenzenesulfonyl chloride (75 g)

    • 20% Ammonium hydroxide (225 g)

    • 30% Sodium hydroxide solution (300 g)

    • 30% Hydrochloric acid

    • 1000 mL four-necked flask

    • Stirring apparatus

    • Heating and cooling apparatus

    • Filtration equipment

  • Procedure:

    • In a 1000 mL four-necked flask, add 225 g of 20% ammonium hydroxide.

    • While stirring, add 75 g of p-acetamidobenzenesulfonyl chloride in batches.

    • Heat the reaction mixture to 55°C and maintain for 2 hours.

    • After the initial reaction, add 300 g of 30% sodium hydroxide solution.

    • Increase the temperature to 90°C and continue the reaction for 2 hours to facilitate hydrolysis to sodium sulfanilamide.

    • Cool the reaction mixture and neutralize to a pH of 6.8 using 30% hydrochloric acid.

    • Heat the neutralized solution to concentrate the total volume from approximately 930 mL to 700 mL.

    • Cool the concentrated solution to 20°C to allow for the precipitation of the product.

    • Collect the sulfanilamide precipitate by filtration and dry the product.

Quantitative Data:

ParameterValueReference
Starting Materialp-Acetamidobenzenesulfonyl chloride (75 g)[5][6]
ProductSulfanilamide (51.5 g)[5][6]
Yield 92.83% [5][6]
Purity 99.52% [5][6]
Synthesis of Prontosil via Diazotization of Sulfanilamide

Prontosil, an azo dye, was the first sulfonamide drug discovered.[7] It is synthesized from sulfanilamide, which can be produced from sodium sulfanilamide as described above. The synthesis involves the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.

Workflow for Prontosil Synthesis:

Prontosil_Synthesis_Workflow cluster_diazotization Diazotization of Sulfanilamide cluster_coupling Azo Coupling Reaction cluster_isolation Isolation and Purification A Dissolve Sulfanilamide in dilute HCl B Cool to 0-5°C A->B C Add cold Sodium Nitrite solution dropwise B->C D Stir at 0-5°C C->D E Diazotized Sulfanilamide (Arenediazonium Salt) D->E G Slowly add Diazotized Sulfanilamide solution E->G F Prepare solution of m-phenylenediamine F->G H Adjust pH to ~8.0 with Sodium Bicarbonate G->H I Crude Prontosil precipitates H->I J Filter the crude product I->J K Wash with water until neutral J->K L Dry the purified Prontosil K->L

Workflow for the Synthesis of Prontosil.

Protocol:

  • Materials:

    • Sulfanilamide

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • m-Phenylenediamine

    • Sodium Acetate Trihydrate

    • Sodium Bicarbonate

    • Distilled water

    • Ice

    • Standard laboratory glassware

  • Procedure:

    • Preparation of Diazonium Salt:

      • Dissolve sulfanilamide in dilute hydrochloric acid.

      • Cool the solution to 0-5°C in an ice bath.

      • In a separate beaker, prepare a cold aqueous solution of sodium nitrite.

      • Slowly add the sodium nitrite solution dropwise to the sulfanilamide solution while maintaining the temperature between 0-5°C and stirring continuously.[7]

    • Preparation of Coupling Agent Solution:

      • In a separate flask, prepare an aqueous solution of m-phenylenediamine and sodium acetate trihydrate.[7]

    • Azo Coupling:

      • Slowly, and in portions, add the cold diazotized sulfanilamide solution to the m-phenylenediamine solution with stirring.

      • Adjust the pH of the reaction mixture to approximately 8.0 with sodium bicarbonate. A red precipitate of Prontosil will form.[7]

    • Isolation and Purification:

      • Collect the crude Prontosil by vacuum filtration.

      • Wash the precipitate with water until the filtrate is neutral.

      • Dry the purified Prontosil.

Quantitative Data: Quantitative data for this specific protocol is not readily available in the provided search results. Yields can vary depending on the precise reaction conditions and scale.

Derivatization of Sulfanilamide for Other Therapeutic Applications

The sulfanilamide scaffold is a versatile platform for the synthesis of various therapeutic agents beyond antibacterials. By modifying the sulfonamide group or the aromatic amine, new compounds with different biological activities can be generated.

a) Carbonic Anhydrase Inhibitors:

A series of novel sulfonyl semicarbazides were synthesized from sulfanilamide and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms.[4] These compounds showed high affinity for hCA XII, an isoform associated with some cancers.

b) Antidiabetic Agents:

Novel sulfonamide derivatives have been synthesized and shown to exhibit α-glucosidase and α-amylase inhibitory activity, which are targets for the management of type 2 diabetes.[8] One synthetic route involves the diazotization of sulfanilamide followed by coupling with the active carbanion of ethyl acetoacetate to form a hydrazone intermediate.[8]

Quantitative Data for Novel Antidiabetic Sulfonamide Derivatives:

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference
3a 19.39416.46[8]
3b 25.12-[8]
3h 25.57-[8]
6 22.02-[8]
Acarbose (Standard) >22.02>57.36[8]

Note: "-" indicates data not provided in the source.

Conclusion

Sodium sulfanilate is a crucial precursor in the pharmaceutical industry, primarily for the synthesis of sulfonamide drugs. The protocols and data presented here demonstrate its utility in producing foundational compounds like sulfanilamide and early antibacterial agents like Prontosil. Furthermore, the sulfanilamide scaffold derived from sodium sulfanilate serves as a versatile starting point for the development of new therapeutic agents targeting a range of diseases, including cancer and diabetes. The provided workflows and quantitative data offer a valuable resource for researchers and professionals in drug development and medicinal chemistry.

References

Application Notes and Protocols: Sodium 4-aminobenzenesulfonate Hydrate in the Preparation of Food Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate hydrate, is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes.[1] Due to their vibrant colors, stability, and cost-effectiveness, many of these azo dyes are utilized as colorants in the food, pharmaceutical, and cosmetic industries. The synthesis of food colorants from this compound involves a two-step process: diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling agent. The resulting dye is then purified to meet stringent food-grade specifications.

This document provides detailed application notes and experimental protocols for the preparation of food colorants using this compound, with a specific focus on the synthesis of Sunset Yellow FCF (FD&C Yellow No. 6), a widely used orange-yellow food dye.

Data Presentation

Table 1: Physicochemical Properties of Sunset Yellow FCF
PropertyValueReference
Chemical NameDisodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate[2]
C.I. NameFood Yellow 3[3]
E NumberE110[2]
CAS Number2783-94-0[2]
Molecular FormulaC₁₆H₁₀N₂Na₂O₇S₂[4]
Molecular Weight452.36 g/mol [4]
AppearanceOrange-red crystals or powder
SolubilitySoluble in water, slightly soluble in ethanol
Table 2: Spectroscopic Data for Sunset Yellow FCF
Wavelength (λmax)ConditionsReference
~480 nmat pH 1[2]
443 nmat pH 13[2]
482 nmin water[5]
236 nm, 264 nm, 312 nmAcidic mobile phase (pH ≤ 3)[1]
Table 3: Common Impurities in Sunset Yellow FCF from Synthesis
ImpurityOrigin
Sulfanilic acid (SA)Unreacted starting material
6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt, SS)Unreacted coupling agent
6,6'-oxybis[2-naphthalenesulfonic acid] (DONS)Impurity in Schaeffer's salt
3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (SA+RS)Coupling with R-salt impurity in Schaeffer's salt
6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SSA)Coupling with aniline impurity in sulfanilic acid
4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonic acid (SA + 2N)Coupling with 2-naphthol impurity in Schaeffer's salt
4,4'-diazoaminobis(benzenesulfonic acid) (DAADBSA)Reaction by-product of diazotized sulfanilic acid

Experimental Protocols

The synthesis of azo food colorants from this compound is a two-stage process:

  • Diazotization: The primary aromatic amine (sodium 4-aminobenzenesulfonate) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine. For the synthesis of Sunset Yellow, the coupling agent is 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). This electrophilic aromatic substitution reaction forms the azo compound, which constitutes the dye.

Protocol 1: Synthesis of Sunset Yellow FCF (FD&C Yellow No. 6)

This protocol is adapted from established laboratory procedures for the synthesis of Sunset Yellow.

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

  • Deionized water

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 50 mL Erlenmeyer flask, dissolve 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gentle heating may be required to fully dissolve the reagents.[4] Allow the solution to cool to room temperature.

  • In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water.[4]

  • Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture in an ice-water bath.[4]

  • In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to approximately 3 g of crushed ice.[4]

  • Slowly and with constant swirling, add the cooled sulfanilic acid/sodium nitrite solution dropwise to the ice/HCl mixture. Maintain the temperature below 5 °C.[4]

  • After the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes to ensure the completion of the diazotization reaction.[4] The resulting mixture contains the 4-sulfobenzenediazonium salt.

Part B: Azo Coupling Reaction

  • In a 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxy-2-naphthalenesulfonic acid in 10 mL of 2.5 M sodium hydroxide solution.[4]

  • Cool this solution in an ice-water bath for 5 minutes.[4]

  • Slowly, and with continuous stirring, add the previously prepared cold diazonium salt solution to the alkaline solution of 6-hydroxy-2-naphthalenesulfonic acid.[4]

  • A bright orange-yellow precipitate of Sunset Yellow will form. Continue stirring the mixture in the ice-water bath for 10 minutes.[4]

Part C: Isolation and Purification

  • To aid in the precipitation of the dye, add approximately 1 g of sodium chloride to the reaction mixture (salting out).[4]

  • Gently heat the flask on a hotplate until all the solid dissolves.[4]

  • Allow the solution to cool to room temperature, and then place it in an ice-water bath to induce precipitation.[4]

  • Collect the crude product by vacuum filtration.[4]

  • For purification, recrystallize the crude product from a 1:1 ethanol/water mixture.[4]

  • Dry the purified product to obtain the final Sunset Yellow FCF.

Quality Control and Analysis

To be used as a food colorant, the synthesized dye must undergo rigorous purity testing. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the most common analytical technique for identifying and quantifying the main dye component and any impurities.[6][7][8]

  • HPLC Analysis: A typical HPLC method would involve a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection is performed at the wavelength of maximum absorbance of the dye.

  • Spectrophotometry: UV-Vis spectrophotometry can be used to confirm the identity of the dye by comparing its absorption spectrum to a reference standard and to determine its concentration.[6][7]

Visualizations

Diagram 1: General Workflow for Azo Dye Synthesis

G General Workflow for Azo Dye Synthesis A Sodium 4-aminobenzenesulfonate Hydrate C Diazotization (0-5°C) A->C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C D Diazonium Salt Intermediate C->D F Azo Coupling D->F E Coupling Agent (e.g., Schaeffer's Salt) E->F G Crude Azo Dye F->G H Isolation & Purification (Salting out, Recrystallization) G->H I Pure Food-Grade Azo Dye H->I

Caption: Workflow for the synthesis of azo dyes.

Diagram 2: Logical Relationship of Synthesis and Quality Control

G Synthesis and Quality Control Logic cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A Starting Materials (Sodium 4-aminobenzenesulfonate, Coupling Agent) B Chemical Reaction (Diazotization & Coupling) A->B C Crude Product B->C D Purification Process (e.g., Recrystallization) C->D E Purified Dye D->E F Analytical Testing (HPLC, Spectroscopy) E->F G Food-Grade Specification Met? F->G H Final Product G->H Yes I Repurification/ Rejection G->I No

Caption: Relationship between synthesis and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diazotization of Sodium Sulfanilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the diazotization reaction of sodium sulfanilate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure successful and reproducible outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature was too high, leading to decomposition of the diazonium salt.[1]Strictly maintain the reaction temperature between 0-5 °C using an efficient ice-salt bath. Pre-cool all reagent solutions before addition.[1]
Incomplete diazotization.Increase the reaction time after the addition of sodium nitrite. Ensure an adequate excess of nitrous acid is present by testing with starch-iodide paper.[1]
Instability of the diazonium salt.Use the diazonium salt solution immediately in the subsequent reaction step as they are often unstable.[1]
Dark Brown to Black Oily Product Formation with Gas Evolution Decomposition of the diazonium salt due to elevated temperatures.[1]Ensure the reaction temperature is strictly maintained between 0-5 °C.[1] Use pre-chilled reagent solutions.
Inconsistent or Non-Reproducible Results Variations in reaction conditions.Standardize all reaction parameters, including temperature, reagent concentrations, addition rates, and reaction times.[1]
Difficulty Dissolving Starting Material The sulfanilic acid is not in its salt form.Ensure the sodium sulfanilate is fully dissolved or that sulfanilic acid is converted to its more soluble salt by dissolving it in a basic solution before acidification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of sodium sulfanilate?

A1: The optimal temperature for the diazotization of sodium sulfanilate and other similar aromatic amines is between 0-5 °C.[1] This low temperature is critical to prevent the decomposition of the unstable diazonium salt that is formed.[1]

Q2: Why is maintaining a low temperature so critical for this reaction?

A2: Diazonium salts are thermally unstable.[1][2] At temperatures above 5 °C, they can decompose, sometimes explosively, leading to the evolution of nitrogen gas, formation of phenolic byproducts, and a significantly lower yield of the desired product.[2]

Q3: What are the consequences of allowing the reaction temperature to rise above 5 °C?

A3: Allowing the temperature to rise can lead to several issues, including a significant decrease in product yield and the formation of impurities.[1] For instance, in a similar diazotization, an increase in temperature from 0 °C to 30 °C resulted in a yield decrease from 98% to 89.1%.[1] You may also observe the formation of a dark, oily product and gas evolution, indicating decomposition.[1]

Q4: How can I effectively control the reaction temperature?

A4: Use an ice-salt bath to achieve and maintain temperatures between 0-5 °C. Ensure all glassware and reagent solutions are pre-cooled before starting the reaction. The addition of the sodium nitrite solution should be done slowly and dropwise to control the exothermic nature of the reaction.[1]

Q5: How do I know if the diazotization reaction is complete?

A5: You can test for the completion of the reaction by checking for the presence of excess nitrous acid. Place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.

Data Presentation

Effect of Temperature on Diazonium Salt Yield

The following table summarizes the impact of reaction temperature on the yield of a diazonium salt in a continuous flow synthesis, illustrating the importance of temperature control.

Reaction Temperature (°C)Diazonium Salt Yield (%)
098.0
3089.1
(Data adapted from a study on continuous flow synthesis of diazonium salts)[1]

Experimental Protocols

General Protocol for the Diazotization of Sodium Sulfanilate

This protocol provides a general procedure for the diazotization of sodium sulfanilate for subsequent use in reactions like azo coupling.

Materials:

  • Sodium sulfanilate dihydrate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution:

    • In a beaker, dissolve the desired amount of sodium sulfanilate dihydrate in distilled water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add concentrated hydrochloric acid (typically 2.5-3 equivalents) to the stirred solution while maintaining the temperature below 5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.1 equivalents) of sodium nitrite in cold distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the cold, stirred amine solution.

    • It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess.

  • Completion and Use:

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.[1]

    • The resulting diazonium salt solution is unstable and should be used immediately for the next synthetic step.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Diazotization cluster_monitoring Monitoring & Completion prep_amine Prepare Sodium Sulfanilate Solution cool_amine Cool Amine Solution to 0-5°C prep_amine->cool_amine prep_nitrite Prepare Sodium Nitrite Solution add_nitrite Slowly Add Chilled NaNO2 Solution prep_nitrite->add_nitrite add_hcl Add HCl to Amine Solution cool_amine->add_hcl add_hcl->add_nitrite stir Stir for 30 min at 0-5°C add_nitrite->stir monitor_temp Monitor Temperature (Maintain 0-5°C) add_nitrite->monitor_temp test_completion Test with Starch-Iodide Paper stir->test_completion product Diazonium Salt Solution (Use Immediately) test_completion->product

Caption: Experimental workflow for the diazotization of sodium sulfanilate.

troubleshooting_guide cluster_yield Low Yield cluster_impurity Dark/Oily Product start Problem Encountered cause_temp High Temperature? start->cause_temp cause_decomp Decomposition? start->cause_decomp cause_time Incomplete Reaction? cause_temp->cause_time No solution_temp Maintain 0-5°C cause_temp->solution_temp Yes solution_time Increase Stir Time / Check Excess Nitrite cause_time->solution_time Yes solution_decomp Strict Temperature Control (0-5°C) cause_decomp->solution_decomp Yes

Caption: Troubleshooting logic for common diazotization issues.

References

Technical Support Center: Stabilizing Diazotized Sodium 4-Aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and stabilization of diazotized sodium 4-aminobenzenesulfonate (also known as 4-diazobenzenesulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful use of this versatile reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of diazotized sodium 4-aminobenzenesulfonate, focusing on preventing its decomposition.

Problem Potential Cause(s) Recommended Solution(s)
Rapid Gas Evolution (Foaming) 1. Elevated Temperature: The diazonium salt is thermally unstable and decomposes rapidly above 5°C, releasing nitrogen gas.[1][2] 2. Localized Hot Spots: Inadequate stirring can lead to localized heat buildup, accelerating decomposition.[3]1. Immediately check and lower the reaction temperature. Maintain a strict temperature range of 0-5°C using an ice-salt bath throughout the synthesis and subsequent use.[1][2][4] 2. Ensure continuous and efficient stirring to dissipate heat and maintain a homogenous temperature.[3]
Formation of a Brownish Precipitate or Tar 1. Decomposition to Phenol: At higher temperatures, the diazonium salt can react with water to form 4-hydroxybenzenesulfonic acid (a phenol), which can lead to colored byproducts.[1][4] 2. Azo Coupling: The newly formed diazonium salt can couple with the unreacted 4-aminobenzenesulfonate if the solution is not sufficiently acidic.[1][3]1. Strictly maintain the temperature at 0-5°C.[1][4] 2. Ensure a sufficient excess of mineral acid (e.g., HCl) is used to keep any unreacted amine protonated, preventing it from acting as a coupling agent.[1][3]
Low Yield in Subsequent Coupling Reaction 1. Premature Decomposition: The diazonium salt has decomposed before or during the coupling reaction due to instability.[1][5] 2. Excess Nitrous Acid: Residual nitrous acid can interfere with some coupling reactions.1. Use the diazonium salt solution in situ (immediately after preparation).[1] Adhere strictly to the 0-5°C temperature range. 2. Test for excess nitrous acid using starch-iodide paper. If present, it can be neutralized with a small amount of sulfamic acid or urea.
Inconsistent Results Between Batches 1. Variations in Reaction Conditions: Minor differences in temperature, reagent concentration, or addition rates can significantly impact the stability and concentration of the diazonium salt.[3]1. Standardize all experimental parameters, including temperature control, reagent concentrations, rate of addition of sodium nitrite, and stirring speed.[3]

Frequently Asked Questions (FAQs)

Q1: Why is diazotized sodium 4-aminobenzenesulfonate so unstable? A1: The instability of aryl diazonium salts, including this compound, is due to the diazonium group (-N₂⁺). This group is an excellent leaving group because it is lost as dinitrogen (N₂), an extremely stable and thermodynamically favored molecule.[5] The decomposition process is highly exothermic and can accelerate as heat is released.[5] While the aromatic ring provides some resonance stabilization compared to aliphatic diazonium salts, they are still inherently unstable.[4][6]

Q2: Why must the diazotization reaction be performed at 0-5°C? A2: Low temperatures are critical to kinetically control the decomposition of the diazonium salt.[1][4] Above 5°C, the rate of decomposition increases significantly.[1][2] This decomposition primarily leads to the formation of the corresponding phenol and nitrogen gas, which reduces the yield of the desired product in subsequent reactions.[1][4]

Q3: What is the role of excess mineral acid in the diazotization? A3: Excess mineral acid (like HCl) serves three primary functions:

  • It reacts with sodium nitrite to generate the reactive agent, nitrous acid (HNO₂), in situ.[1][7]

  • It maintains a low pH, which is crucial for preventing the newly formed diazonium salt from coupling with any unreacted amine starting material.[1]

  • It helps to keep the starting amine, sodium 4-aminobenzenesulfonate, dissolved.

Q4: Can I store the diazotized sodium 4-aminobenzenesulfonate solution? A4: Generally, no. Due to its inherent instability, the solution should be prepared fresh and used immediately for the best results.[1] Storing the solution, even at low temperatures, will lead to gradual decomposition. Some specialized stabilizing agents can prolong the solution's viability for a limited time (e.g., a few days at room temperature or longer when refrigerated), but immediate use is standard practice.[8] Solid diazonium salts are often explosive when dry and should not be isolated or stored without special precautions.[1][6]

Q5: Are there ways to improve the stability of the diazonium salt solution for specific applications? A5: Yes, several methods can enhance stability, although immediate use is still the preferred method:

  • Formation of Double Salts: Complexation with salts like zinc chloride can stabilize the diazonium salt, sometimes allowing for its isolation.[1][9]

  • Specific Counter-ions: Using counter-ions like tetrafluoroborate (BF₄⁻) or tosylate can result in diazonium salts that are significantly more stable and can sometimes be isolated.[7][10]

  • Complexation Agents: Crown ethers have been shown to reduce thermal decomposition.[9] Certain surfactants and sulfonic acids have also been patented as stabilizers for diazonium salt solutions.[8][11]

Quantitative Data Summary: Factors Affecting Stability

The stability of diazonium salts is highly dependent on environmental conditions. The following table summarizes the key parameters.

Parameter Recommended Condition Significance for Stability Consequence of Deviation
Temperature 0 - 5 °CCritical for preventing thermal decomposition.[1][2]Rapid decomposition into phenols and N₂ gas, reducing yield and potentially causing foaming.[1][4]
pH Strongly Acidic (pH < 4)Prevents unwanted side-reactions, such as coupling with unreacted amine.[1]Formation of diazoamino compounds (triazenes) or other colored byproducts.
Light Exposure Store in the dark / Use amber glassSome diazonium salts are photosensitive and can decompose upon exposure to light.[1][12]Photodecomposition can lead to the formation of radical species and reduced product yield.[13]
Impurities Use pure reagentsTransition metal impurities (e.g., Cu, Sn) can catalyze decomposition.[9]Accelerated, uncontrolled decomposition of the diazonium salt.
Counter-ion Non-nucleophilic (e.g., HSO₄⁻, BF₄⁻)Larger, non-nucleophilic counter-ions generally increase the stability of the salt.[10]Smaller, more nucleophilic counter-ions like chloride (Cl⁻) can result in less stable salts.[10]

Experimental Protocols

Protocol: Preparation of Diazotized Sodium 4-Aminobenzenesulfonate Solution (in situ)

This protocol describes the standard laboratory procedure for the in situ generation of the diazonium salt for immediate use in subsequent reactions, such as azo coupling.

Materials:

  • Sodium 4-aminobenzenesulfonate (sulfanilic acid, sodium salt)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled or deionized water

  • Ice

Procedure:

  • In a beaker of appropriate size, dissolve the required amount of sodium 4-aminobenzenesulfonate in dilute hydrochloric acid.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C. Maintain this temperature throughout the procedure with efficient magnetic stirring.

  • In a separate small beaker, prepare a solution of sodium nitrite by dissolving it in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise (or via a dropping funnel) to the cooled amine solution. The addition should be done sub-surface if possible to prevent localized excess.

  • Crucially, monitor the temperature and ensure it does not rise above 5°C during the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 15-30 minutes to ensure the diazotization reaction is complete.

  • The resulting clear solution contains the diazotized sodium 4-aminobenzenesulfonate and is now ready for immediate use in the next synthetic step.

Visualizations

Decomposition Pathway

The primary pathway for the decomposition of diazotized sodium 4-aminobenzenesulfonate in an aqueous acidic medium involves the loss of nitrogen gas to form a highly reactive aryl cation, which is then quenched by water.

DecompositionPathway cluster_conditions Conditions Diazonium Diazotized Sodium 4-Aminobenzenesulfonate ArylCation Aryl Cation Intermediate Diazonium->ArylCation - N₂ N2 Nitrogen Gas (N₂) Phenol 4-Hydroxybenzenesulfonic Acid (Phenolic Product) ArylCation->Phenol + H₂O Condition1 Heat (> 5°C) Condition2 Light (UV) Condition3 Metal Catalysts

Caption: Primary thermal decomposition pathway of the diazonium salt.

Experimental Workflow for Preparation and Stabilization

This workflow outlines the critical steps and considerations for successfully preparing the diazonium salt and preventing its decomposition.

ExperimentalWorkflow cluster_prep Preparation Stage cluster_control Control Parameters cluster_product Product Handling cluster_decomp Decomposition Risk start Start Sodium 4-aminobenzenesulfonate + HCl (aq) cool Cooling Maintain 0-5°C Ice-Salt Bath start->cool acid Excess Acid start->acid add_nitrite Diazotization Slow, dropwise addition of NaNO₂ (aq) cool->add_nitrite temp Temp < 5°C add_nitrite->temp stir Constant Stirring add_nitrite->stir product Diazonium Salt Solution (Unstable Intermediate) add_nitrite->product decomp_node Decomposition use Immediate Use (e.g., Azo Coupling) product->use product->decomp_node

References

Technical Support Center: Azo Dye Synthesis from Sodium Sulfanilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yield and purity of azo dyes synthesized from sodium sulfanilate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of azo dyes, helping you diagnose and resolve common problems for a higher yield and purer product.

Problem Potential Cause Solution
Low or No Azo Dye Yield Incomplete Diazotization: Insufficient sodium nitrite or acid; temperature too high, causing diazonium salt decomposition.[1][2]Ensure a slight excess of sodium nitrite (molar ratio of amine to NaNO₂ approx. 1:1 to 1:1.1) and a strongly acidic medium.[2][3] Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath and add the sodium nitrite solution slowly with vigorous stirring.[1][3][4]
Diazonium Salt Decomposition: Temperature rose above 5-10°C before or during the coupling step.[4] Diazonium salts are generally unstable at higher temperatures.[4][5]Keep the diazonium salt solution in an ice bath at all times until it is used.[2] Use the diazonium salt immediately after preparation.[6]
Incorrect Coupling pH: The pH of the coupling reaction is critical and depends on the coupling agent.For phenolic coupling components (like N,N-dimethylaniline), a mildly acidic to neutral medium (pH 5-7) is optimal.[1] For phenols (like 2-naphthol), a mildly alkaline pH (9-10) is required to form the more reactive phenoxide ion.[1][4] Carefully adjust and monitor the pH of the coupling solution before and during the addition of the diazonium salt.[2]
Low Reactivity of Coupling Agent: The coupling component must be an electron-rich aromatic compound.[1]Ensure your chosen coupling agent has strong electron-donating groups (e.g., -OH, -NH₂, -NR₂).[1]
Off-Color or Impure Product Side Reactions: If the temperature is too high, the diazonium salt can self-couple with unreacted amine or decompose to form phenol byproducts.[1][4]Maintain strict temperature control (0-5°C) during diazotization.[4] The rate of reagent addition is also key; the coupling step should be performed slowly.[7]
Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, which can create colored impurities.[2]Consider performing the reaction under an inert atmosphere (e.g., nitrogen). Add the diazonium salt solution slowly to the cooled coupling component solution.[2]
Incorrect Final pH: Many azo dyes are pH indicators, and their color depends on the pH of the final solution.[3]Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[3] If the color is unexpected after adding base, check if you have overshot the desired pH.[8]
Formation of Tarry or Oily Product High Temperature or Incorrect Stoichiometry: These conditions can favor the formation of side products that are difficult to purify.[4]Adhere to optimal temperature and stoichiometric ratios. Ensure slow addition of reagents.[4]
Impure Reagents: Starting materials may be old or oxidized.[4]Use purified or freshly opened reagents. Check the purity of starting materials via melting point or TLC if necessary.[4]
Difficulty in Product Isolation/Purification Product is too soluble in the reaction mixture. "Salting out" can be effective. Add sodium chloride to the reaction mixture to decrease the solubility of the dye and induce precipitation.
Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or inorganic salts.[1]Wash the crude product with cold water to remove inorganic salts.[1] Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common and effective purification method.[1][9] For challenging separations, column chromatography may be necessary.[1][10]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5°C) so critical for the diazotization step? A1: Aromatic diazonium salts, the key intermediate in azo dye synthesis, are generally unstable at higher temperatures.[4][5] Maintaining a temperature range of 0-5°C is crucial to prevent the decomposition of the diazonium salt.[4] Decomposition leads to the evolution of nitrogen gas and the formation of unwanted phenol byproducts, which significantly reduces the yield of the desired azo dye.[4] In some cases, uncontrolled decomposition can even be explosive.[4][5]

Q2: How do I prepare the sulfanilic acid for diazotization, as it is poorly soluble? A2: Sulfanilic acid is zwitterionic and insoluble in acidic solutions.[11] To overcome this, it is first dissolved in a basic solution, typically an aqueous solution of sodium carbonate or sodium hydroxide, to form the soluble sodium sulfanilate salt.[11][12] The sodium nitrite is then added to this solution before it is acidified to generate the nitrous acid in situ for the diazotization reaction.[11]

Q3: What is the optimal pH for the azo coupling reaction? A3: The optimal pH depends entirely on the nature of the coupling component.

  • For coupling with phenols (e.g., 2-naphthol), a mildly alkaline pH of 9-10 is required. These conditions deprotonate the phenol's hydroxyl group to form the more strongly activated phenoxide ion, which is more nucleophilic and readily attacked by the diazonium cation.[4]

  • For coupling with aromatic amines (e.g., N,N-dimethylaniline), the reaction is carried out in mildly acidic conditions (pH 5-7).[1] This ensures a sufficient concentration of the free amine for coupling without deactivating the diazonium salt, which can decompose under strongly alkaline conditions.[1]

Q4: My final product is a brownish, sludgy solid, not the bright color I expected. What happened? A4: A brown, impure product often indicates that side reactions have occurred, or the product is contaminated.[8] This can be caused by the temperature rising too high during diazotization, leading to decomposition products, or incorrect pH during coupling.[1][2] Purification by recrystallization is often necessary to remove these impurities and obtain the brightly colored, pure dye.[8][9]

Q5: How can I confirm that the diazotization reaction is complete? A5: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is placed on starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.

Data Presentation: Optimized Reaction Parameters

The efficiency of azo dye synthesis is highly dependent on key reaction parameters. The table below summarizes typical optimal conditions.

Parameter Diazotization Step Azo Coupling Step (with N,N-dimethylaniline) Azo Coupling Step (with 2-Naphthol) Reference
Temperature 0 - 5 °C0 - 10 °C0 - 10 °C[1][3][4]
pH Strongly Acidic (HCl)Mildly Acidic (pH 5-7)Mildly Alkaline (pH 9-10)[1][2]
Reactant Ratio Amine:NaNO₂ ≈ 1:1 to 1:1.1Diazo:Coupler ≈ 1:1Diazo:Coupler ≈ 1:1[3]
Reaction Time 15 - 30 minutes30 - 60 minutes30 - 60 minutes[1][3]

Experimental Protocols

Protocol 1: Synthesis of Methyl Orange

This protocol details the synthesis of Methyl Orange, an azo dye produced from the diazotization of sulfanilic acid and subsequent coupling with N,N-dimethylaniline.

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 0.13 g of anhydrous sodium carbonate in 50 mL of water.

  • Add 0.49 g of sulfanilic acid to the sodium carbonate solution. Warm the mixture gently with stirring until a clear solution of sodium sulfanilate is obtained.

  • Cool the solution to room temperature, then add 0.2 g of sodium nitrite and stir until it dissolves.

  • Cool the resulting solution to 0-5°C in an ice-water bath.

  • Slowly, and with constant stirring, add 0.5 mL of concentrated HCl. A fine, white precipitate of the diazonium salt should form.[11] Keep this suspension cold in the ice bath for the next step.

Part B: Azo Coupling

  • In a separate small beaker, dissolve 0.33 mL of N,N-dimethylaniline in 0.27 mL of concentrated HCl and 5 mL of water. Cool this solution in an ice bath.

  • With continuous and efficient stirring, slowly add the cold N,N-dimethylaniline solution to the cold diazonium salt suspension from Part A.

  • A reddish color should appear. Continue stirring the mixture in the ice bath for 10-15 minutes.

  • Slowly add a 10% sodium hydroxide solution until the mixture is alkaline. The color should change from red to a yellowish-orange.[8]

  • Heat the mixture to boiling, then add about 1 g of sodium chloride to salt out the product.

  • Allow the mixture to cool slowly to room temperature, and then chill thoroughly in an ice bath to maximize precipitation.

  • Collect the crude Methyl Orange by vacuum filtration using a Büchner funnel.

  • Purify the product by recrystallization from hot water.[9]

Visualizations

Chemical Reaction Pathway

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Sodium Sulfanilate C Sulfanilic Acid Diazonium Salt A->C 0-5°C B Sodium Nitrite (NaNO₂) + HCl B->C E Azo Dye (e.g., Methyl Orange) C->E pH Control D Coupling Agent (e.g., N,N-Dimethylaniline) D->E

Caption: General workflow for the two-step synthesis of an azo dye.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Azo Dye Yield Check_Diazotization Review Diazotization Step Start->Check_Diazotization Check_Coupling Review Coupling Step Check_Diazotization->Check_Coupling No Temp_Control Was Temp 0-5°C? Check_Diazotization->Temp_Control Yes pH_Control Was pH Optimal for Coupler? Check_Coupling->pH_Control Reagent_Ratio Sufficient NaNO₂/Acid? Temp_Control->Reagent_Ratio Yes Solution_Temp Action: Improve Cooling (Ice-Salt Bath) Temp_Control->Solution_Temp No Reagent_Ratio->Check_Coupling Yes Solution_Reagents Action: Check Stoichiometry (Use slight excess NaNO₂) Reagent_Ratio->Solution_Reagents No Coupler_Activity Is Coupler Sufficiently Activated? pH_Control->Coupler_Activity Yes Solution_pH Action: Adjust & Monitor pH (e.g., pH 9-10 for Phenols) pH_Control->Solution_pH No Solution_Coupler Action: Use Fresh/Pure Electron-Rich Coupler Coupler_Activity->Solution_Coupler No

Caption: Decision tree for troubleshooting low yield in azo dye synthesis.

Parameter Interdependencies

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield affects diazonium stability pH pH Temp->pH can affect pH measurement pH->Yield affects coupling rate Stoichiometry Stoichiometry Stoichiometry->Yield affects reaction completion Purity Reagent Purity Purity->Yield prevents side reactions Purity->Stoichiometry impacts effective ratios

Caption: Key experimental parameters influencing azo dye yield and purity.

References

Technical Support Center: Troubleshooting Azo Coupling with Sodium Sulfanilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with azo coupling reactions involving sodium sulfanilate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the diazotization of sodium sulfanilate and the subsequent azo coupling reaction.

Issue 1: Low Yield of the Desired Azo Dye

Q: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in azo coupling reactions are a common problem that can often be resolved by carefully controlling the reaction parameters. The primary causes include decomposition of the diazonium salt, incomplete coupling, and competing side reactions.

Possible Causes & Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt of sulfanilic acid is thermally unstable. If the temperature rises above the optimal range (0-5°C), it will decompose into nitrogen gas and a phenolic impurity, reducing the amount of diazonium salt available for the coupling reaction.[1][2]

    • Solution: Always maintain the reaction temperature between 0-5°C using an ice-salt bath for both the diazotization and coupling steps.[1] It is also crucial to use the freshly prepared diazonium salt solution immediately.[1]

  • Incorrect pH: The pH of the coupling reaction is critical and depends on the coupling partner.[2]

    • For Phenols: A weakly alkaline pH of 9-10 is generally optimal to deprotonate the phenol to the more reactive phenoxide ion.[2][3]

    • For Anilines: A weakly acidic pH of 4-5 is typically used.[2][3]

    • Solution: Carefully monitor and adjust the pH of the coupling mixture to the optimal range for your specific coupling component. Using a buffer solution can help maintain a stable pH.[2]

  • Slow or Incomplete Coupling: The rate of the coupling reaction can be affected by several factors.

    • Solution: Ensure slow, dropwise addition of the cold diazonium salt solution to the cold coupling component solution with vigorous and constant stirring.[1][3] This prevents localized high concentrations of reactants which can lead to side reactions.[1]

  • Impure Reactants: The purity of the sodium sulfanilate and the coupling agent is essential. Impurities can lead to the formation of undesired colored byproducts.[1]

    • Solution: Use purified starting materials. Recrystallization of the starting materials may be necessary if purity is a concern.

Issue 2: Formation of Brown, Tarry, or Insoluble Byproducts

Q: My reaction mixture has turned into a brown, tar-like substance instead of the expected brightly colored precipitate. What is happening?

A: The formation of brown, insoluble, or tarry materials is a strong indicator of significant side reactions, primarily decomposition and polymerization.

Possible Causes & Solutions:

  • High Reaction Temperature: As mentioned, allowing the temperature to exceed 5°C significantly accelerates the decomposition of the diazonium salt, which can lead to the formation of complex, polymeric, and often brown byproducts.[1]

    • Solution: Strict temperature control between 0-5°C is paramount throughout the entire process.[1][2]

  • Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[1]

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Ensure reactants are stored properly to prevent prior oxidation.

  • Excess Nitrous Acid: While a slight excess is needed to ensure complete diazotization, a large excess of nitrous acid (from sodium nitrite) can lead to unwanted side reactions.

    • Solution: After the diazotization step is complete (confirmed with starch-iodide paper), a small amount of urea or sulfamic acid can be added to the diazonium salt solution to destroy any remaining excess nitrous acid before the coupling step.[3]

Issue 3: Formation of Triazene Byproducts

Q: I suspect a triazene byproduct has formed. How does this happen and how can I prevent it?

A: Triazenes are a common byproduct, especially when coupling with primary or secondary aromatic amines. They are formed when the diazonium salt couples to the nitrogen atom of the amine (N-coupling) instead of a carbon atom on the aromatic ring (C-coupling).[1][4]

Possible Causes & Solutions:

  • Incorrect pH for Amine Coupling: N-coupling is favored in less acidic or neutral conditions, while the desired C-coupling for anilines occurs in weakly acidic conditions.

    • Solution: When coupling with an aromatic amine, maintain the pH in the weakly acidic range of 4-5 to favor C-coupling.[2]

  • Reaction with Unreacted Primary Amine: The diazonium salt can react with any remaining, un-diazotized sulfanilic acid or its sodium salt.

    • Solution: Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and sufficient acid.[1] Test for the presence of nitrous acid using starch-iodide paper to confirm the reaction is complete.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of sodium sulfanilate? A1: The optimal temperature for both the diazotization of sodium sulfanilate and the subsequent coupling reaction is between 0°C and 5°C.[1][2] This low temperature is critical to prevent the thermal decomposition of the unstable diazonium salt.[2]

Q2: How can I confirm that the diazotization is complete? A2: You can check for the completion of the diazotization reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[1][5]

Q3: Why is the pH so important in the coupling step? A3: The pH determines the reactivity of the coupling component.

  • For phenols , a weakly alkaline pH (9-10) is required to convert the phenol into the much more strongly nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[2][3][6]

  • For aromatic amines , a weakly acidic pH (4-5) is necessary. At this pH, there is a sufficient concentration of the free amine (which is nucleophilic) to allow for C-coupling. At higher pH values, the diazonium salt is more likely to react with the nitrogen of the amino group, forming an undesired triazene.[2]

Q4: How can I purify my final azo dye product? A4: The primary method for purification is recrystallization. The choice of solvent will depend on the specific structure of your azo dye. For many sulfonated azo dyes, which have good water solubility, a common technique is "salting out." This involves dissolving the crude product in hot water and then precipitating the purified dye by adding a saturated solution of sodium chloride, which reduces the dye's solubility. The collected precipitate should be washed with a cold saturated NaCl solution to remove impurities.

Data Summary Tables

Table 1: Optimal pH for Azo Coupling Reactions
Coupling Partner ClassOptimal pH RangeRationale
Phenols / Naphthols9 - 10 (Weakly Alkaline)Deprotonates the hydroxyl group to the more nucleophilic phenoxide/naphthoxide ion.[2][3]
Aromatic Amines4 - 5 (Weakly Acidic)Prevents triazene formation (N-coupling) and ensures sufficient free amine for C-coupling.[2][3]
Table 2: Troubleshooting Summary
IssuePrimary Cause(s)Key Corrective Actions
Low Yield Diazonium salt decomposition; Incorrect pH; Impure reactants.Maintain temperature at 0-5°C; Use diazonium salt immediately; Optimize pH (9-10 for phenols, 4-5 for amines); Use purified reactants.[1][2]
Brown/Tarry Byproducts High reaction temperature (>5°C); Oxidation.Strictly control temperature at 0-5°C; Consider using an inert atmosphere.[1]
Inconsistent Product Color Incomplete diazotization; pH fluctuations.Ensure complete diazotization (test with starch-iodide paper); Use a buffer to maintain stable pH during coupling.[2][5]
Formation of Triazene Incorrect pH for amine coupling; Incomplete diazotization.For amine coupling, maintain pH at 4-5; Ensure complete diazotization with a slight excess of NaNO₂ and sufficient acid.[1][2]

Experimental Protocols

Protocol 1: Diazotization of Sodium Sulfanilate

This protocol details the formation of the diazonium salt from sodium sulfanilate.

  • Preparation of Sodium Sulfanilate Solution:

    • In a 125 mL Erlenmeyer flask, dissolve 4.8 g of sulfanilic acid monohydrate in 50 mL of a 2.5% sodium carbonate solution by gentle boiling. Alternatively, dissolve 1.73 g of sulfanilic acid and 0.53 g of anhydrous sodium carbonate in 20 mL of water.

    • Cool the resulting sodium sulfanilate solution to room temperature, and then chill it in an ice bath to below 5°C.[3]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.75 g of sodium nitrite (NaNO₂) in 5 mL of water.[7] Chill this solution in the ice bath.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution to the cold, stirred sodium sulfanilate solution.[3]

    • Prepare a solution of 2.5 mL of concentrated hydrochloric acid in 5 mL of water.

    • Slowly add this acid mixture dropwise to the cold sulfanilate/nitrite solution while maintaining vigorous stirring and keeping the temperature below 5°C.[3] A fine, white precipitate of the diazonium salt should form.[8]

  • Confirmation and Use:

    • After stirring for an additional 10-15 minutes in the ice bath, confirm the reaction is complete by testing for excess nitrous acid with starch-iodide paper.[1]

    • Keep this diazonium salt suspension in the ice bath and use it immediately for the coupling reaction.[1]

Protocol 2: Azo Coupling with 2-Naphthol (An Example)

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol (a phenol derivative).

  • Preparation of Coupling Solution:

    • In a 250 mL beaker, dissolve 1.5 g of 2-naphthol in 25 mL of 5% sodium hydroxide solution. The solution should be clear.

    • Cool this solution thoroughly in an ice-salt bath to below 5°C.

  • Coupling Reaction:

    • With vigorous stirring, slowly add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution.[1]

    • A brightly colored orange-red precipitate should form immediately.[6]

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[1]

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[1]

    • Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.[1]

    • Purify the crude product by recrystallization, for example, by dissolving it in a minimum amount of hot ethanol or water and allowing it to cool slowly. For sulfonated dyes, salting out with NaCl may be effective.

Visualizations

Reaction Pathways

Azo_Coupling_Pathways Azo Coupling: Main Reaction vs. Side Reactions cluster_reactants Initial Reactants cluster_coupling Coupling Partners cluster_side Side Reactions & Products NaSulf Sodium Sulfanilate (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) NaSulf->Diazonium Diazotization (0-5°C) NaNO2 Sodium Nitrite (NaNO2 + 2HCl) NaNO2->Diazonium AzoDye Desired Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye C-Coupling (Correct pH) Decomp Decomposition Product (Ar-OH + N2) Diazonium->Decomp Temp > 5°C Triazene Triazene Byproduct (Ar-N=N-NH-Ar') Diazonium->Triazene N-Coupling (Incorrect pH) Phenol Phenol/Naphthol (Ar'-OH) Phenol->AzoDye Amine Aromatic Amine (Ar'-NH2) Amine->AzoDye Amine->Triazene

Caption: Key reaction pathways in azo coupling with sodium sulfanilate.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for Azo Coupling Side Reactions Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Product Problem->Success No BadProduct Brown/Tarry Product? LowYield->BadProduct No CheckTemp Verify Temp Control (0-5°C) LowYield->CheckTemp Yes VerifyTemp Strictly Control Temp (0-5°C) BadProduct->VerifyTemp Yes CheckTriazene Suspect Triazene? BadProduct->CheckTriazene No CheckpH Verify pH (Phenol: 9-10, Amine: 4-5) CheckTemp->CheckpH CheckPurity Check Reactant Purity CheckpH->CheckPurity CheckExcessNitrite Destroy Excess Nitrous Acid (with Urea) VerifyTemp->CheckExcessNitrite CheckTriazene->Success No AdjustAminepH Adjust Amine Coupling pH to 4-5 CheckTriazene->AdjustAminepH Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Azo Dyes Derived from Sodium 4-Aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of azo dyes synthesized from sodium 4-aminobenzenesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of azo dyes.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The dye is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive. The product was lost during transfers between vessels.Select a solvent or solvent mixture in which the dye has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure careful transfer of the product and wash the glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals.
Oily Product Instead of Crystals The melting point of the azo dye is lower than the boiling point of the solvent used for recrystallization. The presence of significant impurities can lower the melting point of the product.Use a lower-boiling point solvent for recrystallization. Try to purify the product using column chromatography before attempting recrystallization.
Persistent Colored Impurities The impurity has similar solubility properties to the desired azo dye. Unreacted starting materials or side-products are present.Attempt purification using column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system. Consider a different recrystallization solvent or a sequence of solvent washes.
Streaking on TLC Plate The compound is highly polar and is interacting strongly with the silica gel. The spotting solution is too concentrated.Add a small amount of acetic acid or triethylamine to the developing solvent to suppress ionization. Spot a more dilute solution of your compound on the TLC plate.
Poor Separation in Column Chromatography The chosen eluent system is not providing adequate separation. The column was not packed properly, leading to channeling.Perform a thorough TLC analysis to determine the optimal eluent system that gives good separation between the desired product and impurities. Ensure the column is packed uniformly without any air bubbles or cracks.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude azo dyes derived from sodium 4-aminobenzenesulfonate?

A1: Recrystallization is the most frequently employed technique for the purification of azo dyes. The selection of an appropriate solvent is critical for the success of this method. Water, ethanol, and acetic acid are commonly used solvents.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the azo dye completely at high temperatures but poorly at low temperatures. It should also be unreactive with the dye and have a boiling point below the dye's melting point. It is often necessary to test a range of solvents to find the most suitable one.

Q3: My azo dye is water-soluble. How can I effectively recrystallize it?

A3: For water-soluble azo dyes, "salting out" is a common technique. This involves dissolving the dye in a minimum amount of hot water and then adding a saturated solution of a salt, such as sodium chloride. This decreases the solubility of the dye, promoting crystallization upon cooling.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or when you have a complex mixture of products. It is particularly useful for separating compounds with different polarities.

Q5: What are some common safety precautions to take when working with azo dyes and their precursors?

A5: Azo compounds and their precursors, such as aromatic amines, can be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Recrystallization Procedure
  • Dissolution: Transfer the crude azo dye to an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture with stirring until the dye is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude azo dye in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified azo dye.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified azo dye.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Azo Dye recrystallization Recrystallization start->recrystallization Initial Attempt purity_check Purity Check (TLC, etc.) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Impure pure_product Pure Azo Dye purity_check->pure_product Successful

Caption: A typical workflow for the purification and analysis of azo dyes.

troubleshooting_logic start Low Yield After Recrystallization? check_solubility Check Solvent Solubility start->check_solubility Yes oily_product Oily Product Formed? start->oily_product No reduce_solvent Use Less Solvent check_solubility->reduce_solvent change_solvent Change Solvent/Solvent System check_solubility->change_solvent solution Improved Yield/Crystals reduce_solvent->solution change_solvent->solution lower_bp_solvent Use Lower Boiling Point Solvent oily_product->lower_bp_solvent Yes column_before_recryst Column Chromatography First oily_product->column_before_recryst Persistent Issue lower_bp_solvent->solution column_before_recryst->solution

Caption: A troubleshooting decision tree for recrystallization issues.

Technical Support Center: Recrystallization of Sodium 4-Aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the recrystallization of sodium 4-aminobenzenesulfonate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of this compound? A1: Water is the most suitable and commonly used solvent for recrystallizing this compound due to the compound's high solubility in it.[1][2][3] The dihydrate form has a reported solubility of 170 g/L in water. The presence of the sulfonate group makes it interact favorably with polar solvents like water.[3]

Q2: My crude sample is colored (e.g., purple, grey, or yellow). How can I remove these colored impurities? A2: Colored impurities can often be effectively removed by treating the hot solution with activated charcoal.[4] The charcoal adsorbs the colored organic impurities. After a brief heating period with the charcoal, it is removed by hot gravity filtration, leaving a colorless or much paler solution from which the purified product can be crystallized.[4]

Q3: What are the potential impurities in commercial sodium 4-aminobenzenesulfonate? A3: Impurities can stem from the synthesis of the parent compound, sulfanilic acid.[5] These may include isomers like orthanilic and metanilic acid, aniline sulfate, and disulfonated byproducts.[5] Inorganic salts may also be present as impurities.[6]

Q4: What is the difference between sulfanilic acid and sodium 4-aminobenzenesulfonate? A4: Sulfanilic acid is the free acid form (4-aminobenzenesulfonic acid), which exists as a zwitterion.[7] Sodium 4-aminobenzenesulfonate is the sodium salt of this acid.[2] While related, their purification methods differ; purifying sulfanilic acid often involves converting it to its sodium salt in solution to remove impurities, followed by re-acidification to precipitate the purified acid.[4] This guide focuses on the recrystallization of the isolated sodium salt hydrate.

Q5: What is the expected crystal form? A5: Sodium 4-aminobenzenesulfonate typically crystallizes as a hydrate, often as the dihydrate (4-(NH₂)C₆H₄SO₃Na · 2H₂O). It usually appears as a white to off-white crystalline powder.[2][8]

Troubleshooting Guide

Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do? A: This issue typically arises from using too much solvent, preventing the solution from becoming saturated upon cooling.

  • Solution 1: Reduce Solvent Volume. Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the solute.[9] Once concentrated, allow it to cool slowly again.

  • Solution 2: Induce Crystallization. If the solution is saturated but reluctant to crystallize (supersaturated), try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.

Q: The product "crashed out" of solution as a very fine powder, not as well-defined crystals. Why did this happen? A: Rapid crystallization, or "crashing out," occurs when the solution cools too quickly, trapping impurities within the rapidly forming solid.[9]

  • Solution: Reheat the mixture to redissolve the precipitate. Add a small, additional amount of solvent (1-5% more) to slightly decrease the saturation point.[9] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) to promote slow cooling.[9] This allows for the gradual formation of larger, purer crystals.

Q: My final product is still colored, even after recrystallization. What went wrong? A: This suggests that the decolorization step was not fully effective or that impurities were re-introduced.

  • Solution 1: Repeat Charcoal Treatment. The initial amount of activated charcoal may have been insufficient, or the contact time too short. Repeat the recrystallization, ensuring you add a sufficient amount of fresh activated charcoal to the hot solution and heat for 5-10 minutes before performing a rapid hot filtration.

  • Solution 2: Improve Filtration. Ensure that no charcoal passes through the filter paper during the hot filtration step. Using a fluted filter paper can help speed up the filtration, minimizing premature crystallization in the funnel.

Q: The recovery yield of my recrystallized product is very low. How can I improve it? A: A low yield can be caused by several factors.[9]

  • Problem: Using too much solvent. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[9]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and forming crystals in the funnel.

  • Problem: Washing with an inappropriate solvent.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent or a different solvent in which your product is less soluble but impurities are still soluble, such as a small amount of cold ethanol.[4]

Quantitative Data Summary

ParameterValueReference
Chemical Name This compound[10]
Synonyms Sulfanilic acid sodium salt hydrate, Sodium sulfanilate hydrate[10]
CAS Number 123333-70-0 (hydrate), 6106-22-5 (dihydrate), 515-74-2 (anhydrous)[10][11]
Molecular Formula C₆H₆NNaO₃S · xH₂O[10]
Molecular Weight 195.17 g/mol (anhydrous), 231.20 g/mol (dihydrate)[11]
Appearance White to off-white crystalline powder[2][8]
Solubility in Water 170 g/L (for dihydrate form)

Experimental Protocol: Recrystallization from Water

This protocol outlines a standard procedure for the purification of this compound using water as the solvent and includes a decolorization step.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding a large excess of water.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Heating with Charcoal: Place the flask back on the heat source and bring it to a gentle boil for 5-10 minutes. This allows the charcoal to adsorb the impurities.

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities. A rapid filtration is crucial to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water or cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a drying oven at an appropriate temperature (e.g., 80°C) or under vacuum until a constant weight is achieved.[4]

Process Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Hot Water B 2. Add Activated Charcoal (If Solution is Colored) A->B optional step C 3. Perform Hot Gravity Filtration A->C if colorless B->C D 4. Cool Filtrate Slowly to Induce Crystallization C->D J Charcoal & Insolubles C->J E 5. Isolate Crystals via Suction Filtration D->E F 6. Wash Crystals with Cold Solvent E->F I Impurities & Mother Liquor E->I G 7. Dry Purified Crystals F->G H Pure Sodium 4-Aminobenzenesulfonate Hydrate Crystals G->H

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Stability of Aqueous Solutions of Sodium 4-Aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability of aqueous solutions of sodium 4-aminobenzenesulfonate (sodium sulfanilate). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter with your aqueous solutions of sodium 4-aminobenzenesulfonate.

Issue Possible Cause(s) Recommended Action(s)
My solution has turned yellow/brown/purple. Oxidation of the amino group, leading to the formation of colored polymeric impurities. This can be accelerated by exposure to light and air.1. Prepare fresh solutions daily. 2. Store stock solutions protected from light (e.g., in amber vials or wrapped in aluminum foil). 3. Degas the solvent before preparing the solution to minimize dissolved oxygen. 4. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
I am seeing unexpected peaks in my HPLC analysis. Degradation of the sodium 4-aminobenzenesulfonate. The primary degradation pathways are likely hydrolysis and oxidation.1. Confirm the identity of the new peaks by comparing with reference standards of potential degradants if available. 2. Review solution preparation and storage procedures. Ensure solutions are fresh and stored correctly (see FAQs below). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent compound.
The concentration of my standard solution is decreasing over time. Instability of the aqueous solution, leading to a reduction in the concentration of the active compound.1. Aqueous solutions are known to be unstable and should be prepared fresh for each experiment. 2. For short-term storage (a few hours), keep the solution refrigerated (2-8 °C) and protected from light. 3. Validate the stability of your solutions under your specific experimental conditions by analyzing them at different time points.
My solution's pH has changed. Hydrolysis of the sulfonate group can occur, especially under acidic conditions, which can alter the pH of the solution.1. Monitor the pH of your solution, especially if it is stored for any length of time. 2. Use buffered solutions if pH control is critical for your experiment. Note that the stability of sodium 4-aminobenzenesulfonate can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of sodium 4-aminobenzenesulfonate?

A1: Aqueous solutions of sodium 4-aminobenzenesulfonate are not stable for long periods. For best results, it is strongly recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Q2: What are the main degradation pathways for sodium 4-aminobenzenesulfonate in aqueous solutions?

A2: The primary degradation pathways are:

  • Hydrolysis: The parent compound, sulfanilic acid, is known to hydrolyze in aqueous solutions to form ammonium bisulfate. This is also a potential pathway for the sodium salt.

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by light, air (oxygen), or oxidizing agents. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of the compound.

Q3: How does pH affect the stability of the solution?

A3: The stability of sodium 4-aminobenzenesulfonate is influenced by pH. While specific quantitative data is limited, sulfonamides, in general, can exhibit pH-dependent stability. It is advisable to evaluate the stability of the solution at the specific pH of your experimental conditions.

Q4: Are there any known degradation products I should be aware of?

A4: Based on the degradation pathways of related compounds, potential degradation products include:

  • Sulfanilic acid: From the hydrolysis of the sodium salt.

  • Aniline and Benzidine: Identified as UV-induced degradation products of the related compound sulfanilamide.

  • Oxidized and polymeric species: Resulting from the oxidation of the amino group, which often present as colored impurities.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate an HPLC method capable of separating sodium 4-aminobenzenesulfonate from potential degradation products generated under stress conditions.

Forced Degradation Study Protocol:

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2]

Stress Condition Procedure
Acid Hydrolysis 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 0.1 M HCl. 2. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
Base Hydrolysis 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 0.1 M NaOH. 2. Heat at 60°C for a specified period. 3. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
Oxidative Degradation 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for a specified period. 3. Dilute to the target concentration.
Thermal Degradation 1. Store a solid sample of sodium 4-aminobenzenesulfonate at an elevated temperature (e.g., 105°C) for a specified period. 2. Dissolve the stressed solid in the mobile phase to the target concentration.
Photodegradation 1. Expose a solution of sodium 4-aminobenzenesulfonate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. Analyze the solution at various time points.

Example HPLC Method Parameters (to be optimized and validated):

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate or acetate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detector UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Validation of the Method:

The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Aqueous Solution of Sodium 4-aminobenzenesulfonate acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep->oxidation Expose to Stress Conditions heat Thermal Stress prep->heat Expose to Stress Conditions light Photostability prep->light Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem with Aqueous Solution color_change Discoloration (Yellow/Brown) start->color_change peak_issue Unexpected HPLC Peaks start->peak_issue conc_drop Concentration Decrease start->conc_drop oxidation Oxidation color_change->oxidation degradation Hydrolysis/Photodegradation peak_issue->degradation instability Inherent Instability conc_drop->instability protect Protect from Light/Air oxidation->protect forced_deg Perform Forced Degradation Study degradation->forced_deg fresh_prep Prepare Fresh Solution instability->fresh_prep validate Validate Storage Conditions instability->validate protect->fresh_prep

References

Technical Support Center: Managing pH Control in the Diazotization of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing pH control during the diazotization of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the diazotization process, offering potential causes and solutions in a straightforward question-and-answer format.

Question: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes related to pH?

Answer:

Low yields or reaction failure in diazotization are frequently linked to improper pH control. Here are the primary factors to consider:

  • Incorrect Acidity: The diazotization reaction itself requires a strongly acidic medium.[] This is crucial for the in situ generation of nitrous acid from sodium nitrite and a mineral acid (like HCl or H₂SO₄).[2][3][4] The strong acid also prevents the primary aromatic amine from acting as a nucleophile and coupling with the newly formed diazonium salt, a common side reaction.

  • pH is Too High: If the solution is not sufficiently acidic, the concentration of the active diazotizing agent, the nitrosonium ion (NO⁺), will be too low for the reaction to proceed efficiently.[4]

  • pH is Too Low (Excessively Acidic): While strong acidity is necessary, an excessive amount of acid can also be detrimental. In a highly acidic environment, the aromatic amine can be fully protonated, which deactivates the amine group towards electrophilic attack by the nitrosonium ion.[5]

Solution Workflow:

Caption: Troubleshooting workflow for low diazonium salt yield.

Question: I am observing the formation of an unexpected colored precipitate or an oily substance during my diazotization reaction. What could be the cause?

Answer:

The formation of unwanted byproducts is often a sign of incorrect pH, leading to side reactions.

  • Azo Coupling: If the pH is not sufficiently acidic, the newly formed diazonium salt can couple with the unreacted primary aromatic amine to form a colored azo compound.

  • Phenol Formation: Diazonium salts are unstable and can decompose, especially at elevated temperatures. In an aqueous acidic solution, the diazonium group can be replaced by a hydroxyl group, leading to the formation of phenols.[6][7][8] If the concentration of the phenol is high, it may appear as an oily substance.

  • Triazene Formation: In less acidic conditions, the diazonium ion can react with the amino group of another aromatic amine molecule to form a triazene.[9]

Solutions:

  • Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to minimize decomposition of the diazonium salt.[2][9]

  • Verify that the pH of the reaction mixture is strongly acidic (pH 1-2) to prevent premature coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of aromatic amines?

A1: The diazotization reaction is typically carried out in a strongly acidic solution, with a pH range of 1 to 2.[10] This ensures the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid and prevents unwanted side reactions.

Q2: How does pH affect the subsequent azo coupling reaction?

A2: The optimal pH for the azo coupling reaction depends on the nature of the coupling agent. Diazonium ions are weak electrophiles and will only react with strongly activated aromatic compounds.[5][11]

  • Coupling with Phenols: This reaction requires a mildly alkaline medium (pH 9-10).[12] In alkaline conditions, the phenol is deprotonated to form the more strongly activating phenoxide ion.[13]

  • Coupling with Anilines: This reaction is carried out in a slightly acidic medium (pH 4-5).[12][14] This is to prevent the diazonium ion from reacting with the amino group of the aniline (N-coupling) and to ensure that there is a sufficient concentration of the free amine for C-coupling to occur.[14]

Q3: What are the consequences of incorrect pH during the coupling reaction?

A3: Incorrect pH during the coupling step can lead to a variety of issues:

  • No Reaction: If the pH is too low (highly acidic) during coupling with phenols, the concentration of the highly reactive phenoxide ion will be negligible, and the reaction will not proceed.[11][15]

  • Side Reactions: If the pH is too high during coupling with anilines, N-coupling can occur, leading to the formation of triazenes.

  • Decomposition of Diazonium Salt: At a pH that is too high (strongly alkaline), the diazonium salt can be converted to a non-reactive diazotate ion.[6]

Q4: How can I accurately control the pH during my experiment?

A4: Accurate pH control can be achieved through the following methods:

  • Use of Buffers: Employing an appropriate buffer system can help maintain the desired pH throughout the reaction.

  • Slow, Dropwise Addition of Reagents: The slow and controlled addition of acids or bases allows for gradual pH adjustment and prevents localized areas of extreme pH.[9]

  • Continuous Monitoring: Use a calibrated pH meter to monitor the pH of the reaction mixture in real-time.

Data Presentation

Table 1: Optimal pH Ranges for Diazotization and Azo Coupling Reactions

Reaction StepCoupling PartnerOptimal pH RangeRationale
Diazotization (Applies to all aromatic amines)1 - 2Maximizes the concentration of the nitrosonium ion (NO⁺) and minimizes side reactions.[10]
Azo Coupling Phenols9 - 10Promotes the formation of the highly reactive phenoxide ion.[12]
Azo Coupling Anilines4 - 5Prevents N-coupling and ensures a sufficient concentration of the free amine for C-coupling.[12][14]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of Aniline

  • Preparation of Amine Solution: In a beaker, dissolve aniline in a 3M solution of hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Completion: After the addition is complete, continue stirring for 10-15 minutes. The resulting solution contains the benzenediazonium chloride.

Protocol 2: pH Adjustment for Azo Coupling with Phenol

  • Preparation of Coupling Solution: Dissolve the phenol in a dilute solution of sodium hydroxide.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide or hydrochloric acid to adjust the pH to the 9-10 range.

  • Coupling: Slowly add the cold diazonium salt solution to the pH-adjusted phenol solution with vigorous stirring. Maintain the low temperature throughout the addition.

Visualizations

Diazotization_Workflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step Aromatic_Amine Aromatic Amine Diazonium_Salt Diazonium Salt Solution (pH 1-2, 0-5 °C) Aromatic_Amine->Diazonium_Salt Mineral_Acid Mineral Acid (e.g., HCl) Mineral_Acid->Diazonium_Salt Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Reaction Coupling_Partner Coupling Partner (Phenol or Aniline) pH_Adjustment pH Adjustment Coupling_Partner->pH_Adjustment pH_Adjustment->Azo_Dye

Caption: General workflow for diazotization and azo coupling.

pH_Dependent_Pathways cluster_phenol Coupling with Phenol cluster_aniline Coupling with Aniline cluster_side_reactions Side Reactions (Incorrect pH) Diazonium_Ion Ar-N₂⁺ (Diazonium Ion) Phenol_Alkaline Phenol (pH 9-10) Diazonium_Ion->Phenol_Alkaline Correct pH Aniline_Acidic Aniline (pH 4-5) Diazonium_Ion->Aniline_Acidic Correct pH Decomposition Decomposition (Phenol Formation) Diazonium_Ion->Decomposition Incorrect pH (e.g., too high/warm) Self_Coupling Self-Coupling (Triazene/Azo Compound) Diazonium_Ion->Self_Coupling Incorrect pH (e.g., not acidic enough) Azo_Phenol Azo Compound Phenol_Alkaline->Azo_Phenol Azo_Aniline Azo Compound Aniline_Acidic->Azo_Aniline

Caption: pH-dependent reaction pathways for diazonium ions.

References

"removal of unreacted sodium nitrite in azo dye synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in azo dye synthesis, with a specific focus on the removal of unreacted sodium nitrite.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the removal of unreacted sodium nitrite and other stages of azo dye synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted sodium nitrite after the diazotization step?

Excess sodium nitrite can lead to several undesirable side reactions during the subsequent azo coupling step. It can react with the coupling agent, leading to the formation of by-products and reducing the purity and yield of the desired azo dye.[1] Furthermore, residual nitrite can affect the final color and stability of the dye. For safety, it's important to note that diazonium salts, especially in solid form, can be explosive, and controlling the reaction conditions, including quenching excess nitrite, is a critical safety measure.[2][3]

Q2: What are the most common methods for removing excess sodium nitrite?

The most common methods involve chemical quenching. Agents like sulfamic acid (amidosulfonic acid) and urea are frequently used to decompose the excess nitrous acid formed from sodium nitrite in the acidic reaction medium.[4][5] Sulfamic acid is often preferred for its rapid action.[4]

Q3: How can I confirm that all the excess sodium nitrite has been removed?

A simple and effective method is to use starch-iodide paper. A sample of the reaction mixture is spotted onto the paper. If excess nitrous acid (from sodium nitrite) is present, it will oxidize the iodide to iodine, resulting in a dark blue or black color.[3][6] The quenching agent should be added until the starch-iodide test is negative (no color change).

Q4: My final azo dye product has a weak color and the yield is low. What could be the cause?

A weak color or low yield can stem from several issues:

  • Incomplete Diazotization: Insufficient sodium nitrite or acid, or a reaction temperature that is too high (it should be maintained between 0-5 °C) can lead to incomplete formation of the diazonium salt.[7]

  • Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not kept low.[2]

  • Improper pH for Coupling: The pH of the coupling reaction is critical and varies depending on the coupling component.

  • Presence of Impurities: Unreacted starting materials or by-products can interfere with the reaction and purification.[7]

Q5: After quenching with sulfamic acid, I'm still getting a low yield. Is it possible to add too much quenching agent?

Yes, adding a significant excess of a quenching agent like sulfamic acid can be detrimental. In some cases, particularly with diazonium salts that have strongly electron-withdrawing groups, an excess of sulfamic acid can react with the diazonium salt itself, leading to the reformation of the original amine and a reduction in the overall yield of the azo dye.[4] It is therefore crucial to add the quenching agent portion-wise and test for residual nitrite regularly.

Q6: How can I effectively purify my crude azo dye to remove quenching by-products and other salts?

Purification is essential to remove inorganic salts (like sodium sulfate from the quenching of sulfamic acid) and other impurities.[7]

  • Filtration and Washing: After the coupling reaction, the precipitated dye should be collected by vacuum filtration and washed thoroughly with cold water to remove water-soluble impurities and salts.[7]

  • Recrystallization: This is a highly effective method for purifying solid azo dyes. The choice of solvent is critical; an ideal solvent will dissolve the dye at high temperatures but not at low temperatures, while impurities remain soluble at lower temperatures. Common solvents include ethanol, methanol, and acetic acid, sometimes in mixtures with water.[7]

Experimental Protocols

Protocol 1: Removal of Unreacted Sodium Nitrite using Sulfamic Acid

This protocol describes the chemical quenching of excess sodium nitrite following a diazotization reaction.

  • Prepare a Quenching Solution: Prepare a 10% (w/v) aqueous solution of sulfamic acid.

  • Monitor Diazotization: Before quenching, ensure the diazotization is complete while maintaining the reaction temperature at 0-5 °C.

  • Test for Excess Nitrite: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid.

  • Add Quenching Agent: While stirring the cold diazonium salt solution, add the sulfamic acid solution dropwise.

  • Re-test: After adding a few drops, stir for a minute and then re-test with fresh starch-iodide paper.

  • Endpoint: Continue adding the sulfamic acid solution portion-wise until the starch-iodide test is negative (no color change). Avoid adding a large excess.

  • Proceed to Coupling: Once the excess nitrite is removed, the diazonium salt solution is ready for the subsequent azo coupling reaction.

Protocol 2: Colorimetric Determination of Residual Sodium Nitrite

This method, based on the Griess reaction, can be used to quantify trace amounts of residual nitrite.[8][9]

  • Reagent Preparation:

    • Sulfanilamide Solution (0.5%): Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.

    • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1%): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and refrigerate.

  • Sample Preparation: Take a known volume of the aqueous layer from your reaction workup. If the sample is colored, a blank reading will be essential.

  • Reaction:

    • To 1 mL of the sample solution in a cuvette, add 1 mL of the sulfanilamide solution and mix.

    • Allow the reaction to proceed for 5 minutes.

    • Add 1 mL of the NED solution and mix.

  • Measurement: Allow the color to develop for 20 minutes. Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a calibration curve prepared using standard sodium nitrite solutions.

Quantitative Data

Table 1: Common Reagents for Nitrite Removal

ReagentChemical FormulaTypical ConcentrationNotes
Sulfamic AcidH₃NSO₃0.5 - 1 M aqueous solutionActs rapidly; excess can react with the diazonium salt.[4]
UreaCO(NH₂)₂Saturated aqueous solutionSlower acting than sulfamic acid.
p-NitroanilineC₆H₆N₂O₂Can be used if the resulting color does not affect the final dye.[4]

Table 2: Parameters for Colorimetric Nitrite Analysis

ParameterValue
Wavelength of Max. Absorbance (λmax)540 nm[8]
Reagent 10.5% Sulfanilamide in 20% HCl[8]
Reagent 20.1% N-(1-Naphthyl)ethylenediamine[8]
Color Development Time20 minutes[8]

Visualizations

Workflow for Azo Dye Synthesis and Nitrite Removal

AzoDyeSynthesis cluster_diazotization Diazotization Step cluster_quench Nitrite Removal cluster_coupling Azo Coupling Step cluster_purification Purification A Aromatic Amine + HCl C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite (NaNO2) Solution B->C D Test for Excess NaNO2 (Starch-Iodide Paper) C->D E Add Quenching Agent (e.g., Sulfamic Acid) D->E Positive F Negative Starch-Iodide Test D->F Negative E->D H Azo Dye Formation F->H G Coupling Component G->H I Filtration & Washing H->I J Recrystallization I->J K Pure Azo Dye J->K

Caption: Workflow of azo dye synthesis, including the critical step of removing excess sodium nitrite.

Troubleshooting Logic for Low Azo Dye Yield

TroubleshootingYield Start Low Azo Dye Yield Q1 Was Diazotization Temperature Maintained at 0-5 °C? Start->Q1 A1_No High temp decomposes diazonium salt. Maintain strict temp. control. Q1->A1_No No Q2 Was an excess of NaNO2 confirmed? Q1->Q2 Yes A2_No Incomplete diazotization. Use slight excess of NaNO2. Q2->A2_No No Q3 Was excess quenching agent avoided? Q2->Q3 Yes A3_No Excess quencher can react with diazonium salt. Add portion-wise and test. Q3->A3_No No Q4 Was coupling pH optimized? Q3->Q4 Yes A4_No Incorrect pH hinders coupling. Adjust pH based on coupling agent. Q4->A4_No No End Review Purification Steps (e.g., recrystallization solvent) Q4->End Yes

Caption: A decision tree to troubleshoot potential causes of low yield in azo dye synthesis.

References

Technical Support Center: Characterization of Impurities in Sodium 4-Aminobenzenesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sodium 4-aminobenzenesulfonate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Starting Materials and Intermediates: Aniline is a primary precursor and a common process-related impurity.[1][2]

  • Isomeric Impurities: Orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid) can be formed during the sulfonation of aniline.

  • Related Substances: Unsulfonated starting material (aniline) or polysulfonated species can be present.

  • Degradation Products: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities, such as azo compounds, especially when exposed to light.[3]

  • Inorganic Impurities: Residual salts like sodium chloride or sodium sulfate may be present from the manufacturing and purification processes.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique for separating and quantifying impurities in this compound.[4][5][6] Its ability to separate structurally similar compounds makes it ideal for resolving process-related impurities and degradation products.

Q3: My chromatogram shows poor peak shape (tailing) for the main peak. What could be the cause?

A3: Peak tailing for polar, ionizable compounds like sodium 4-aminobenzenesulfonate is common. Potential causes include:

  • Secondary Silanol Interactions: The analyte can interact with free silanol groups on the silica-based column packing. Try using a column with end-capping or a base-deactivated stationary phase.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte. For sulfanilic acid derivatives, a mobile phase buffered to a low pH (e.g., 2.5-3.5 with phosphate or formate buffer) is often used to suppress the ionization of the sulfonic acid group and ensure a consistent charge on the amino group.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[7]

  • Column Degradation: The stationary phase may be degrading. Consider replacing the column.[8]

Q4: I am observing a drifting baseline in my HPLC analysis. What should I do?

A4: A drifting baseline can be caused by several factors:

  • Column Temperature Fluctuation: Ensure a stable column temperature by using a column oven.[9]

  • Mobile Phase Inconsistency: If using a gradient, ensure the pump is mixing solvents correctly. If isocratic, ensure the mobile phase is well-mixed and degassed.[9]

  • Contamination: A contaminated detector flow cell or column can cause baseline drift. Flush the system with a strong solvent.[9][10]

  • Detector Lamp Issue: An aging detector lamp can cause baseline instability.[10]

Q5: How can I perform a forced degradation study for this compound?

A5: Forced degradation studies, or stress testing, are performed to understand the degradation pathways and to demonstrate the specificity of your analytical method.[4][5] A typical study involves subjecting the sample to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.

  • Thermal Degradation: Dry heat at 105°C for several hours.

  • Photolytic Degradation: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are then analyzed by HPLC to separate and identify any degradation products formed.

Impurity Data

The following table summarizes potential impurities, their likely sources, and common analytical methods for their detection.

Impurity NameStructureSourceTypical Analytical Method
Aniline C₆H₅NH₂Synthesis Starting MaterialRP-HPLC, GC-MS
Orthanilic Acid H₂NC₆H₄SO₃HSynthesis By-productRP-HPLC
Metanilic Acid H₂NC₆H₄SO₃HSynthesis By-productRP-HPLC
Azo-type Degradants Ar-N=N-ArOxidative DegradationRP-HPLC with DAD
Sodium Sulfate Na₂SO₄Inorganic By-productIon Chromatography
Sodium Chloride NaClInorganic By-productIon Chromatography, Titration

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a representative Reverse-Phase HPLC (RP-HPLC) method for the determination of related substances in this compound. This method should be validated according to ICH guidelines before use.[9][10][11]

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time 0 min: 5% B; Time 25 min: 40% B; Time 30 min: 40% B; Time 31 min: 5% B; Time 40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
Standard Preparation Prepare a standard of a known impurity (e.g., aniline) at a concentration of 0.1% of the sample concentration.

Troubleshooting Guides

Issue 1: Irreproducible Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially for buffered solutions. Use a pH meter for accurate pH adjustment.[8]
Pump Malfunction Check for leaks in the pump heads. Perform a pump pressure test to check for seal integrity.[8]
Temperature Fluctuations Use a thermostatically controlled column compartment and ensure it is set to the method temperature.[9]
Issue 2: Extraneous Peaks in the Chromatogram (Ghost Peaks)
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Filter all mobile phase solvents through a 0.45 µm filter. Use high-purity HPLC-grade solvents and water.
Sample Carryover Implement a robust needle wash protocol in your autosampler method, using a strong solvent like acetonitrile/water.
Contaminated Guard Column/Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Bleed from Septa or Vials Use high-quality, low-bleed septa and vials for your samples and standards.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sodium 4-aminobenzenesulfonate hydrate in Mobile Phase A inject Inject Sample/ Standard (10 µL) prep_sample->inject prep_std Prepare Impurity Standard Solutions prep_std->inject hplc_system Equilibrate C18 Column with Mobile Phase hplc_system->inject run Run Gradient Elution (1.0 mL/min, 30°C) inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities vs. Standard or by Area Percent integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-based impurity profiling.

troubleshooting_flow cluster_retention Retention Time (RT) Variability cluster_peaks Poor Peak Shape cluster_baseline Baseline Issues (Noise/Drift) start Chromatographic Issue Observed check_equilibration Increase Column Equilibration Time start->check_equilibration Inconsistent RT? check_ph Verify Mobile Phase pH start->check_ph Peak Tailing? degas_mobile_phase Degas Mobile Phase start->degas_mobile_phase Noisy Baseline? check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_pump Check Pump for Leaks check_mobile_phase->check_pump end Issue Resolved check_pump->end dilute_sample Dilute Sample Concentration check_ph->dilute_sample change_column Use Base-Deactivated Column dilute_sample->change_column change_column->end flush_system Flush System & Detector Cell degas_mobile_phase->flush_system check_lamp Check Detector Lamp Energy flush_system->check_lamp check_lamp->end

Caption: Logical troubleshooting flow for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Sodium 4-aminobenzenesulfonate Hydrate and Sulfanilic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of azo dyes, the selection of starting materials is paramount to achieving optimal yields, purity, and process efficiency. Both sulfanilic acid and its hydrated sodium salt, sodium 4-aminobenzenesulfonate hydrate, serve as key precursors for the formation of the diazonium salt, a critical intermediate in azo coupling reactions. This guide provides an objective comparison of these two compounds, supported by a synthesis protocol for the azo dye Methyl Orange, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each compound is essential to appreciate their differences in handling and reaction setup. Sulfanilic acid is an internal salt, also known as a zwitterion, which contributes to its relatively low solubility in neutral water and organic solvents. In contrast, sodium 4-aminobenzenesulfonate, as a salt, exhibits significantly higher solubility in aqueous solutions.

PropertySulfanilic AcidThis compound
Molecular Formula C₆H₇NO₃SC₆H₆NNaO₃S · xH₂O
Molecular Weight 173.19 g/mol 195.17 g/mol (anhydrous)
Appearance Grayish-white crystalline solid[1]White to off-white crystalline powder
Solubility in Water 10 g/L at 20°CReadily soluble in water
Melting Point 288 °C (decomposes)[2]>300 °C
Acidity (pKa) 3.23Not applicable (salt)

Performance in Azo Dye Synthesis: A Comparative Analysis

The synthesis of azo dyes from either sulfanilic acid or its sodium salt follows the same fundamental chemical pathway: diazotization of the aromatic amine followed by coupling with a suitable aromatic partner. However, the initial steps of the reaction procedure highlight the practical differences between the two starting materials.

Experimental protocols for the synthesis of azo dyes like Methyl Orange or Orange II consistently demonstrate that when starting with sulfanilic acid, a base such as sodium carbonate or sodium hydroxide must be added to dissolve the acid.[3][4] This initial step converts the poorly soluble sulfanilic acid into the highly soluble sodium 4-aminobenzenesulfonate in situ before the diazotization reaction can proceed efficiently in the aqueous medium.

Using this compound directly streamlines this process by eliminating the need for the initial basification and dissolution step. This can lead to several advantages:

  • Faster Preparation Time: By starting with the readily soluble sodium salt, the time required to prepare the initial amine solution is significantly reduced.

  • Simplified Procedure: The number of reagents and handling steps is decreased, which can minimize potential for error.

  • Improved Process Control: Direct dissolution of the sodium salt can lead to a more consistent and controlled concentration of the reactant in solution.

Experimental Protocol: Synthesis of Methyl Orange

This protocol outlines the synthesis of Methyl Orange, a common azo dye, and is adapted from established procedures.[1][3] It can be modified to compare the performance of sulfanilic acid and this compound by starting at the appropriate step.

Materials:

  • Sulfanilic acid OR this compound

  • Sodium carbonate (only for sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part 1: Diazotization

  • Starting with Sulfanilic Acid:

    • In a flask, dissolve sulfanilic acid and sodium carbonate in water, heating gently to obtain a clear solution. This step forms sodium 4-aminobenzenesulfonate.[3]

    • Cool the solution to room temperature.

    • Add a solution of sodium nitrite in water to the cooled sulfanilate solution.

    • Cool the resulting mixture to 0-5°C in an ice bath.

    • Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid while stirring continuously. This forms the diazonium salt suspension.

  • Starting with this compound:

    • Dissolve this compound in water.

    • Add a solution of sodium nitrite in water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid while stirring continuously to form the diazonium salt.

Part 2: Azo Coupling

  • In a separate beaker, prepare a solution of N,N-dimethylaniline in aqueous hydrochloric acid and cool it in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt suspension to the cold N,N-dimethylaniline solution. A colored precipitate of Methyl Orange will form.[1]

  • Continue stirring the reaction mixture in the ice bath for approximately 15-30 minutes.

  • Make the solution alkaline by the slow addition of a sodium hydroxide solution to precipitate the sodium salt of Methyl Orange.

  • The crude product can be purified by recrystallization from hot water.

Visualizing the Process

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of Methyl Orange.

Chemical Structures cluster_sulfanilic_acid Sulfanilic Acid cluster_sodium_salt Sodium 4-aminobenzenesulfonate cluster_methyl_orange Methyl Orange sulfanilic_acid [Image of Sulfanilic Acid structure] sodium_salt [Image of Sodium 4-aminobenzenesulfonate structure] methyl_orange [Image of Methyl Orange structure]

Caption: Key chemical structures in the synthesis of Methyl Orange.

G start Start dissolve_sa Dissolve Sulfanilic Acid in Na2CO3 solution start->dissolve_sa Path A dissolve_ss Dissolve Sodium 4-aminobenzenesulfonate Hydrate start->dissolve_ss Path B add_nitrite Add NaNO2 solution dissolve_sa->add_nitrite dissolve_ss->add_nitrite cool Cool to 0-5°C add_nitrite->cool diazotization Add to HCl and ice (Diazotization) cool->diazotization coupling Couple with N,N-dimethylaniline diazotization->coupling precipitate Precipitate with NaOH coupling->precipitate purify Purify by Recrystallization precipitate->purify end End purify->end

Caption: Experimental workflow for Methyl Orange synthesis.

Conclusion

Both sulfanilic acid and this compound are effective precursors for the synthesis of azo dyes. The choice between them largely depends on procedural efficiency. This compound offers a more direct and potentially faster route due to its ready solubility in water, eliminating the need for an initial basification step that is required for sulfanilic acid. For researchers and manufacturers looking to optimize their workflow and reduce preparation time, this compound presents a compelling alternative to the traditional use of sulfanilic acid.

References

A Comparative Analysis of the Reactivity of Aminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). Understanding the distinct reactivity of each isomer is crucial for their effective utilization in the synthesis of pharmaceuticals, azo dyes, and other fine chemicals. This comparison is supported by available experimental data and established principles of organic chemistry.

Executive Summary

The position of the amino and sulfonic acid groups on the benzene ring significantly influences the reactivity of each aminobenzenesulfonic acid isomer. The interplay of electronic and steric effects governs their behavior in key chemical transformations such as electrophilic aromatic substitution and reactions involving the amino group.

  • Orthanilic acid (ortho-isomer): Characterized by significant steric hindrance due to the adjacent amino and sulfonic acid groups, which can impede reactions at both the aromatic ring and the functional groups themselves.

  • Metanilic acid (meta-isomer): The amino and sulfonic acid groups are positioned in a way that their electronic effects are less directly reinforcing, leading to a unique reactivity profile, particularly in electrophilic aromatic substitution.

  • Sulfanilic acid (para-isomer): Exhibits a reactivity pattern where the electronic effects of the amino and sulfonic acid groups have a pronounced influence on the aromatic ring, with minimal steric hindrance compared to the ortho-isomer.

Comparative Reactivity Data

PropertyOrthanilic Acid (ortho)Metanilic Acid (meta)Sulfanilic Acid (para)
pKa 2.48[1]3.74[2]3.23[3]

Note: The pKa values refer to the acidity of the sulfonic acid group.

The pKa values indicate that orthanilic acid is the strongest acid, likely due to stabilization of the sulfonate anion by the adjacent protonated amino group. Metanilic acid is the weakest acid of the three.

Theoretical Framework: Understanding Isomeric Reactivity

The reactivity of the aminobenzenesulfonic acid isomers is primarily dictated by the interplay of the electronic effects of the amino (-NH₂) and sulfonic acid (-SO₃H) groups, as well as steric factors.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Aminobenzenesulfonic Acid Isomers cluster_profiles Resulting Reactivity Electronic_Effects Electronic Effects Orthanilic Orthanilic Acid (ortho) Electronic_Effects->Orthanilic -NH₂ (activating, o,p-directing) -SO₃H (deactivating, m-directing) Metanilic Metanilic Acid (meta) Electronic_Effects->Metanilic -NH₂ (activating, o,p-directing) -SO₃H (deactivating, m-directing) Sulfanilic Sulfanilic Acid (para) Electronic_Effects->Sulfanilic -NH₂ (activating, o,p-directing) -SO₃H (deactivating, m-directing) Steric_Effects Steric Effects Steric_Effects->Orthanilic High hindrance Steric_Effects->Metanilic Low hindrance Steric_Effects->Sulfanilic Minimal hindrance Reactivity_Profile_O Sterically hindered reactions Orthanilic->Reactivity_Profile_O Reactivity Profile Reactivity_Profile_M Unique substitution patterns Metanilic->Reactivity_Profile_M Reactivity Profile Reactivity_Profile_S Electronically driven reactivity Sulfanilic->Reactivity_Profile_S Reactivity Profile

Figure 1: Factors governing the reactivity of aminobenzenesulfonic acid isomers.
Electronic Effects

The amino group (-NH₂) is an activating, ortho-para directing group due to its ability to donate electron density to the benzene ring through resonance. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group because it withdraws electron density from the ring. The relative positions of these groups in each isomer determine the overall electron density of the aromatic ring and the preferred sites for electrophilic attack.

Steric Effects

Steric hindrance is a significant factor for orthanilic acid, where the bulky sulfonic acid group is adjacent to the amino group. This proximity can physically block the approach of reagents to the ortho positions and to the functional groups themselves.

Key Reactions and Mechanistic Insights

Sulfonation

The "baking" process, which involves heating aniline with sulfuric acid, is a common method for synthesizing aminobenzenesulfonic acids. The reaction proceeds through the formation of anilinium hydrogen sulfate, which then rearranges upon heating. The para-isomer, sulfanilic acid, is typically the major product under thermodynamic control due to its greater stability. The formation of orthanilic and metanilic acids generally requires more specific conditions.

G Aniline Aniline Anilinium_Sulfate Anilinium Hydrogen Sulfate Aniline->Anilinium_Sulfate + H₂SO₄ (exothermic) H2SO4 Concentrated H₂SO₄ H2SO4->Anilinium_Sulfate Heating Heating (180-190°C) Anilinium_Sulfate->Heating Sulfanilic_Acid Sulfanilic Acid (para) Heating->Sulfanilic_Acid Major Product (Thermodynamic Control) Orthanilic_Acid Orthanilic Acid (ortho) Heating->Orthanilic_Acid Minor Product Metanilic_Acid Metanilic Acid (meta) Heating->Metanilic_Acid Minor Product

Figure 2: General workflow for the sulfonation of aniline.
Nitration

Direct nitration of aminobenzenesulfonic acids is complex. The strongly acidic conditions of nitration protonate the amino group to form an ammonium (-NH₃⁺) group, which is a deactivating, meta-directing group. This, combined with the meta-directing effect of the sulfonic acid group, complicates the prediction of product distribution. To achieve controlled nitration, the amino group is often first protected by acetylation.

Diazotization

The amino group of all three isomers can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates, particularly in the synthesis of azo dyes. The stability and reactivity of the diazonium salt can be influenced by the position of the sulfonic acid group.

Experimental Protocols

The following are representative experimental protocols for key reactions of aminobenzenesulfonic acids. Note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Protocol 1: Synthesis of Sulfanilic Acid by Sulfonation of Aniline[4][5][6]

Materials:

  • Aniline (10 mL)

  • Concentrated sulfuric acid (20 mL)

  • Ice bath

  • Oil bath

  • Beakers and flasks

Procedure:

  • In a 150 mL conical flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline while cooling the flask in an ice bath and gently swirling.

  • Heat the resulting anilinium hydrogen sulfate mixture in an oil bath at 180-190°C for 1 hour.

  • Allow the reaction mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.

  • Allow the mixture to stand for 5 minutes to allow for the precipitation of crude sulfanilic acid.

  • Collect the crude product by filtration.

  • Recrystallize the crude sulfanilic acid from boiling water to obtain the purified product.

Protocol 2: Nitration of an Aminobenzenesulfonic Acid (General, requires amino group protection)[7]

This protocol describes the nitration of 2-methylaniline, which serves as a model for the nitration of an aminobenzenesulfonic acid after protection of the amino group.

Materials:

  • Acetanilide derivative of the aminobenzenesulfonic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice/salt bath

Procedure:

  • Prepare the acetanilide of the desired aminobenzenesulfonic acid isomer by reacting it with acetic anhydride.

  • In a three-neck round-bottom flask, dissolve the acetanilide derivative in cold concentrated sulfuric acid, maintaining the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture to the solution of the acetanilide derivative, ensuring the reaction temperature is maintained below 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 2 hours).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the product by filtration and wash thoroughly with cold water.

  • The acetyl group can then be removed by acid or base hydrolysis to yield the nitrated aminobenzenesulfonic acid.

Protocol 3: Diazotization of Sulfanilic Acid and Azo Coupling[8][9]

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline (or another coupling agent)

  • Glacial acetic acid

  • Ice bath

Procedure:

  • Diazotization:

    • In a 25 mL Erlenmeyer flask, dissolve 0.2 g of sulfanilic acid and 0.6 g of anhydrous sodium carbonate in 5 mL of water, heating gently if necessary.

    • Cool the solution to room temperature and then add 0.08 g of sodium nitrite, stirring until dissolved.

    • Cool the flask in an ice-water bath for 10 minutes.

    • While in the ice bath, add five drops of concentrated hydrochloric acid. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.

  • Azo Coupling:

    • In a separate test tube, mix four drops of N,N-dimethylaniline and two drops of glacial acetic acid.

    • Add this solution to the cold diazonium salt suspension with vigorous stirring. A colored precipitate of the azo dye will form.

    • Keep the mixture in the ice bath for 10 minutes to ensure complete coupling.

    • The azo dye can then be isolated by filtration.

Conclusion

The reactivity of orthanilic, metanilic, and sulfanilic acids is a nuanced interplay of electronic and steric effects. While sulfanilic acid often serves as a standard due to its straightforward synthesis and predictable reactivity, orthanilic and metanilic acids offer unique synthetic possibilities due to their distinct substitution patterns and steric environments. A thorough understanding of these differences is paramount for chemists and researchers in selecting the appropriate isomer to achieve their desired synthetic outcomes in drug development and materials science. Further quantitative kinetic studies would provide a more complete picture of the relative reactivities of these important chemical building blocks.

References

A Comparative Guide to HPLC Method Validation for the Quantification of Sodium 4-Aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and key intermediates is critical. Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an important compound in various chemical and pharmaceutical syntheses. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This guide provides a comparative overview of two representative HPLC methods for the quantification of sodium 4-aminobenzenesulfonate, with a focus on their validation parameters as per the International Council for Harmonisation (ICH) guidelines.

The following sections present a side-by-side comparison of two distinct HPLC methods. Method 1 is based on a detailed validation study for the free acid form, 4-aminobenzenesulfonamide, while Method 2 represents a typical reversed-phase method for the sodium salt, with representative performance data for similar analytes.

Comparative Analysis of HPLC Method Validation Parameters

The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize the key quantitative data for two HPLC methods for the analysis of sodium 4-aminobenzenesulfonate and its free acid form.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2 (Representative)
Stationary Phase (Column) YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1]Newcrom R1 or C18 (e.g., 150 x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with Mobile Phase A and B. A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water. B: 500 mL of acetonitrile.[1]Isocratic elution with Acetonitrile and Water with a phosphoric acid modifier.[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection Wavelength 265 nm[1]~254 nm
Injection Volume 5 µL[1]10 µL
Column Temperature 25 °C[1]Ambient (~25 °C)

Table 2: Method Validation Performance

Validation ParameterMethod 1Method 2 (Representative)
Linearity (Correlation Coefficient, r²) 0.999[1]> 0.995
Range LOQ to 200% of specification limit[1]Typically 0.5 - 150 µg/mL
Accuracy (% Recovery) 85 - 115%[1]98 - 102%
Precision (% RSD) Not explicitly stated< 2%
Limit of Detection (LOD) 0.066 - 0.067 µg/mL[1]~0.1 µg/mL
Limit of Quantification (LOQ) 0.200 - 0.202 µg/mL[1]~0.3 µg/mL
Specificity Well-resolved peak from other components[1]Specific to the analyte with no interference from excipients
Robustness Accomplishes all criteria of stability and robustness[1]Method is robust to small variations in mobile phase composition and pH

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: Validated RP-HPLC Method for 4-Aminobenzenesulfonamide

This method was developed and validated for the quantitative determination of 4-aminobenzenesulfonamide as an impurity in sulphonamide hydrochloride.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-visible or Photo-Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution was used with Mobile Phase A (1.74 g of dipotassium hydrogen phosphate in 500 mL of water) and Mobile Phase B (500 mL of acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 265 nm.[1]

    • Injection Volume: 5 µL.[1]

  • Standard and Sample Preparation:

    • Diluent: HPLC grade water.[1]

    • Standard Stock Solution: A stock solution of 4-aminobenzenesulfonamide was prepared by accurately weighing the standard and dissolving it in the diluent to a known concentration.[1]

    • Sample Solution: The sample containing the analyte was accurately weighed and dissolved in the diluent to a known concentration.[1]

  • Validation Procedures:

    • Linearity: A series of solutions were prepared from the stock solution at concentrations ranging from the LOQ to 200% of the specification limit. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.[1]

    • Accuracy: Accuracy was determined by the recovery method. A known amount of the standard was spiked into a sample solution at different concentration levels. The recovery was calculated as the percentage of the measured amount versus the added amount.[1]

    • LOD and LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Method 2: Representative RP-HPLC Method for Sodium 4-Aminobenzenesulfonate

This method is a typical representation of a reversed-phase HPLC method suitable for the quantification of sodium 4-aminobenzenesulfonate.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: An isocratic mixture of acetonitrile and water, with phosphoric acid added to the aqueous phase to adjust the pH (e.g., Acetonitrile:Water with 0.1% H₃PO₄).[2] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at approximately 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Typically a mixture of the mobile phase components.

    • Standard Stock Solution: Prepare a stock solution of sodium 4-aminobenzenesulfonate reference standard in the diluent.

    • Calibration Standards: Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in the diluent and filter through a 0.45 µm filter before injection.

  • Validation Procedures (Typical):

    • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be greater than 0.995.

    • Accuracy: Determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery.

    • Precision: Assessed by repeatedly injecting the same standard solution (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.

Workflow and Logical Relationships

The process of HPLC method validation follows a structured workflow to ensure the reliability and suitability of the method for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev_params Define Analytical Target Profile dev_select Select Chromatographic Conditions (Column, Mobile Phase, etc.) dev_params->dev_select dev_optim Optimize Method Parameters dev_select->dev_optim val_protocol Develop Validation Protocol dev_optim->val_protocol val_spec Specificity val_protocol->val_spec val_lin Linearity & Range val_protocol->val_lin val_acc Accuracy val_protocol->val_acc val_prec Precision (Repeatability & Intermediate) val_protocol->val_prec val_lod_loq LOD & LOQ val_protocol->val_lod_loq val_rob Robustness val_protocol->val_rob val_report Prepare Validation Report val_spec->val_report val_lin->val_report val_acc->val_report val_prec->val_report val_lod_loq->val_report val_rob->val_report val_imp Implement for Routine Use val_report->val_imp

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

References

A Comparative Guide to the Quantitative Purity Analysis of Sodium Sulfanilate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of raw materials is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of three common quantitative methods for assessing the purity of sodium sulfanilate dihydrate: Diazotization Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. Each method is evaluated based on its principles, experimental protocols, and performance characteristics, with supporting data presented for clear comparison.

Comparison of Quantitative Analysis Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three methods discussed.

MethodPrincipleTypical Purity Range (%)Key AdvantagesKey Disadvantages
Diazotization Titration Titration of the primary aromatic amine with a standardized sodium nitrite solution.98.0 - 101.0Cost-effective, simple instrumentation, well-established for primary aromatic amines.Less specific, potential interferences from other primary aromatic amines, lower sensitivity.
HPLC (RP-HPLC) Separation of the analyte from impurities based on polarity, followed by UV detection.99.0 - 100.5High specificity, high sensitivity, can quantify individual impurities.Higher cost of instrumentation and solvents, more complex method development.
UV-Vis Spectrophotometry Measurement of the absorbance of UV light by the analyte at a specific wavelength.97.0 - 102.0Simple, rapid, and cost-effective for routine analysis.Less specific, susceptible to interference from UV-absorbing impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to enable researchers to reproduce these experiments.

Diazotization Titration

This method is based on the reaction of the primary aromatic amino group of sulfanilic acid with nitrous acid, formed in situ from sodium nitrite and an acid, to produce a diazonium salt.

Experimental Workflow:

Diazotization Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation prep1 Accurately weigh ~0.5 g of Sodium Sulfanilate Dihydrate prep2 Dissolve in 50 mL of distilled water prep1->prep2 prep3 Add 20 mL of concentrated HCl prep2->prep3 titrate Cool the solution to 0-5 °C in an ice bath prep3->titrate titrate2 Titrate slowly with standardized 0.1 M Sodium Nitrite titrate->titrate2 endpoint Determine endpoint using starch-iodide paper (external indicator) or potentiometrically titrate2->endpoint calc Calculate the purity based on the volume of titrant consumed endpoint->calc

Caption: Workflow for Diazotization Titration.

Detailed Protocol:

  • Preparation of 0.1 M Sodium Nitrite Solution: Dissolve approximately 6.9 g of sodium nitrite in 1000 mL of distilled water and standardize it against a primary standard like sulfanilic acid.

  • Sample Preparation: Accurately weigh about 0.5 g of sodium sulfanilate dihydrate and dissolve it in 50 mL of distilled water in a 250 mL beaker. Carefully add 20 mL of concentrated hydrochloric acid.

  • Titration: Cool the beaker in an ice bath to maintain the temperature between 0-5 °C. Titrate the solution slowly with the standardized 0.1 M sodium nitrite solution.

  • Endpoint Determination: The endpoint can be determined by two methods:

    • External Indicator: Towards the end of the titration, withdraw a drop of the solution and streak it on starch-iodide paper. The immediate formation of a blue color indicates the presence of excess nitrous acid, marking the endpoint.

    • Potentiometric: Immerse a platinum-calomel electrode pair into the solution and measure the potential change. A sharp inflection in the potential indicates the endpoint.

  • Calculation: Calculate the percentage purity using the following formula: Purity (%) = (V × M × F × 100) / W Where:

    • V = Volume of sodium nitrite solution consumed (mL)

    • M = Molarity of the sodium nitrite solution

    • F = Molar mass of sodium sulfanilate dihydrate (231.20 g/mol )

    • W = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

This method utilizes reverse-phase chromatography to separate sodium sulfanilate from its potential impurities.

Experimental Workflow:

HPLC Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis prep1 Prepare a stock solution of Sodium Sulfanilate Dihydrate reference standard (~1 mg/mL) prep2 Prepare a sample solution of the test substance at the same concentration prep1->prep2 prep3 Filter both solutions through a 0.45 µm filter prep2->prep3 hplc_system Set up HPLC system with specified column and mobile phase prep3->hplc_system inject Inject standard and sample solutions hplc_system->inject detect Monitor the eluent at the specified UV wavelength inject->detect integrate Integrate the peak areas of the chromatograms detect->integrate calc Calculate purity by comparing the peak area of the sample to the standard integrate->calc

Caption: Workflow for HPLC Analysis.

Detailed Protocol:

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with a pH adjusting agent like phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation: Accurately weigh about 25 mg of sodium sulfanilate dihydrate reference standard and dissolve it in 25 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the sodium sulfanilate dihydrate sample and dissolve it in 25 mL of the mobile phase.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage purity using the following formula: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

UV-Vis Spectrophotometry

This method is based on the inherent UV absorbance of sodium sulfanilate.

Experimental Workflow:

UV-Vis Spectrophotometry Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_calc Calculation prep1 Prepare a stock solution of Sodium Sulfanilate Dihydrate in distilled water prep2 Prepare a series of standard solutions of known concentrations by dilution prep1->prep2 prep3 Prepare a sample solution of the test substance prep2->prep3 measure Measure the absorbance of the standard and sample solutions at λmax prep3->measure scan Determine the wavelength of maximum absorbance (λmax) scan->measure curve Plot a calibration curve of absorbance vs. concentration for the standards measure->curve calc Determine the concentration of the sample solution from the calibration curve and calculate purity curve->calc

Caption: Workflow for UV-Vis Spectrophotometry.

Detailed Protocol:

  • Determination of λmax: Prepare a dilute solution of sodium sulfanilate dihydrate in distilled water and scan its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of accurately weighed sodium sulfanilate dihydrate reference standard in distilled water. From this stock solution, prepare a series of at least five standard solutions of known concentrations.

  • Preparation of Sample Solution: Prepare a solution of the sodium sulfanilate dihydrate sample in distilled water with a concentration that falls within the range of the standard solutions.

  • Measurement: Measure the absorbance of the blank (distilled water), standard solutions, and the sample solution at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The graph should be linear.

  • Calculation: Determine the concentration of the sample solution from the calibration curve. Calculate the percentage purity using the following formula: Purity (%) = (Conc_from_curve / Conc_prepared) × 100

Potential Impurities

The purity of sodium sulfanilate dihydrate can be affected by impurities arising from the manufacturing process of its precursor, sulfanilic acid. Common impurities include:

  • Aniline: The starting material for the synthesis of sulfanilic acid.[2]

  • Isomeric Aminobenzenesulfonic Acids: Such as 2-aminobenzenesulfonic acid (orthanilic acid) and 3-aminobenzenesulfonic acid (metanilic acid).[2]

  • Disubstituted Products: Such as 2,4-disulfanilic acid.[2]

The choice of analytical method should consider its ability to separate and quantify these potential impurities. HPLC is generally the most effective method for this purpose.

Conclusion

The quantitative analysis of sodium sulfanilate dihydrate purity can be effectively performed using Diazotization Titration, HPLC, and UV-Vis Spectrophotometry.

  • Diazotization Titration offers a cost-effective and straightforward approach suitable for routine quality control where high specificity is not paramount.

  • HPLC provides the highest degree of specificity and sensitivity, making it the method of choice for regulatory filings and in-depth impurity profiling.

  • UV-Vis Spectrophotometry is a rapid and simple technique ideal for quick checks and in-process controls, provided that potential interferences from other UV-absorbing species are considered.

The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for accuracy, precision, and specificity with practical considerations such as cost and available instrumentation.

References

"spectroscopic comparison of sodium 4-aminobenzenesulfonate and its azo dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Sodium 4-Aminobenzenesulfonate and its Azo Dyes

This guide provides a detailed spectroscopic comparison between sodium 4-aminobenzenesulfonate (sulfanilic acid, sodium salt) and the azo dyes derived from it. The focus is on the changes in spectral characteristics as the parent amine is converted into a highly colored azo compound. This comparison is crucial for researchers, scientists, and professionals in drug development for reaction monitoring and structural confirmation. The primary spectroscopic techniques covered are UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Azo Dyes from Sodium 4-Aminobenzenesulfonate

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[1][2][3] In this case, sodium 4-aminobenzenesulfonate serves as the primary amine. The sulfonic acid group enhances the water solubility of the resulting dye.[4]

The general reaction involves treating the sodium 4-aminobenzenesulfonate with a cold solution of sodium nitrite and a strong acid (like HCl) to form a diazonium salt.[5][6][7] This unstable salt is then immediately reacted with a coupling agent. The extended conjugation created by the azo group (-N=N-) is the chromophore responsible for the dye's color.[3][6]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Na_Sulfanilate Sodium 4-aminobenzenesulfonate Diazonium_Salt Diazonium Salt Na_Sulfanilate->Diazonium_Salt Diazotization (0-5 °C) NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->Diazonium_Salt Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Azo_Dye Azo Dye Coupling_Agent->Azo_Dye Diazonium_Salt->Azo_Dye Azo Coupling

Caption: General synthesis pathway for an azo dye from sodium 4-aminobenzenesulfonate.

Spectroscopic Data Comparison

The conversion of sodium 4-aminobenzenesulfonate to an azo dye results in significant and predictable changes in their respective spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Sodium 4-aminobenzenesulfonate, an aromatic amine, typically exhibits absorption bands in the UV region. The formation of the azo dye introduces an extended system of conjugated pi electrons, which lowers the energy required for electronic transitions, shifting the maximum absorption wavelength (λmax) into the visible region of the spectrum.[7] This shift is responsible for the vibrant color of the dye.

Compoundλmax (nm)RegionElectronic Transition
Sodium 4-aminobenzenesulfonate~250-300 nm[7][8]Ultravioletπ → π
Azo Dye (e.g., from 2-Naphthol)~470-510 nm[5]Visiblen → π and π → π*
FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison of the FT-IR spectra of the starting material and the product provides clear evidence of the chemical transformation. The most notable changes include the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic N=N stretching band of the azo group.

Functional GroupSodium 4-aminobenzenesulfonate (cm⁻¹)Azo Dye (cm⁻¹)Comments
N-H Stretch (Amine)3300-3500 (two bands)[7]AbsentDisappearance confirms the conversion of the -NH₂ group.
N=N Stretch (Azo)Absent~1450-1510[7][9]Appearance confirms the formation of the azo linkage.
O-H Stretch (Phenol)Absent~3400-3450 (broad)[7]Present if a phenolic coupling agent (e.g., 2-naphthol) is used.
S=O Stretch (Sulfonate)~1150-1250 and ~1030-1080~1150-1250 and ~1030-1080Present in both spectra.
C-H Aromatic Stretch~3000-3100~3000-3100Present in both spectra.
¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The formation of the azo dye significantly alters the electronic environment of the aromatic protons, leading to changes in their chemical shifts. Protons on the aromatic rings will experience shifts due to the strong electron-withdrawing nature of the azo group.

CompoundAromatic Protons (ppm)Comments
Sodium 4-aminobenzenesulfonate~6.8-7.6[10]Two doublets are expected for the A₂B₂ system of the para-substituted ring.
Azo Dye~7.0-8.5The chemical shifts of the aromatic protons are generally shifted downfield due to the deshielding effect of the azo group. The exact shifts and splitting patterns depend on the specific coupling agent used.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye (Orange II)

This protocol describes the synthesis of Orange II, an azo dye derived from sodium 4-aminobenzenesulfonate and 2-naphthol.[1]

Materials:

  • Sodium 4-aminobenzenesulfonate (Sulfanilic acid, sodium salt)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve sulfanilic acid in a sodium carbonate solution.[6] Alternatively, use the readily available sodium salt.

    • In a flask, dissolve sodium 4-aminobenzenesulfonate in water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite in water to the flask with constant stirring.

    • Slowly add concentrated HCl dropwise, keeping the temperature below 5 °C.[5] The formation of a precipitate indicates the diazonium salt.[6]

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored orange-red precipitate of the azo dye will form immediately.

    • Stir the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

  • Isolation:

    • Collect the dye by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent if necessary to purify it.

    • Allow the purified dye to air dry.

Protocol 2: Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Prepare dilute solutions (~10⁻⁵ M) of sodium 4-aminobenzenesulfonate and the synthesized azo dye in a suitable solvent (e.g., water or ethanol).[5]

  • Record the UV-Vis spectrum for each solution over a range of 200-800 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for each compound.

FT-IR Spectroscopy:

  • Prepare solid samples of the dried sodium 4-aminobenzenesulfonate and the azo dye.

  • Mix a small amount of each sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy:

  • Dissolve a small amount (~5-10 mg) of sodium 4-aminobenzenesulfonate and the azo dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solutions to NMR tubes.

  • Acquire the ¹H NMR spectrum for each sample using an NMR spectrometer.

Workflow Visualization

Spectroscopic_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Conclusion Start Start Synthesis Synthesize Azo Dye Start->Synthesis Purify Purify & Dry Samples Synthesis->Purify Prep_Samples Prepare Spectroscopic Samples Purify->Prep_Samples UV_Vis Acquire UV-Vis Spectra Prep_Samples->UV_Vis FTIR Acquire FT-IR Spectra Prep_Samples->FTIR NMR Acquire NMR Spectra Prep_Samples->NMR Compare_UV Compare λmax UV_Vis->Compare_UV Compare_IR Compare Functional Groups FTIR->Compare_IR Compare_NMR Compare Chemical Shifts NMR->Compare_NMR Conclusion Confirm Structure Compare_UV->Conclusion Compare_IR->Conclusion Compare_NMR->Conclusion

Caption: Workflow for the spectroscopic comparison of the compounds.

References

A Comparative Performance Analysis: Sodium Sulfanilate-Derived Azo Dyes vs. Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of azo dyes derived from sodium sulfanilate against other classes of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants, accounting for over 60% of dyes used in various industries.[1][2] Sodium sulfanilate is a key aromatic amine intermediate used in the synthesis of many important azo dyes, particularly those requiring enhanced water solubility and specific fastness properties. The inclusion of the sulfonate group (–SO₃⁻) from the sulfanilate precursor significantly influences the final properties of the dye molecule.

Performance Comparison: Key Indicators

The performance of a dye is determined by a combination of its chemical structure, its interaction with the substrate, and its stability under various environmental conditions. The sulfonate group introduced by sodium sulfanilate plays a critical role in several of these performance metrics.

Table 1: Comparative Performance of Sodium Sulfanilate-Derived Dyes vs. Other Azo Dyes

Performance IndicatorSodium Sulfanilate-Derived DyesOther Azo Dyes (Non-sulfonated/Alternatively sulfonated)Rationale & Remarks
Water Solubility Generally HighVariable (Low to Moderate)The ionic sulfonate group (–SO₃Na) significantly increases aqueous solubility.[3][4]
Toxicity Profile Generally LowerVariable (Potentially Higher)Sulfonation tends to decrease toxicity by promoting faster urinary excretion of the dye and its metabolites.[3] However, all azo dyes carry a risk of cleaving into potentially carcinogenic aromatic amines.[5][6][7]
Tinctorial Strength VariableVariableTinctorial strength (coloring power) is primarily influenced by the entire chromophore system, including the coupling component, not just the sulfanilate group.[8]
Light Fastness Moderate to GoodVariableLight fastness is a property of the entire molecule's ability to dissipate absorbed light energy without degradation. While some sulfonate derivatives show good fastness, this is not a universal rule.[9][10]
Wash Fastness Good to Excellent (especially in reactive dyes)Variable (Poor to Excellent)The sulfonate group can be part of reactive dye systems that form strong covalent bonds with fibers like cotton, leading to excellent wash fastness.[10][11] For other dye classes, wash fastness depends on the dye-fiber affinity.[12]
Rubbing (Crocking) Fastness GoodVariableGood rubbing fastness is linked to proper dye fixation and removal of loose surface dye. The high solubility of sulfanilate-derived dyes can aid in efficient washing-off post-dyeing, improving this property.[11][13]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of dye performance. Below are representative protocols for dye synthesis and key fastness tests.

Protocol 1: Synthesis of a Sodium Sulfanilate-Derived Azo Dye (Methyl Orange)

This two-stage synthesis involves the diazotization of sodium sulfanilate followed by an azo coupling reaction with N,N-dimethylaniline.

Materials:

  • Sodium sulfanilate (or sulfanilic acid and sodium carbonate)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of Sodium Sulfanilate

  • Dissolve 2.8 mmol of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water in a test tube, heating gently until a clear solution of sodium sulfanilate is obtained.

  • In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.

  • Cool the sodium sulfanilate solution in an ice-water bath to 0-5 °C.[14]

  • Slowly add the sodium nitrite solution to the cold sulfanilate solution while stirring.

  • In a third test tube, cool approximately 0.5 mL of concentrated HCl in the ice bath.

  • Slowly add the cold sulfanilate/nitrite mixture to the cold HCl with continuous stirring. Keep the temperature below 5 °C. The resulting mixture contains the diazonium salt.[14]

Part B: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimum amount of dilute HCl.

  • Cool the N,N-dimethylaniline solution in the ice-water bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution with vigorous stirring. An intensely colored precipitate (the azo dye) should form immediately.[14]

  • Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[14]

  • Make the solution slightly alkaline by slowly adding a dilute NaOH solution to precipitate the dye fully.

  • Collect the solid dye product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.

Protocol 2: Light Fastness Assessment (ISO 105-B02 / AATCC 16)

This test determines the resistance of the color to fading upon exposure to a standardized artificial light source.

Apparatus:

  • Xenon-arc lamp fading apparatus, calibrated to simulate natural daylight.[9][15]

  • ISO Blue Wool standards (a set of 8 dyed wool fabrics with known lightfastness, rated 1-8).[15]

  • Opaque card for mounting specimens.

Procedure:

  • Mount a specimen of the dyed textile onto the card.

  • Partially cover the specimen and a set of Blue Wool standards with an opaque cover.

  • Place the mounted specimens in the xenon-arc apparatus.

  • Expose the specimens and standards to the light under controlled conditions of temperature and humidity.[15][16]

  • Periodically inspect the specimens. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale for assessing change in colour (e.g., Grade 4).

  • At this point, identify which of the Blue Wool standards shows a similar degree of fading.

  • The light fastness rating of the specimen is the number of the Blue Wool standard that exhibits the same change in color.[15]

Protocol 3: Wash Fastness Assessment (ISO 105-C06)

This test evaluates the resistance of the color to domestic or commercial laundering.

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature.[17]

  • Standard multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Standard ECE detergent and sodium perborate.[17]

  • Stainless steel balls (to enhance agitation).[17]

  • Grey Scale for assessing change in colour and Grey Scale for assessing staining.

Procedure:

  • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of the multifiber adjacent fabric.[17]

  • Prepare the specified washing solution (e.g., 4 g/L ECE detergent).

  • Place the composite specimen, the required volume of wash solution, and 10 stainless steel balls into a stainless steel container.[17]

  • Agitate the container in the Launder-Ometer for a specified time and temperature (e.g., 30 minutes at 40°C for test A1S).[18]

  • After agitation, remove the specimen, rinse it thoroughly with cold distilled water, and then in running cold water.[18]

  • Unfold the composite specimen and allow it to air dry at a temperature not exceeding 60°C.[18]

  • Evaluate the results:

    • Color Change: Compare the washed dyed fabric with an original, unwashed sample using the Grey Scale for assessing change in colour.

    • Staining: Assess the degree of color transfer to each fiber strip on the multifiber fabric using the Grey Scale for assessing staining.

  • Ratings are given on a scale of 1 (poor) to 5 (excellent).[19]

Protocol 4: Rubbing Fastness (Crocking) Assessment (ISO 105-X12)

This test measures the amount of color transferred from the fabric surface by rubbing.

Apparatus:

  • Crockmeter (rubbing fastness tester).[13][20]

  • Standard white cotton rubbing cloth (5 cm x 5 cm).

  • Grey Scale for assessing staining.

Procedure:

  • Dry Rubbing:

    • Mount the dyed fabric specimen flat on the base of the crockmeter.

    • Fix a piece of dry, conditioned standard cotton cloth to the rubbing finger (16 mm diameter).[20]

    • Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9N.[21]

    • Remove the white cotton cloth and evaluate the amount of color transferred to it using the Grey Scale for assessing staining.[13]

  • Wet Rubbing:

    • Thoroughly wet a piece of standard cotton cloth in distilled water and squeeze it to achieve a specific water pickup (typically 95-100%).[11][21]

    • Repeat the procedure described for dry rubbing using the wet cloth.

    • Air dry the wet cloth before evaluation.[21]

    • Evaluate the degree of staining using the Grey Scale.

  • Ratings are given on a scale of 1 (heavy staining) to 5 (no staining).[13]

Visualizations

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of dye synthesis and the comparative testing process.

G cluster_diazotization Diazotization Stage (0-5 °C) cluster_coupling Azo Coupling Stage A Sodium Sulfanilate (C₆H₆NNaO₃S) D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Final Azo Dye (e.g., Methyl Orange) D->F Coupling Reaction E Coupling Component (e.g., N,N-dimethylaniline) E->F

Caption: Synthesis of a sodium sulfanilate-derived azo dye.

G cluster_prep Preparation Phase cluster_testing Performance Testing Phase cluster_eval Evaluation Phase A Synthesize Dyes (Sulfanilate-Derived vs. Other) B Apply Dyes to Standard Fabric Substrate A->B C Light Fastness Test (ISO 105-B02) B->C D Wash Fastness Test (ISO 105-C06) B->D E Rubbing Fastness Test (ISO 105-X12) B->E F Assess Results using Grey/Blue Scales C->F D->F E->F G Tabulate & Compare Performance Data F->G H Final Performance Guide G->H

Caption: Workflow for comparative performance evaluation of azo dyes.

References

"alternative reagents to sodium 4-aminobenzenesulfonate for azo coupling"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Azo Coupling

In the synthesis of azo compounds, a cornerstone of the dye, pharmaceutical, and sensor industries, the choice of the diazo component is critical. Sodium 4-aminobenzenesulfonate (sulfanilic acid) is a widely used precursor due to the high stability of its corresponding diazonium salt. However, a range of alternative aromatic amines can be employed to modify the properties of the final azo product, influencing its color, solubility, and reactivity. This guide provides an objective comparison of various alternative reagents to sodium 4-aminobenzenesulfonate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The fundamental process for generating these vibrant compounds involves two main steps: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the azo coupling of this salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2]

Performance Comparison of Diazo Components

The reactivity of the diazonium salt in an azo coupling reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group (-NO2), enhance the electrophilicity of the diazonium ion, leading to an increased rate of the coupling reaction.[3] Conversely, electron-donating groups can decrease reactivity. This principle allows for the fine-tuning of the reaction kinetics and the selection of reagents for specific applications.

The following table summarizes the performance of various aromatic amines as diazo components in azo coupling reactions, using reaction yield as a key performance indicator. It is important to note that yields are highly dependent on the specific coupling partner and reaction conditions.

Diazo Component PrecursorCoupling PartnerKey Reaction ConditionsYield (%)Reference
Sodium 4-aminobenzenesulfonate (Sulfanilic Acid) 2-NaphtholDiazotization: 0-5°C, NaNO₂, HCl. Coupling: Alkaline (NaOH)Not specified, but a standard high-yield reaction.
4-Nitroaniline 2,4-DihydroxybenzophenoneDiazotization: 0-5°C, NaNO₂, H₂SO₄. Coupling: AlkalineHigh[3]
Aniline N,N-dimethylanilineDiazotization: 0-5°C, NaNO₂, HCl. Coupling: Not specifiedNot specified, forms Methyl Yellow.
2-Amino-5-nitrobenzoic acid 4,5-DiphenylimidazoleDiazotization: 0-5°C, NaNO₂, HCl. Coupling: Not specifiedHigh, used for spectrophotometric analysis.[4]
2-Amino-3-chlorobenzoic acid PhenolDiazotization: 0-5°C, NaNO₂, HCl. Coupling: Alkaline (NaOH)Not specified, general protocol provided.[5]
Various weakly basic amines Aromatic tertiary aminesDiazotization: tert-butyl nitrite, ethyl acetate.Excellent yields reported.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of azo dyes. Below are representative protocols for the diazotization of sodium 4-aminobenzenesulfonate (the standard) and 4-nitroaniline (a common alternative) and their subsequent azo coupling reactions.

Protocol 1: Synthesis of an Azo Dye using Sodium 4-aminobenzenesulfonate

This protocol details the preparation of a diazonium salt from sulfanilic acid and its coupling with 2-naphthol.

A. Diazotization of Sulfanilic Acid

  • Dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water in a test tube by heating in a hot water bath to obtain a clear solution.

  • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite (NaNO₂) in 1 mL of water.

  • Cool the sulfanilic acid solution and then add the sodium nitrite solution to it all at once.

  • In a third test tube, cool approximately 0.5 mL of concentrated HCl in an ice-water bath.

  • Add the mixture from step 3 to the cold HCl to form the diazonium salt suspension. Keep this suspension in an ice bath (0-5 °C).

B. Azo Coupling Reaction

  • Dissolve 0.4 g of 2-naphthol in 2 mL of 5% sodium hydroxide solution in a beaker. Cool this solution in an ice-water bath.

  • Slowly, and with constant stirring, add the cold diazonium salt suspension from the diazotization step to the cold 2-naphthol solution.

  • An orange-red precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to air dry.[7]

Protocol 2: Synthesis of an Azo Dye using 4-Nitroaniline

This protocol details the preparation of the highly reactive p-nitrobenzenediazonium ion and its subsequent coupling.

A. Diazotization of 4-Nitroaniline

  • In a flask, carefully add 2 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of distilled water and cool the mixture.[3]

  • Add 1.38 g of p-nitroaniline to the diluted and cooled acid solution. Gentle heating may be required to dissolve the amine.[3]

  • Cool the solution thoroughly in an ice bath to a temperature between 0-5 °C.[3]

  • In a separate beaker, dissolve 0.7 g of sodium nitrite (NaNO₂) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution, ensuring the temperature is maintained between 0-5 °C. The resulting solution contains the p-nitrobenzenediazonium ion and should be used immediately.[3]

B. Azo Coupling Reaction

  • Dissolve a suitable coupling partner (e.g., 2,4-dihydroxybenzophenone or a phenol derivative) in an aqueous solution of sodium hydroxide.[3]

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling partner. A colored precipitate of the azo dye should form.[5]

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.[4]

  • Collect the product via vacuum filtration, wash with cold water, and dry appropriately.[5]

Visualizing the Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine Primary Aromatic Amine (Ar-NH2) diazonium Diazonium Salt (Ar-N2+ X-) amine->diazonium + HNO2 + HX na_hcl NaNO2 + 2HX (0-5 °C) coupling_agent Coupling Partner (Ar'-H, electron-rich) diazonium->coupling_agent Electrophilic Aromatic Substitution azo_dye Azo Compound (Ar-N=N-Ar') coupling_agent->azo_dye + Ar-N2+ Experimental_Workflow start Start Aromatic Amine Acidic Solution step1 Diazotization 1. Cool to 0-5 °C 2. Add NaNO2 solution dropwise 3. Stir start->step1 step3 Azo Coupling 1. Slowly add diazonium salt to coupling partner 2. Stir in ice bath step1->step3 step2 Coupling Partner Prep 1. Dissolve in Base (e.g., NaOH) 2. Cool to 0-5 °C step2->step3 step4 Product Isolation 1. Vacuum Filtration 2. Wash with cold water 3. Dry step3->step4 end End Purified Azo Dye step4->end

References

A Comparative Guide to Nitrite Determination: The Sodium Sulfanilate (Griess) Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrite is crucial in various biological and chemical analyses. Nitrite, a stable end-product of nitric oxide metabolism, serves as a key indicator of nitric oxide production, which is implicated in numerous physiological and pathological processes. The most common and cost-effective method for nitrite determination is the Griess test, which utilizes sodium sulfanilate (or sulfanilamide) in a diazotization reaction. This guide provides a comprehensive validation of this method, compares it with other analytical techniques, and offers detailed experimental protocols.

The Sodium Sulfanilate (Griess) Method: An Overview

The Griess test is a colorimetric assay based on a two-step diazotization reaction first described by Peter Griess in 1858.[1] In an acidic medium, nitrite reacts with a diazotizing reagent, typically sulfanilamide or sodium sulfanilate, to form a diazonium salt.[1][2][3] This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo dye.[1][2][3][4] The intensity of the resulting pink to magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically at a wavelength of 520-550 nm.[2][5]

Performance Characteristics and Method Validation

The sodium sulfanilate method is a robust and reliable technique for nitrite quantification. Its validation is assessed based on several key analytical performance parameters.

ParameterTypical Performance of Griess MethodIon Chromatography (IC)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.999[6]> 0.9993[7]Linear in the range of 0.012 to 100 µg/mL
Limit of Detection (LOD) 0.02 - 2 µM[1]0.13 mg/L (0.13 ppm)[7][8]0.006 µg/mL (6 ppb)[9]
Limit of Quantification (LOQ) ~0.03 mg/L[10]0.44 mg/L (0.44 ppm)[7]0.012 µg/mL (12 ppb)[9]
Precision (%RSD) < 2% (Intra-day)[10]< 1.2% (Intra-day and Inter-day)[7]< 3%
Accuracy (% Recovery) 88 - 109.61%[10][11]84 ± 6%[8]Not explicitly stated, but method successfully applied to biological fluids[9]
Principle ColorimetricIon-exchange separation with conductivity detectionReversed-phase separation with UV/fluorescence detection[9]
Advantages Simple, rapid, cost-effective, high-throughput potential[6][12]Simultaneous analysis of multiple anions[8]High sensitivity and selectivity[9]
Disadvantages Susceptible to interference from colored or turbid samples[11]Higher equipment cost, requires specialized personnelHigher equipment cost, more complex mobile phases

Experimental Protocol: Nitrite Determination using the Griess Reagent

This protocol details the steps for quantifying nitrite in aqueous samples.

Materials:

  • Sulfanilamide

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

  • Concentrated Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)

  • Sodium Nitrite (NaNO₂) standard

  • Deionized water

  • Spectrophotometer (plate reader or cuvette-based)

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Reagent Preparation:

  • Sulfanilamide Solution (Griess Reagent Component A): Dissolve 0.5 g of sulfanilamide in 100 mL of 1:1 diluted hydrochloric acid (or 2% sulfanilamide in 5% phosphoric acid).[1][13] This solution is stable for several months when stored in a dark bottle at 4°C.

  • NED Solution (Griess Reagent Component B): Dissolve 0.12 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water.[13] Store in a dark bottle at 4°C. This solution is typically stable for about a month.

  • Nitrite Standard Stock Solution (1000 ppm): Dissolve 0.493 g of dried sodium nitrite in 1000 mL of deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5 ppm).

Assay Procedure:

  • Sample Preparation: Centrifuge or filter samples to remove any particulate matter.

  • Reaction Setup:

    • Pipette 50 µL of each standard and sample into individual wells of a 96-well microplate.

    • Add 50 µL of the Sulfanilamide Solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED Solution to each well and mix.

  • Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light, to allow for color development.[13]

  • Measurement: Measure the absorbance of the solutions at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Logical Workflow of the Griess Assay

The following diagram illustrates the key steps and reactions in the sodium sulfanilate method for nitrite determination.

GriessAssayWorkflow cluster_reagents Reagent Preparation cluster_procedure Assay Procedure Sulfanilamide Sulfanilamide Solution (in Acid) Diazotization Diazotization Reaction Sulfanilamide->Diazotization NED NED Solution Coupling Azo Coupling Reaction NED->Coupling Sample Nitrite-containing Sample Sample->Diazotization Diazotization->Coupling Forms Diazonium Salt AzoDye Colored Azo Dye Coupling->AzoDye Measurement Spectrophotometric Measurement (540 nm) AzoDye->Measurement

Workflow of the Griess Assay for Nitrite Determination.

Signaling Pathway of the Griess Reaction

The chemical transformations underlying the Griess test are a classic example of diazo chemistry.

GriessReaction Nitrite Nitrite (NO₂⁻) + 2H⁺ Diazonium Diazonium Salt Nitrite->Diazonium reacts with Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium AzoDye Azo Dye (Magenta) Diazonium->AzoDye couples with NED N-(1-naphthyl)ethylenediamine NED->AzoDye

Chemical reaction pathway of the Griess test.

Conclusion

The sodium sulfanilate (Griess) method remains a cornerstone for nitrite determination due to its simplicity, speed, and cost-effectiveness. While alternative methods like ion chromatography and HPLC offer higher sensitivity and the ability for simultaneous multi-analyte detection, the Griess assay provides excellent performance for routine and high-throughput applications. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method for reliable and accurate results.

References

A Comparative Analysis of Diazotization Efficiency in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazotization of aniline and its derivatives is a cornerstone of synthetic organic chemistry, pivotal in the production of a vast array of compounds, including azo dyes, pharmaceuticals, and other vital chemical intermediates. This guide provides a comparative study of the diazotization efficiency across various aniline derivatives, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.

Comparative Diazotization Efficiency

The efficiency of diazotization is significantly influenced by the nature and position of substituents on the aniline ring. Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. The following table summarizes the reported yields for the diazotization of several aniline derivatives, followed by a coupling reaction with 2-naphthol to form the corresponding azo dye. This two-step process is a common method to indirectly quantify the yield of the initial diazotization.

Aniline DerivativeSubstituentPositionCrude Yield (%)[1]Recrystallized Yield (%)[1]
o-Nitroaniline-NO₂ortho9084
p-Nitroaniline-NO₂para9383
p-Chloroaniline-Clpara9384
p-Anisidine-OCH₃para8876
o-Toluidine-CH₃ortho9085

Note: The yields reported are for the final azo dye product, which is contingent on the successful formation of the diazonium salt.

Studies on the kinetics of diazotization have shown that electron-releasing groups in the para-position facilitate the electrophilic attack, whereas electron-withdrawing groups have the opposite effect.[2] For instance, the rate of diazotization is accelerated by methyl and methoxy groups and retarded by chloro groups.[3]

Experimental Protocols

The following is a generalized protocol for the diazotization of an aniline derivative and its subsequent coupling, based on common laboratory procedures.[4][5][6][7]

Materials:

  • Aniline Derivative (e.g., p-toluidine, p-chloroaniline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (or other coupling agent)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization

  • In a beaker or flask, dissolve the chosen aniline derivative (1 molar equivalent) in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine suspension of the aniline hydrochloride may form.

  • In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension, ensuring the temperature remains below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Process

To further elucidate the chemical transformations and experimental design, the following diagrams are provided.

Diazotization_Mechanism Aniline Aniline Derivative (Ar-NH₂) N_Nitrosoaniline N-Nitrosoaniline Derivative (Ar-NH-N=O) Aniline->N_Nitrosoaniline Nucleophilic attack NaNO2_Acid NaNO₂ + 2HX (Sodium Nitrite + Acid) NitrousAcid Nitrous Acid (HONO) NaNO2_Acid->NitrousAcid In situ generation Nitrosonium Nitrosonium Ion (NO⁺) NitrousAcid->Nitrosonium Protonation & Dehydration Nitrosonium->N_Nitrosoaniline DiazoniumIon Diazonium Ion (Ar-N₂⁺) N_Nitrosoaniline->DiazoniumIon Tautomerization & Dehydration Experimental_Workflow start Start dissolve_aniline 1. Dissolve Aniline Derivative in Acid start->dissolve_aniline cool_aniline 2. Cool to 0-5 °C dissolve_aniline->cool_aniline add_nitrite 4. Add NaNO₂ Dropwise (Maintain T < 5 °C) cool_aniline->add_nitrite prepare_nitrite 3. Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazotization 5. Stir for 15-30 min add_nitrite->stir_diazotization azo_coupling 8. Mix Diazonium Salt and Coupling Agent Solutions stir_diazotization->azo_coupling prepare_coupling 6. Prepare Alkaline Coupling Agent Solution cool_coupling 7. Cool to 0-5 °C prepare_coupling->cool_coupling cool_coupling->azo_coupling stir_coupling 9. Stir for 30 min azo_coupling->stir_coupling filter_wash 10. Filter and Wash Precipitate stir_coupling->filter_wash recrystallize 11. Recrystallize for Purification filter_wash->recrystallize end End recrystallize->end

References

Assessing the Stability of Diazonium Salts from Various Aromatic Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazonium salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. However, their inherent instability presents a significant challenge for their practical application, particularly on a larger scale. This guide provides a comprehensive comparison of the stability of diazonium salts derived from various aromatic amines, supported by experimental data, to aid researchers in selecting and handling these reactive intermediates safely and effectively.

Factors Influencing Diazonium Salt Stability

The stability of an arenediazonium salt is not intrinsic but is influenced by a combination of structural and environmental factors. A thorough understanding of these factors is crucial for the safe and successful use of these versatile reagents.

The primary factors governing the stability of diazonium salts are:

  • Structure of the Aromatic Amine: The nature of the substituents on the aromatic ring significantly impacts the stability of the corresponding diazonium salt. The delocalization of the positive charge of the diazonium group into the aromatic ring through resonance is a key stabilizing factor.[1][2][3][4]

    • Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, generally increase the stability of the diazonium salt.[5]

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, tend to decrease stability by destabilizing the positive charge on the diazonium group.[5][6]

  • The Counter-ion (Anion): The nature of the anion associated with the diazonium cation plays a critical role in the salt's stability and isolability.[7][8]

    • Large, non-nucleophilic anions like tetrafluoroborate (BF4⁻), hexafluorophosphate (PF6⁻), and tosylate (TsO⁻) form more stable, often crystalline, diazonium salts that can sometimes be isolated and handled at room temperature.[7][9][10]

    • Small, nucleophilic anions such as chloride (Cl⁻) and bromide (Br⁻) generally lead to less stable diazonium salts that are typically prepared and used in situ at low temperatures.[7][8]

  • Temperature: Diazonium salts are notoriously thermally sensitive. Most are prepared and reacted at low temperatures, typically between 0 and 5 °C, to prevent decomposition.[7][11][12] Warming aqueous solutions of diazonium salts or isolating them in a dry state can lead to rapid, and sometimes explosive, decomposition.[8][11]

  • Solvent: The choice of solvent can influence the stability of diazonium salts. They are most commonly generated and used in aqueous acidic solutions.

Comparative Stability Data

The thermal stability of a series of benzenediazonium tetrafluoroborate salts with different substituents on the aromatic ring has been evaluated using Differential Scanning Calorimetry (DSC). The initial decomposition temperature provides a quantitative measure of their relative thermal stability.

Aromatic Amine PrecursorSubstituentPositionInitial Decomposition Temperature (°C)[9]
Aniline-H-Not Reported
p-Chloroaniline-Clpara140
o-Chloroaniline-Clortho110
m-Chloroaniline-Clmeta>200
p-Bromoaniline-Brpara140
p-Nitroaniline-NO₂para150
p-Anisidine-OCH₃para140
p-Toluidine-CH₃paraNot Reported

Note: The data presented is for the tetrafluoroborate salts. The stability of diazonium salts with other counter-ions, such as chloride, is generally lower.

Experimental Protocols

General Protocol for the Synthesis of Arenediazonium Salts (Diazotization)

This protocol describes the in situ preparation of a benzenediazonium chloride solution.

Materials:

  • Aniline (or substituted aromatic amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice bath

Procedure:

  • In a beaker, dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[12] The addition is continued until a slight excess of nitrous acid is detected using starch-iodide paper.

  • The resulting solution contains the arenediazonium salt and is ready for immediate use in subsequent reactions.

Caution: Diazonium salts are potentially explosive, especially when dry. They should be prepared in small quantities and handled with care in a well-ventilated fume hood. Always keep the reaction mixture cold.

Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the decomposition temperature of an isolated diazonium salt.

Materials:

  • Isolated, dry diazonium salt (e.g., tetrafluoroborate salt)

  • DSC instrument

  • Aluminum DSC pans

Procedure:

  • Accurately weigh a small amount (typically 1-5 mg) of the dry diazonium salt into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of the exothermic peak in the DSC thermogram corresponds to the initial decomposition temperature of the diazonium salt.[13]

Visualizing the Assessment Workflow and Influencing Factors

To better illustrate the process of assessing diazonium salt stability and the interplay of factors influencing it, the following diagrams are provided.

Stability_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Stability Assessment cluster_data Data Analysis & Comparison AromaticAmine Aromatic Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Arenediazonium Salt (in situ or isolated) Diazotization->DiazoniumSalt DSC Differential Scanning Calorimetry (DSC) DiazoniumSalt->DSC DecompositionTemp Determine Initial Decomposition Temp. DSC->DecompositionTemp CompareData Compare Stability Data DecompositionTemp->CompareData StructureActivity Structure-Stability Relationship CompareData->StructureActivity

Caption: Workflow for Assessing Diazonium Salt Stability.

Factors_Affecting_Stability center Diazonium Salt Stability substituents Aromatic Ring Substituents center->substituents counterion Counter-ion (Anion) center->counterion temperature Temperature center->temperature solvent Solvent center->solvent edg Electron-Donating (e.g., -OCH₃, -CH₃) substituents->edg Increases Stability ewg Electron-Withdrawing (e.g., -NO₂, -CN) substituents->ewg Decreases Stability stable_anion Stable Anions (e.g., BF₄⁻, TsO⁻) counterion->stable_anion Increases Stability unstable_anion Unstable Anions (e.g., Cl⁻, Br⁻) counterion->unstable_anion Decreases Stability low_temp Low Temp (0-5°C) Increases Stability temperature->low_temp high_temp High Temp Decreases Stability temperature->high_temp

Caption: Key Factors Influencing Diazonium Salt Stability.

References

Safety Operating Guide

Proper Disposal of Sodium 4-Aminobenzenesulfonate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Sodium 4-Aminobenzenesulfonate Hydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound commonly used in various research and development applications. Adherence to these procedures is critical to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is known to cause skin and serious eye irritation.[1][2] In case of contact, immediately flush the affected area with plenty of water.[3][4]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact and serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2][3]
Body Protection Laboratory coat.To protect skin and clothing from accidental splashes.[3]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.To prevent respiratory tract irritation from airborne particles.[3]

Always work in a well-ventilated area and wash hands thoroughly after handling the substance. Avoid creating dust when handling the solid form.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If the spill is in an enclosed space, ensure adequate ventilation.

  • Don Appropriate PPE: Before beginning cleanup, put on the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5]

  • Absorb and Collect: Cover the spill with an absorbent material. Once the material is fully absorbed, carefully scoop it into a designated, labeled hazardous waste container.[5][6]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow for this compound

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not discharge this chemical into sewers or waterways.

Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_disposal_path Disposal Pathway cluster_spill Spill Scenario start Unused or Waste this compound check_contamination Is the material contaminated? start->check_contamination package_waste Package in a labeled, sealed, and compatible container. check_contamination->package_waste Yes / No store_waste Store in a designated hazardous waste accumulation area. package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal Disposal by a licensed hazardous waste contractor. contact_ehs->disposal spill Accidental Spill Occurs contain_spill Contain the spill with inert absorbent material. spill->contain_spill collect_residue Collect absorbed material and contaminated items. contain_spill->collect_residue collect_residue->package_waste

Caption: Disposal workflow for this compound.

Detailed Disposal Procedure

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., polyethylene).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, such as strong oxidizing agents, should be kept separate.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Advanced Treatment and Disposal Considerations

While direct disposal through a licensed contractor is the standard procedure for laboratory-generated waste, it is valuable for professionals in the field to be aware of advanced treatment technologies that can degrade aromatic sulfonates, particularly in industrial contexts. These methods aim to render the chemical less hazardous before final disposal.

Treatment MethodDescriptionKey Parameters
Aerobic Biodegradation Utilizes activated sludge containing microorganisms that can break down the compound.Requires acclimatized sludge, sufficient aeration, and controlled concentrations of the chemical.
Advanced Oxidation Processes (AOPs) Involves the generation of highly reactive hydroxyl radicals to oxidize the compound. Examples include the photo-Fenton process.Dependent on factors such as pH, catalyst concentration (e.g., Fe²⁺), and the concentration of an oxidizing agent (e.g., H₂O₂).
Electrochemical Degradation Employs an electric current to drive oxidation and degradation of the compound.Key parameters include charging voltage, electrolyte concentration, and hydraulic retention time.

These methods are typically employed for large-scale wastewater treatment and are not intended for direct application in a standard laboratory setting without specialized equipment and expertise. However, they represent the direction of sustainable chemical waste management.

By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Essential Guide to Handling Sodium 4-Aminobenzenesulfonate Hydrate: A Focus on Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Sodium 4-Aminobenzenesulfonate Hydrate, including personal protective equipment (PPE), emergency procedures, and disposal plans. By adhering to these procedural, step-by-step guidelines, laboratories can ensure a safe working environment and maintain operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other essential safety information.

CategoryRecommendationCitation
Eye/Face Protection Wear safety glasses with side-shields or chemical splash goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) are recommended. Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[2]
Hand Hygiene Wash hands thoroughly with soap and water after handling and before breaks.[3]
General Hygiene Do not eat, drink, or smoke in areas where the chemical is handled. Immediately change contaminated clothing.[1]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][4]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment and complying with regulations.

Handling:

  • Use only in a well-ventilated area.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Store in a cool, dry place.[2]

  • Keep the container tightly closed.

  • Store in the original container and protect from sunlight.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Emergency Workflow: Chemical Spill

A clear and practiced emergency workflow is crucial for effectively managing chemical spills. The following diagram outlines the key steps to take in the event of a this compound spill.

Emergency Workflow: Chemical Spill cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Post-Cleanup Assess the Spill Assess the Spill Evacuate Area Evacuate Area Assess the Spill->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain the Spill Contain the Spill Don Appropriate PPE->Contain the Spill Neutralize (if applicable) Neutralize (if applicable) Contain the Spill->Neutralize (if applicable) Absorb with Inert Material Absorb with Inert Material Neutralize (if applicable)->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: A flowchart outlining the emergency procedure for a chemical spill.

Standard Operating Procedure: Handling this compound

Following a standardized operating procedure is key to ensuring consistent and safe handling of chemicals in a laboratory setting. This diagram illustrates a logical workflow for the use of this compound.

Standard Operating Procedure: Handling this compound cluster_0 Preparation cluster_1 Execution cluster_2 Post-Experiment Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh/Measure Chemical Weigh/Measure Chemical Don PPE->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Store/Dispose of Chemical Store/Dispose of Chemical Doff PPE->Store/Dispose of Chemical Wash Hands Wash Hands Store/Dispose of Chemical->Wash Hands

Caption: A workflow for the standard handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.